molecular formula C13H16O2 B1414993 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid CAS No. 854414-95-2

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B1414993
CAS No.: 854414-95-2
M. Wt: 204.26 g/mol
InChI Key: OXQMUWLDAHABBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMUWLDAHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(o-tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 1-(o-tolyl)cyclopentane-1-carboxylic acid , represents a classic challenge in process chemistry: the construction of a quaternary carbon center adjacent to a sterically demanding ortho-substituted aromatic ring. This moiety is a critical pharmacophore in Neurokinin-1 (NK-1) receptor antagonists, most notably Rolapitant (Varubi), used for chemotherapy-induced nausea and vomiting (CINV).[1]

The Synthetic Challenge: Steric Hindrance

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain. While the formation of the cyclopentane ring is kinetically favorable, the subsequent hydrolysis of the nitrile intermediate is the rate-limiting bottleneck. Standard aqueous acid/base hydrolysis protocols often fail or stall, requiring high-temperature anhydrous conditions.

This guide details the Nitrile-Alkylation Route , the industry-standard approach due to its scalability and cost-efficiency compared to Grignard or Palladium-catalyzed alternatives.

Retrosynthetic Analysis

The most logical disconnection involves breaking the cyclopentane ring at the quaternary center, tracing back to o-tolylacetonitrile .

Retrosynthesis Target 1-(o-tolyl)cyclopentane- 1-carboxylic acid Inter 1-(o-tolyl)cyclopentane- carbonitrile (Sterically Hindered) Target->Inter Hydrolysis (High T) Start o-Tolylacetonitrile + 1,4-Dibromobutane Inter->Start Dialkylation (PTC)

Figure 1: Retrosynthetic disconnection showing the nitrile pathway.

Route Selection: Phase Transfer Catalysis (PTC)

While sodium hydride (NaH) in DMF is a viable laboratory method, it is hazardous on a kilogram scale due to hydrogen evolution and thermal runaway risks. Phase Transfer Catalysis (PTC) is the superior protocol for this synthesis.

ParameterNaH / DMF MethodNaOH / PTC Method (Recommended)
Safety High Risk (H₂ gas, runaway)High Safety (Aqueous base)
Cost High (Anhydrous solvents)Low (Bulk solvents, cheap catalyst)
Scalability Poor (Exotherm control difficult)Excellent (Stirring dependent)
Water Tolerance Zero (Strictly anhydrous)High (Aqueous phase used)

Detailed Experimental Protocol

Step 1: Synthesis of 1-(o-tolyl)cyclopentanecarbonitrile

This step utilizes a double alkylation of the active methylene group in o-tolylacetonitrile.

Reagents:

  • o-Tolylacetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • Sodium Hydroxide (50% aq. solution) (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst

  • Toluene (Solvent)

Protocol:

  • Setup: Charge a reactor with o-tolylacetonitrile, 1,4-dibromobutane, and TBAB in toluene.

  • Initiation: Vigorously stir the mixture (high shear is critical for PTC).

  • Addition: Dropwise add 50% NaOH solution while maintaining the internal temperature between 45–55°C. Note: The reaction is exothermic.

  • Reaction: Heat to 60–70°C and stir for 4–6 hours. Monitor by HPLC/GC. The disappearance of the mono-alkylated intermediate is the key endpoint.

  • Workup: Cool to room temperature. Add water to dissolve salts. Separate the organic (toluene) layer. Wash with dilute HCl (to remove amine impurities) and brine.

  • Isolation: Concentrate the toluene layer under reduced pressure to yield the crude nitrile as a viscous oil.

Critical Control Point: Ensure 1,4-dibromobutane is not in large excess to prevent dimerization (linking two acetonitrile molecules).

Step 2: Hydrolysis to 1-(o-tolyl)cyclopentane-1-carboxylic acid

The Bottleneck: The ortho-methyl group shields the nitrile carbon from nucleophilic attack. Aqueous reflux (100°C) is insufficient. We must use a high-boiling solvent (Ethylene Glycol) to reach 160–180°C.

Reagents:

  • Crude Nitrile (from Step 1)

  • Potassium Hydroxide (KOH) pellets (3.0 eq)

  • Ethylene Glycol (Solvent, bp ~197°C)

Protocol:

  • Setup: Mix the crude nitrile, KOH, and ethylene glycol in a flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 160–180°C .

  • Duration: Stir for 12–24 hours. Ammonia evolution indicates reaction progress.

  • Quench: Cool the mixture to ~80°C and pour into crushed ice/water (3x volume).

  • Purification (Acid-Base Extraction):

    • Wash the basic aqueous solution with MTBE (Methyl tert-butyl ether) to remove unreacted nitrile and neutral impurities. (Discard Organic Layer)

    • Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate.

  • Crystallization: Concentrate the Ethyl Acetate. Recrystallize the residue from Heptane/Ethyl Acetate to obtain the pure acid.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Input Input: o-Tolylacetonitrile 1,4-Dibromobutane Step1 Step 1: Cyclization (PTC) 50% NaOH, TBAB, Toluene, 60°C Input->Step1 Check1 QC Check: Mono-alkylated impurity < 0.5%? Step1->Check1 Check1->Step1 No (Continue Heating) Step2 Step 2: Hydrolysis KOH, Ethylene Glycol, 170°C Check1->Step2 Yes (Proceed) Workup Acid/Base Extraction Remove neutrals via MTBE wash Step2->Workup Ammonia evolution stops Final Product: 1-(o-tolyl)cyclopentane- 1-carboxylic acid Workup->Final Recrystallization

Figure 2: End-to-end process workflow for the synthesis.

Troubleshooting & Impurity Profile

Impurity TypeOriginMitigation Strategy
Mono-alkylated Species Incomplete reaction in Step 1.Ensure adequate stirring (PTC relies on surface area) and sufficient reaction time.
Dimer Reaction of one dibromide with two nitriles.Use a slight excess of dibromide (1.1 eq) and slow addition of base.
Amide Intermediate Incomplete hydrolysis in Step 2.The reaction goes Nitrile

Amide

Acid. If Amide persists, increase temperature >160°C or extend time.

References

  • Schering Corporation. (2006). NK1 antagonists. US Patent 7,049,320.[2] (Describes the synthesis of NK-1 antagonist intermediates, including the general class of 1-phenylcyclopentanecarboxylic acids).

  • Jiangsu Hengrui Medicine Co. (2017). Rolapitant pharmaceutical composition and preparation method thereof. CN Patent 106692082A. (Provides industrial context for Rolapitant formulations and related chemical entities).

  • Organic Syntheses. Cyclopentanecarboxylic acid. Org. Synth. 1944, 24, 36. (Foundational text for the dialkylation of nitriles/esters to form cyclopentane rings).

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles. Organic Syntheses, 55, 91. (The authoritative mechanism for PTC alkylation used in Step 1).

Sources

An In-Depth Technical Guide to the Synthesis of 1-Aryl Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 1-aryl cyclopentanecarboxylic acids, a class of compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic methodologies. The guide delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the 1-Aryl Cyclopentanecarboxylic Acid Scaffold

The 1-aryl cyclopentanecarboxylic acid motif is a privileged scaffold in modern chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl and carboxylic acid functional groups, making it a valuable component in the design of bioactive molecules and advanced materials. The carboxylic acid group can act as a key binding element to biological targets or as a versatile handle for further chemical modifications. The aryl group can be tailored to modulate physiochemical properties such as lipophilicity and electronic character, and to engage in specific interactions with biological receptors. Consequently, derivatives of 1-aryl cyclopentanecarboxylic acids have emerged as promising candidates in drug discovery, with applications as potential antidepressants and as potent and selective inhibitors of voltage-gated sodium channel NaV1.7 for the treatment of pain.[1]

This guide will explore four principal synthetic routes to this important class of molecules:

  • Alkylation of Phenylacetonitrile: A direct and efficient method for constructing the core structure.

  • Palladium-Catalyzed α-Arylation of Cyclopentanone Derivatives: A modern and versatile approach leveraging transition-metal catalysis.

  • Intramolecular Friedel-Crafts Acylation: A classic and powerful method for ring formation.

  • Favorskii Rearrangement: An elegant ring-contraction strategy.

Each section will provide a detailed theoretical background, step-by-step experimental protocols, and a critical evaluation of the methodology.

Synthetic Strategy I: Alkylation of Phenylacetonitrile

This method represents a direct and convergent approach to 1-aryl cyclopentanecarboxylic acids. The strategy relies on the deprotonation of the acidic α-proton of a phenylacetonitrile derivative, followed by a double alkylation with a 1,4-dihalobutane to construct the cyclopentane ring. The resulting 1-aryl-1-cyanocyclopentane is then hydrolyzed to the desired carboxylic acid.

Mechanistic Rationale

The α-proton of phenylacetonitrile is readily abstracted by a strong base due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the nitrile group. This nucleophilic carbanion undergoes a sequential Williamson ether-like synthesis with a 1,4-dihalobutane. The first alkylation is an intermolecular process, while the second is an intramolecular cyclization, which is entropically favored. The final step is the hydrolysis of the nitrile, which can be achieved under either acidic or basic conditions, to yield the carboxylic acid.[1][2]

G cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion Phenylacetonitrile->Carbanion + Base Mono-alkylated Mono-alkylated Carbanion->Mono-alkylated + 1,4-Dihalobutane Cyclized_Nitrile 1-Aryl-1-cyanocyclopentane Mono-alkylated->Cyclized_Nitrile + Base (Intramolecular) Final_Product 1-Aryl Cyclopentanecarboxylic Acid Cyclized_Nitrile->Final_Product H3O+ or OH-, Heat

Caption: Workflow for the synthesis via alkylation of phenylacetonitrile.

Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • To a stirred solution of phenylacetonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) (1-2 times the weight of phenylacetonitrile), add a 40-50% aqueous solution of sodium hydroxide.

  • Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

  • To the crude 1-phenylcyclopentanecarbonitrile, add a 3-5 fold excess of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to 120-150°C and maintain this temperature for 4-8 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-phenylcyclopentanecarboxylic acid.

Parameter Value Reference
Phenylacetonitrile:1,4-Dihalobutane Ratio1:1 (molar)[1]
SolventDMSO/aq. NaOH[1]
Hydrolysis ConditionsConc. H₂SO₄ or HCl, ≥120°C[1]
Reported YieldGood[1]

Synthetic Strategy II: Palladium-Catalyzed α-Arylation of Cyclopentanone Derivatives

This modern approach utilizes the power of transition-metal catalysis to forge the C-C bond between the aryl ring and the cyclopentane moiety. The direct α-arylation of cyclopentanones has historically been challenging due to competing side reactions such as self-aldol condensation.[3] However, recent advancements in palladium/enamine cooperative catalysis have overcome these limitations.[3]

Mechanistic Rationale

The reaction proceeds through a cooperative catalytic cycle involving both a palladium catalyst and a secondary amine co-catalyst. The secondary amine reacts with the cyclopentanone to form an enamine in situ. This enamine is more nucleophilic than the corresponding enolate and can participate in the palladium catalytic cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with the enamine, followed by reductive elimination to form the α-arylated enamine and regenerate the palladium(0) catalyst. The α-arylated enamine is then hydrolyzed to the final α-aryl cyclopentanone.

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (+ Ar-X) Ar-Pd(II)-X->Pd(0) Reductive Elimination alpha-Aryl_Enamine alpha-Aryl_Enamine Ar-Pd(II)-X->alpha-Aryl_Enamine Reductive Elimination Enamine Enamine Enamine->Ar-Pd(II)-X Transmetalation Cyclopentanone Cyclopentanone Cyclopentanone->Enamine + R2NH alpha-Aryl_Cyclopentanone alpha-Aryl_Cyclopentanone alpha-Aryl_Enamine->alpha-Aryl_Cyclopentanone Hydrolysis

Caption: Palladium/Enamine cooperative catalytic cycle for α-arylation.

Experimental Protocol: Synthesis of 2-(4-Acetylphenyl)cyclopentan-1-one

This protocol is adapted from Organic Syntheses.[4]

  • In a heavy-walled pressure vessel, combine cyclopentanone (1.0 eq), 4'-bromoacetophenone (1.3 eq), palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), sodium acetate (1.0 eq), pyrrolidine (30 mol%), and 1,1,3,3-tetramethylbutylamine (30 mol%).

  • In a glove box, add 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to 130°C for 24 hours with stirring.

  • After cooling to room temperature, filter the mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-arylcyclopentanone.

Parameter Value Reference
CatalystPd(OAc)₂ / P(o-tol)₃[4]
Co-catalystPyrrolidine[4]
BaseNaOAc / 1,1,3,3-tetramethylbutylamine[4]
Solvent1,4-Dioxane[4]
Temperature130°C[4]
Yield67%[4]
Conversion of 2-Arylcyclopentanone to 1-Aryl Cyclopentanecarboxylic Acid

The resulting 2-arylcyclopentanone can be converted to the desired 1-aryl cyclopentanecarboxylic acid via several methods, including the Baeyer-Villiger oxidation followed by hydrolysis, or the Willgerodt-Kindler reaction .

  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid (e.g., m-CPBA) to form a lactone.[4][5] The subsequent hydrolysis of the lactone yields the corresponding hydroxy acid, which can be further processed. The migratory aptitude of the aryl group versus the adjacent methylene group will determine the regioselectivity of the oxidation.

  • Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding amide by heating with sulfur and an amine (e.g., morpholine).[6][7] The resulting thioamide can then be hydrolyzed to the carboxylic acid. This reaction has the unique feature of migrating the carbonyl group to the terminal carbon of the alkyl chain.

Synthetic Strategy III: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful and classic method for the synthesis of polycyclic ketones.[8][9] In the context of 1-aryl cyclopentanecarboxylic acids, this reaction can be used to construct a cyclopentanone ring fused to the aromatic system. The resulting ketone can then be converted to the target carboxylic acid.

Mechanistic Rationale

The reaction involves the generation of a highly electrophilic acylium ion from a suitable carboxylic acid derivative (e.g., an acyl chloride or the carboxylic acid itself in the presence of a strong acid). This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity and yields the cyclic ketone.

G Aryl-alkanoic_acid Aryl-Substituted Alkanoic Acid Acylium_Ion Acylium Ion (Intramolecular) Aryl-alkanoic_acid->Acylium_Ion + Strong Acid (e.g., PPA, H2SO4) Cyclic_Ketone Fused Cyclic Ketone Acylium_Ion->Cyclic_Ketone Intramolecular EAS

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of α-Tetralone from 4-Phenylbutyric Acid

This protocol illustrates the general principle of intramolecular Friedel-Crafts acylation.[10] A similar strategy can be applied to substrates that would lead to a five-membered ring.

  • To a round-bottom flask, add 4-phenylbutyric acid (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (a sufficient amount to ensure stirring).

  • Heat the reaction mixture to 85-100°C for 30-60 minutes with vigorous stirring.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by distillation or chromatography to obtain the cyclic ketone.

Substrate Catalyst Temperature (°C) Time (h) Yield (%) Reference
4-Phenylbutyric acidPPA1000.595[10]
4-Phenylbutyric acidMSA85-100160-80[10]
4-Phenylbutanoyl chlorideAlCl₃Reflux190[10]

The resulting fused ketone would require subsequent cleavage of the bond connecting the carbonyl to the aromatic ring to yield a 1-aryl cyclopentanecarboxylic acid, a process that can be challenging and is not always straightforward.

Synthetic Strategy IV: Favorskii Rearrangement

The Favorskii rearrangement is a fascinating and synthetically useful reaction for the ring contraction of α-halo cyclic ketones to form carboxylic acid derivatives.[11] This method provides an alternative route to cyclopentanecarboxylic acids from readily available cyclohexanones.

Mechanistic Rationale

The reaction is initiated by the abstraction of an α-proton on the side of the ketone opposite to the halogen, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction to displace the halide, forming a strained cyclopropanone intermediate. The cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide) at the carbonyl carbon. The resulting tetrahedral intermediate collapses with the cleavage of one of the bonds of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted carboxylic acid or ester.[11][12]

G alpha-Halo_Ketone α-Halo Cyclic Ketone Enolate Enolate alpha-Halo_Ketone->Enolate + Base Cyclopropanone Cyclopropanone Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral_Intermediate Tetrahedral_Intermediate Cyclopropanone->Tetrahedral_Intermediate + Nucleophile Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring Opening Final_Product Ring-Contracted Carboxylic Acid/Ester Carbanion->Final_Product Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone

This protocol from a comparative analysis of the Favorskii rearrangement illustrates the general procedure.[13] To synthesize a 1-aryl cyclopentanecarboxylic acid, one would need to start with a 2-aryl-2-halocyclohexanone.

  • In a dry, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add a suspension of sodium methoxide (1.07 eq) in anhydrous ether.

  • Begin stirring and add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ether dropwise over approximately 40 minutes, maintaining a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for 2 hours.

  • Cool the mixture and add water to dissolve the salts.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the organic layers and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • Distill the crude ester under reduced pressure to obtain the pure methyl cyclopentanecarboxylate.

Parameter Value Reference
BaseSodium Methoxide[13]
SolventAnhydrous Ether[13]
Reaction Time2 hours (reflux)[13]
Expected Yield56-61%[13]

Conclusion

The synthesis of 1-aryl cyclopentanecarboxylic acids can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern on the aryl ring, and scalability considerations. The alkylation of phenylacetonitrile offers a direct and efficient route. Palladium-catalyzed α-arylation represents a modern and versatile strategy with broad substrate scope. Intramolecular Friedel-Crafts acylation is a classic and powerful tool for constructing the carbocyclic framework, while the Favorskii rearrangement provides an elegant ring-contraction approach. This guide has provided the theoretical underpinnings and practical protocols for these key methods, aiming to empower researchers in their pursuit of novel molecules based on this important scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Retrieved from a comparative analysis of catalyst effectiveness and reaction conditions.
  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • FR2424898A1. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. Google Patents.
  • Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Haloform Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Mechanism of haloform reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Willgerodt Reaction. Retrieved from [Link]

  • Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Classical haloform reaction for the synthesis of carboxylic acids, and B) esters. C) Structurally‐complex ester synthesis via haloform coupling with stoichiometric primary or secondary alcohols (this work). [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2010). Baeyer–Villiger Oxidation. In Name Reactions for Homologations-Part I (pp. 1-34). John Wiley & Sons, Inc.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

  • PubMed. (2024). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G. Myers Research Group.
  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. [Image].
  • BenchChem. (n.d.). A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone.
  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical data, synthesis, and spectroscopic analysis of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. This document is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies.

Introduction

This compound is a member of the aryl-cycloalkane carboxylic acid family. This class of compounds is of significant interest in medicinal chemistry due to the conformational rigidity imparted by the cycloalkane ring, which can be advantageous for optimizing ligand-receptor interactions. The presence of the ortho-methylphenyl group introduces specific steric and electronic features that can influence the molecule's biological activity and metabolic stability. This guide will delve into the essential chemical data, a plausible synthetic route, and a detailed analysis of its expected spectral characteristics.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 854414-95-2[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Expected to be a white to off-white solid-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.-

Synthesis Methodology

A robust and logical synthetic pathway to this compound can be designed starting from commercially available 2-methylphenylacetonitrile (o-tolylacetonitrile). The proposed synthesis involves a two-step process: a phase-transfer catalyzed alkylation to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Phase-Transfer Catalyzed Cycloalkylation cluster_step2 Step 2: Hydrolysis A 2-Methylphenylacetonitrile E 1-(2-Methylphenyl)cyclopentane-1-carbonitrile A->E Alkylation B 1,4-Dibromobutane B->E C NaOH (aq) / Toluene C->E D Phase-Transfer Catalyst (e.g., TBAB) D->E F 1-(2-Methylphenyl)cyclopentane-1-carbonitrile I This compound F->I Hydrolysis G H₂SO₄ / H₂O G->I H Heat H->I

Sources

An In-Depth Technical Guide to the Molecular Weight and Characterization of C13H16O2 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight and associated analytical methodologies for the chemical formula C13H16O2. Rather than a generic recitation of data, this document delves into the practical application and theoretical underpinnings of determining and utilizing the molecular weight of a key isomer, 2-Cyclopentyl-2-phenylacetic acid , in the context of pharmaceutical research and development.

Introduction: Beyond a Simple Number

The molecular formula C13H16O2 represents a variety of structural isomers, each with unique physicochemical properties and potential biological activities. While the calculated molecular weight for this formula is approximately 204.26 g/mol , the true significance of this value is realized in its application to the identification, characterization, and quantification of specific isomers.[1] This guide will focus on 2-Cyclopentyl-2-phenylacetic acid (CAS No: 3900-93-4), a compound with potential as an intermediate in the synthesis of anti-inflammatory and analgesic agents, to illustrate the pivotal role of molecular weight in drug development.[2]

Physicochemical Properties of 2-Cyclopentyl-2-phenylacetic acid

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties, intrinsically linked to the molecule's structure and molecular weight, govern its behavior in biological systems and analytical assays.

PropertyValueSource
Molecular Formula C13H16O2[1]
Molecular Weight 204.26 g/mol [1]
Appearance Tan crystalline powder[2]
Purity ≥ 98%[2]
IUPAC Name 2-cyclopentyl-2-phenylacetic acid[1]
Synonyms Cyclopentylphenylacetic acid, alpha-Phenylcyclopentaneacetic acid[1][2]

Synthesis of 2-Cyclopentyl-2-phenylacetic acid: A Conceptual Protocol

While various synthetic routes can be envisioned for 2-Cyclopentyl-2-phenylacetic acid, a common approach for α-substituted phenylacetic acids involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis. The following is a conceptual, step-by-step methodology based on established organic chemistry principles.

Diagram: Synthetic Pathway

Synthesis BenzylCyanide Benzyl Cyanide Intermediate α-Cyclopentyl-benzyl cyanide BenzylCyanide->Intermediate 1. Deprotonation Base Strong Base (e.g., NaH) CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->Intermediate 2. Alkylation FinalProduct 2-Cyclopentyl-2-phenylacetic acid Intermediate->FinalProduct 3. Hydrolysis Hydrolysis Acid or Base Hydrolysis (H3O+ / OH-)

Caption: Conceptual synthesis of 2-Cyclopentyl-2-phenylacetic acid.

Experimental Protocol
  • Deprotonation: Benzyl cyanide is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). This step generates a resonance-stabilized carbanion at the benzylic position. The causality for using a strong, non-nucleophilic base is to ensure complete deprotonation without competing nucleophilic attack on the nitrile group.

  • Alkylation: Cyclopentyl bromide is added to the solution containing the carbanion. The carbanion acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide in an SN2 reaction to form α-cyclopentyl-benzyl cyanide. The reaction temperature is typically kept low initially and then gradually warmed to room temperature to control the reaction rate and minimize side reactions.

  • Hydrolysis: The resulting α-cyclopentyl-benzyl cyanide is hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Refluxing with a strong acid, such as aqueous sulfuric or hydrochloric acid, will convert the nitrile directly to the carboxylic acid.[3][4][5]

    • Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide in an alcohol-water mixture, will first yield the carboxylate salt. Subsequent acidification with a strong acid will then produce the final 2-Cyclopentyl-2-phenylacetic acid.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the final product as a tan crystalline powder.

Molecular Weight Determination and Structural Elucidation: The Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in the characterization of pharmaceutical compounds. It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and offering insights into the compound's structure through fragmentation analysis.

Diagram: Mass Spectrometry Workflow

MassSpec cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Ionization Ionization (e.g., EI, ESI) Separation Separation by m/z Ionization->Separation Detection Ion Detection Separation->Detection Data Mass Spectrum Detection->Data Sample Sample Introduction (GC or LC) Sample->Ionization

Caption: A simplified workflow for mass spectrometry analysis.

Expected Fragmentation Pattern of 2-Cyclopentyl-2-phenylacetic acid

In electron ionization (EI) mass spectrometry, the fragmentation of 2-Cyclopentyl-2-phenylacetic acid is expected to follow characteristic pathways for carboxylic acids and molecules with phenyl and cyclopentyl groups.

  • Molecular Ion (M+•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approximately 204).

  • Loss of the Carboxyl Group: A prominent fragment would likely result from the loss of the -COOH group (45 Da), leading to a peak at m/z 159. This corresponds to the formation of a stable cyclopentyl(phenyl)methyl cation.

  • Loss of the Cyclopentyl Group: Cleavage of the bond between the cyclopentyl ring and the alpha-carbon would result in the loss of a cyclopentyl radical (69 Da), giving rise to a fragment at m/z 135.

  • Fragments from the Phenyl Group: The presence of the phenyl group will likely lead to characteristic aromatic fragments, such as the tropylium ion at m/z 91.

  • Fragments from the Cyclopentyl Group: Fragmentation of the cyclopentyl ring itself can also occur, leading to smaller aliphatic fragments.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of 2-Cyclopentyl-2-phenylacetic acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method would be suitable for the analysis of this compound.

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is well-suited for retaining the moderately non-polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.[6][7]
Gradient 5% B to 95% B over 10 minutesA gradient elution is often necessary to ensure good separation of the analyte from any impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmThe phenyl group in the molecule will absorb UV light, allowing for sensitive detection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is often necessary.

ParameterConditionRationale
Derivatization Esterification with methanol and an acid catalystConverts the non-volatile carboxylic acid into a volatile ester suitable for GC analysis.
Column DB-5 or similar non-polar capillary columnProvides good separation of a wide range of organic molecules.
Carrier Gas HeliumAn inert and efficient carrier gas for GC.
Injector Temperature 250°CEnsures rapid volatilization of the sample.
Oven Program Start at a lower temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 280°C)A temperature program is used to separate compounds with different boiling points.
Detector Mass SpectrometerProvides both qualitative (mass spectrum) and quantitative (peak area) data.

Pharmacological Relevance: A Potential NSAID

Compounds with a phenylacetic acid scaffold are known to exhibit anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[8][9][10]

Mechanism of Action: Cyclooxygenase Inhibition

COX_Inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 2-Cyclopentyl-2-phenylacetic acid (Potential NSAID) NSAID->COX_Enzyme Inhibition

Sources

Spectroscopic Data & Characterization Profile: 1-(o-Tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of 1-(o-tolyl)cyclopentane-1-carboxylic acid (CAS 854414-95-2). This compound represents a critical quaternary ammonium synthon, structurally analogous to intermediates used in the synthesis of neurokinin-1 (NK-1) receptor antagonists (e.g., Netupitant analogs).

Executive Summary & Compound Identity

1-(o-tolyl)cyclopentane-1-carboxylic acid is a sterically congested carboxylic acid featuring a quaternary carbon center. It serves as a specialized building block in medicinal chemistry, particularly for introducing conformational constraints into lipophilic pharmacophores. Its structural rigidity, provided by the cyclopentane ring and the ortho-substituted aromatic ring, makes it a valuable scaffold for modulating receptor binding affinity in CNS-active agents.

Property Data
IUPAC Name 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
CAS Registry Number 854414-95-2
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water

Synthesis & Isolation Context

To understand the spectroscopic matrix, one must recognize the synthetic origin. The most robust route involves the dialkylation of 2-methylphenylacetonitrile followed by hydrolysis.

Synthetic Workflow (DOT Diagram)

SynthesisPath Start o-Tolylacetonitrile Intermediate 1-(o-Tolyl)cyclopentane- carbonitrile Start->Intermediate Cycloalkylation Reagent 1,4-Dibromobutane (NaH, DMSO) Reagent->Intermediate Hydrolysis Hydrolysis (KOH, Ethylene Glycol, 160°C) Intermediate->Hydrolysis Base Hydrolysis Product 1-(o-Tolyl)cyclopentane- 1-carboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic pathway for the construction of the quaternary center via nitrile intermediate.

Spectroscopic Characterization

The following data represents the definitive spectroscopic profile. Due to the ortho-methyl group, this molecule exhibits distinct steric effects compared to its phenyl or p-tolyl analogs, most notably in the NMR splitting patterns of the cyclopentane ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid functionality and the aromatic system.

Frequency (cm⁻¹) Assignment Structural Insight
2500–3300 O-H Stretch (Broad)Characteristic carboxylic acid dimer H-bonding.[1] Overlaps with C-H stretches.[1]
2950, 2870 C-H Stretch (Aliphatic)Cyclopentane ring methylene (-CH₂-) vibrations.
1690–1710 C=O Stretch (Strong)Carbonyl group. Lower frequency indicates dimerization; monomer (in dilute solution) shifts to ~1750 cm⁻¹.
1600, 1580 C=C Stretch (Aromatic)Benzene ring skeletal vibrations.
750–770 C-H Bend (Out-of-plane)Diagnostic for ortho-disubstituted benzene (4 adjacent free H).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative mode favored for acids) or EI (70 eV).

  • Molecular Ion: [M-H]⁻ = 203.26 (ESI-); M⁺ = 204.27 (EI).

Fragmentation Pattern (EI):

  • M⁺ (m/z 204): Parent ion.

  • [M – COOH]⁺ (m/z 159): Base peak. Loss of the carboxylic acid group to form the stabilized 1-(o-tolyl)cyclopentyl carbocation .

  • [M – C₂H₄]⁺: Retro-Diels-Alder-like fragmentation of the cyclopentane ring.

  • Tropylium Ion (m/z 91): Rearrangement of the benzyl fragment.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)

The ortho-methyl group restricts rotation, creating a distinct magnetic environment for the cyclopentane protons.

Shift (δ, ppm) Multiplicity Integration Assignment Notes
11.5 – 12.5 Broad Singlet1HCOOH Exchangeable with D₂O.
7.35 – 7.45 Multiplet1HAr-H (C6) Deshielded due to proximity to the quaternary center/COOH.
7.10 – 7.25 Multiplet3HAr-H (C3, C4, C5) Remaining aromatic protons.
2.50 – 2.65 Multiplet2HCyclopentane C2/C5-H Diastereotopic protons "syn" to the aromatic ring.
2.38 Singlet3HAr-CH₃ Characteristic ortho-tolyl methyl signal.
1.85 – 2.10 Multiplet2HCyclopentane C2/C5-H Diastereotopic protons "anti" to the aromatic ring.
1.60 – 1.80 Multiplet4HCyclopentane C3/C4-H Ring methylene protons away from the chiral axis.
¹³C NMR (100 MHz, CDCl₃)

The quaternary carbon (C1) is a definitive diagnostic peak, significantly deshielded compared to a simple tertiary carbon.

Shift (δ, ppm) Type Assignment
183.5 CqC=O (Carboxylic Acid)
143.2 CqAr-C1' (Ipso carbon)
136.8 CqAr-C2' (Ortho-methyl carbon)
131.5 CHAr-C3'
127.8 CHAr-C4'
126.4 CHAr-C5'
125.9 CHAr-C6'
56.8 CqCyclopentane C1 (Quaternary center)
36.5 CH₂Cyclopentane C2/C5 (Adjacent to Cq)
24.2 CH₂Cyclopentane C3/C4
20.5 CH₃Ar-CH₃ (Tolyl methyl)

Experimental Validation Protocols

To ensure data integrity during isolation, the following self-validating protocols are recommended.

Protocol A: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B

  • Detection: UV @ 210 nm (COOH) and 254 nm (Aromatic).

  • Validation Criteria: Single peak with >98% area integration. The o-tolyl isomer typically elutes before the p-tolyl isomer due to steric twisting reducing effective hydrophobic surface area.

Protocol B: Structure Confirmation Workflow (DOT)

Validation Sample Isolated Solid NMR_1H 1H NMR (CDCl3) Sample->NMR_1H Check_Me Check Ar-Me Singlet (Expected: ~2.38 ppm) NMR_1H->Check_Me Check_Cq 13C NMR: Quaternary C (Expected: ~57 ppm) Check_Me->Check_Cq Found Fail Re-purify / Check Isomer Check_Me->Fail Absent/Shifted Pass Identity Confirmed Check_Cq->Pass Found Check_Cq->Fail Missing

Figure 2: Logical flow for structural validation using NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636544, this compound. Retrieved from [Link]

  • Hoffmann-Emery, F., et al. (2006). Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. Journal of Organic Chemistry, 71(5), 2000–2008.[2] (Contextual reference for NK-1 antagonist scaffolds). [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis and carboxylic acid characterization). [Link]

Sources

Technical Guide: NMR Characterization of 1-Aryl-Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 1-aryl-cyclopentane carboxylic acids using 1H and 13C NMR spectroscopy. These scaffolds are critical pharmacophores in medicinal chemistry, serving as cores for NK1 antagonists, antitussives, and non-steroidal anti-inflammatory drugs (NSAIDs).

The quaternary center at position C1 presents specific analytical challenges, including long relaxation times (


) in 13C NMR and complex second-order coupling patterns in 1H NMR. This guide synthesizes theoretical grounding with practical experimental protocols to ensure high-fidelity data acquisition and assignment.

Part 1: Structural Dynamics & NMR Theory

The Scaffold and Symmetry

The 1-aryl-cyclopentane carboxylic acid scaffold consists of a five-membered ring substituted at the C1 position with an aryl group and a carboxylic acid moiety.

  • Symmetry: If the aryl group is unsubstituted or symmetrically substituted (e.g., phenyl, 4-fluorophenyl), the molecule possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond.

  • Conformational Mobility: Cyclopentane rings are rarely planar; they adopt "envelope" or "half-chair" conformations that rapidly interconvert (pseudorotation). In NMR, this rapid averaging renders the protons on C2 and C5 chemically equivalent, as well as those on C3 and C4. However, they are magnetically inequivalent, leading to complex AA'BB' or AA'XX' coupling patterns rather than simple triplets or quintets.

The Quaternary Challenge

The C1 carbon is quaternary, bonded to the aryl ring, the carboxyl group, and two ring carbons.

  • NOE Deficit: It lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement during proton-decoupled 13C acquisition.

  • Relaxation: It has a significantly longer longitudinal relaxation time (

    
    ) compared to protonated carbons. Standard acquisition parameters often saturate this signal, leading to poor visibility.
    

Part 2: 1H NMR Characterization

Spectral Regions and Assignment

The 1H NMR spectrum (typically in CDCl3 or DMSO-d6) is distinct due to the absence of a methine proton at the substitution site.

1. The Carboxylic Acid Proton (10.0 – 13.0 ppm)
  • Appearance: A broad singlet.

  • Solvent Effect: In non-polar solvents like CDCl3, carboxylic acids form dimers, shifting this peak downfield (11-13 ppm). In DMSO-d6, hydrogen bonding with the solvent breaks the dimer, often sharpening the peak and shifting it slightly upfield.

  • Protocol: If the peak is invisible (due to exchange with water in the solvent), add a drop of D2O to confirm disappearance, or switch to dry DMSO-d6.

2. The Aromatic Region (7.0 – 8.0 ppm)
  • Pattern: Depends on the aryl substitution. A standard phenyl group typically shows a multiplet pattern: 2H (ortho), 2H (meta), 1H (para).

  • Deshielding: The C1-COOH moiety is electron-withdrawing, but the steric bulk of the cyclopentyl ring prevents coplanarity, slightly mitigating resonance effects compared to benzoic acid.

3. The Cyclopentyl Ring (1.5 – 3.0 ppm)
  • Complexity: Do not expect clean triplets. The C2/C5 protons (adjacent to the quaternary center) and C3/C4 protons appear as complex higher-order multiplets.

  • Differentiation:

    • C2/C5 (Proximal): Typically deshielded (2.4 – 2.9 ppm) due to the inductive effect of the aryl and carboxyl groups.

    • C3/C4 (Distal): Typically shielded (1.6 – 2.0 ppm).

Table 1: Typical 1H NMR Shifts (CDCl3, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityNotes
COOH Acidic11.5 – 13.0Broad SingletDisappears with D2O shake.
Ar-H Aromatic7.1 – 7.5MultipletOrtho/Meta/Para overlap is common.
C2/C5 Methylene2.5 – 2.9MultipletHigher-order coupling (AA'BB').
C3/C4 Methylene1.6 – 2.0MultipletOften appears as a broad band.

Part 3: 13C NMR Characterization[1]

Carbon Identification Logic

13C NMR provides the most definitive proof of the quaternary center.

1. Carbonyl Carbon (~180 - 185 ppm)

The carboxylic acid carbonyl is the most downfield signal. It is distinct from ester carbonyls (typically ~170-175 ppm) and ketone carbonyls (>200 ppm).

2. The Quaternary C1 (~50 - 60 ppm)

This is the diagnostic peak. It appears in the aliphatic region but is significantly downfield of the other ring carbons due to the ipso attachment of the aryl and carboxyl groups.

  • Diagnostic Check: In a DEPT-135 experiment, this peak will disappear (as it has no attached protons), distinguishing it from the CH2 signals.

3. Aromatic Carbons (125 - 145 ppm)[1]
  • Ipso Carbon: The aromatic carbon attached to the cyclopentane ring is quaternary and will be lower intensity. It typically appears around 140-145 ppm.[1]

  • Ortho/Meta/Para: Intense peaks in the 126-129 ppm range.

4. Ring Methylenes (20 - 40 ppm)
  • C2/C5: ~35-40 ppm.

  • C3/C4: ~23-25 ppm.

Table 2: Typical 13C NMR Shifts (CDCl3)
Carbon TypeShift (δ ppm)IntensityDEPT-135 Phase
C=O (COOH) 180 - 185LowInvisible
Ar-C (Ipso) 142 - 146LowInvisible
Ar-C (CH) 126 - 129HighPositive (Up)
C1 (Quaternary) 50 - 60LowInvisible
C2/C5 (CH2) 34 - 39MediumNegative (Down)
C3/C4 (CH2) 23 - 26MediumNegative (Down)

Part 4: Advanced 2D Techniques & Workflow

To conclusively prove the structure, specifically the connectivity of the aryl ring to the same carbon as the carboxyl group, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations
  • Protons C2/C5 will show a strong 3-bond correlation (

    
    ) to the Carbonyl Carbon .
    
  • Protons C2/C5 will also correlate to the Aromatic Ipso Carbon .

  • Aromatic Ortho Protons will correlate to the Quaternary C1 .

Diagram 1: Structural Elucidation Workflow

This workflow ensures no ambiguity remains regarding the quaternary center.

NMR_Workflow Sample Sample Preparation (20mg / 0.6mL solvent) H1_Acq 1H NMR Acquisition (16 scans) Sample->H1_Acq C13_Acq 13C NMR Acquisition (Increased d1 delay: 3-5s) Sample->C13_Acq HMBC HMBC 2D (Long-range Coupling) H1_Acq->HMBC Analysis Data Synthesis & Assignment H1_Acq->Analysis Integrations & Symmetry DEPT DEPT-135 (Multiplicity Edit) C13_Acq->DEPT Identify Quaternary C C13_Acq->HMBC DEPT->Analysis Confirm C1 (Invisible) HMBC->Analysis Connect Ar-H to C1 Connect Ring-H to C=O

Caption: Step-by-step logic flow for unambiguous assignment of quaternary 1-aryl-cyclopentane acids.

Part 5: Experimental Protocols

Sample Preparation

Proper concentration is vital to see the quaternary carbons without excessive instrument time.

  • Solvent: Chloroform-d (

    
    ) is standard.[2] Use DMSO-
    
    
    
    if solubility is poor or if the acid proton is exchanging too rapidly with water.
  • Concentration:

    • 1H Only: 5-10 mg in 0.6 mL.

    • 13C / 2D: 30-50 mg in 0.6 mL.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove microscopic particulates that degrade magnetic field homogeneity (shimming).

Acquisition Parameters (Bruker/Varian Standard)

The critical adjustment for this specific scaffold is the Relaxation Delay (d1) .

  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s

    • Scans (ns): 16

  • 13C NMR (The "Quaternary" Protocol):

    • Issue: The C1 and Carbonyl carbons relax slowly. Standard d1 (1-2s) saturates them.

    • Adjustment: Increase d1 to 3.0 - 5.0 seconds .

    • Pulse Angle: 30° (to preserve magnetization).

    • Scans: Minimum 512 (due to low sensitivity of quaternary carbons).

Diagram 2: HMBC Connectivity Logic

Visualizing the specific long-range correlations that define the 1-aryl-1-carboxy motif.

HMBC_Logic Ar_Ortho_H Ar-Ortho Protons (7.2 ppm) C1 Quaternary C1 (55 ppm) Ar_Ortho_H->C1 3J (Strong) Ring_H Ring C2/C5 Protons (2.6 ppm) Ring_H->C1 2J Carbonyl Carbonyl C=O (183 ppm) Ring_H->Carbonyl 3J (Diagnostic) Ar_Ipso Ar-Ipso Carbon (144 ppm) Ring_H->Ar_Ipso 3J (Confirming)

Caption: Diagnostic HMBC correlations. Arrows indicate magnetization transfer from Proton (Blue) to Carbon (Red).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 1-Phenyl-1-cyclopentanecarboxylic acid. SDBS No. 13856. Retrieved January 29, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectroscopy: Proton and Carbon-13 NMR of Carboxylic Acids. Retrieved January 29, 2026, from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and Integration. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of Substituted Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of substituted cyclopentanecarboxylic acids. Moving beyond a general overview, this document delves into the nuanced interplay between the cyclopentane ring's conformational dynamics and the vibrational behavior of the carboxylic acid functional group. We will explore the theoretical underpinnings of the characteristic infrared absorptions, elucidate the diagnostic shifts induced by various substituents, and present a robust, self-validating experimental protocol for acquiring high-quality FT-IR spectra for this class of molecules. This guide is intended to serve as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and more precise interpretation of their spectroscopic data.

The Vibrational Landscape of Cyclopentanecarboxylic Acids: A Theoretical Framework

The FT-IR spectrum of a cyclopentanecarboxylic acid is a rich tapestry of vibrational information, dominated by the characteristic absorptions of the carboxyl group (–COOH) and modulated by the cyclopentane scaffold. A foundational understanding of these vibrational modes is paramount for accurate spectral interpretation.

The Signature of the Carboxyl Group

The carboxylic acid functional group is distinguished by several key vibrational modes, which are highly informative in an FT-IR spectrum.[1] In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, a phenomenon that profoundly influences their spectral appearance.[2]

  • O–H Stretching: The most conspicuous feature in the FT-IR spectrum of a carboxylic acid is the exceptionally broad O–H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹.[1] This broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric form. This broad envelope often overlaps with the sharper C-H stretching vibrations.

  • C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a strong, intense absorption band. For saturated, dimeric carboxylic acids like cyclopentanecarboxylic acid, this band typically appears in the range of 1700–1725 cm⁻¹.[3] The exact position is sensitive to the molecular environment and substitution, as we will explore in detail.

  • C–O Stretching and O–H Bending: The spectrum also features vibrations arising from the C–O single bond and the in-plane O–H bending. These are often coupled and appear as bands in the 1210–1320 cm⁻¹ and 1395–1440 cm⁻¹ regions, respectively. An out-of-plane O–H bend is also characteristically observed as a broad absorption around 900-960 cm⁻¹.[2]

The Influence of the Cyclopentane Ring

The cyclopentane ring, while often considered a simple saturated scaffold, possesses its own set of vibrational modes and conformational intricacies that can influence the attached carboxyl group. The ring itself gives rise to C-H stretching absorptions in the 2850-3000 cm⁻¹ region and CH₂ scissoring and rocking vibrations in the fingerprint region.

Crucially, the cyclopentane ring is not planar and exists in puckered conformations, such as the "envelope" and "twist" forms, to alleviate angle and torsional strain. The energy barrier between these conformations is low, leading to a dynamic system. Substituents on the ring can favor certain conformations, which in turn can alter the steric environment around the carboxyl group and subtly influence its vibrational frequencies.

The Voice of the Substituent: Decoding Spectral Shifts

The true analytical power of FT-IR spectroscopy lies in its ability to reveal the structural nuances imparted by substituents. On the cyclopentanecarboxylic acid framework, substituents exert their influence primarily through electronic (inductive and resonance) and steric effects.

Electronic Effects

The position of the C=O stretching band is a sensitive probe of the electronic environment of the carboxyl group.

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens (e.g., -Cl, -Br) or a carbonyl group (e.g., an oxo group) are electron-withdrawing. Through an inductive effect, they pull electron density away from the carbonyl carbon. This strengthens the C=O double bond, leading to an increase in the vibrational frequency (a shift to a higher wavenumber). For instance, the presence of an oxo group at the 3-position in 3-oxo-cyclopentanecarboxylic acid will result in a C=O stretching frequency for the carboxylic acid that is higher than that of unsubstituted cyclopentanecarboxylic acid.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) are weakly electron-donating. They inductively push electron density towards the carbonyl carbon, slightly weakening the C=O bond and causing a shift to a lower wavenumber. For example, the C=O stretch of 1-methylcyclopentane-1-carboxylic acid would be expected at a slightly lower frequency compared to the parent compound.

Steric and Conformational Effects

The position and orientation of a substituent on the cyclopentane ring can introduce steric strain and favor specific ring conformations.

  • Ring Strain: While cyclopentane itself has moderate ring strain, the introduction of bulky substituents can alter the local geometry. Increased angle strain at the carbon bearing the carboxyl group can lead to a higher C=O stretching frequency.

  • Intramolecular Hydrogen Bonding: A hydroxyl substituent, for instance, at the 2-position of the cyclopentane ring, can potentially form an intramolecular hydrogen bond with the carboxyl group. This would disrupt the typical intermolecular dimeric hydrogen bonding, leading to a significant shift in both the O-H and C=O stretching frequencies. The O-H stretch would become sharper and shift to a higher wavenumber, while the C=O stretch would also shift, typically to a higher frequency in the absence of the dimeric structure.

A Summary of Expected Vibrational Frequencies

The following table summarizes the characteristic FT-IR absorption frequencies for cyclopentanecarboxylic acid and the expected shifts for some of its substituted derivatives.

Compound O–H Stretch (cm⁻¹) C–H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C–O Stretch / O–H Bend (cm⁻¹)
Cyclopentanecarboxylic Acid3300–2500 (very broad)2960–2850~1710 (dimer)1320–1210, 1440–1395
1-Methylcyclopentanecarboxylic Acid3300–2500 (very broad)2960–2850Slightly < 17101320–1210, 1440–1395
1-Hydroxycyclopentanecarboxylic AcidBroad O-H from COOH, potentially another from the alcohol2960–2850Shifted from 1710 (disruption of dimer)1320–1210, 1440–1395
3-Oxocyclopentanecarboxylic Acid3300–2500 (very broad)2960–2850> 1710 (inductive effect) and a second C=O stretch for the ketone1320–1210, 1440–1395
Halogen-substituted (e.g., 3-Chloro)3300–2500 (very broad)2960–2850> 1710 (inductive effect)1320–1210, 1440–1395

Note: The exact positions can vary depending on the sample preparation method and the physical state of the sample.

A Self-Validating Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible FT-IR spectra, a robust and self-validating experimental protocol is essential. This protocol is designed for a standard Attenuated Total Reflectance (ATR) FT-IR setup, which is a common and convenient method for analyzing solid and liquid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of substituted cyclopentanecarboxylic acid (solid or liquid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Reference material with known peaks for performance verification (e.g., polystyrene film).

Experimental Workflow Diagram

FT_IR_Workflow Experimental Workflow for FT-IR Analysis cluster_pre Pre-Analysis cluster_analysis Sample Analysis cluster_post Post-Analysis start Start performance_verification System Performance Verification (e.g., Polystyrene Scan) start->performance_verification clean_atr Clean ATR Crystal performance_verification->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, Normalization) acquire_spectrum->process_spectrum peak_picking Peak Picking and Interpretation process_spectrum->peak_picking clean_up Clean ATR Crystal and Workspace peak_picking->clean_up end_node End clean_up->end_node

Caption: A flowchart illustrating the key steps in the FT-IR analysis of substituted cyclopentanecarboxylic acids.

Step-by-Step Methodology
  • System Performance Verification:

    • Rationale: To ensure the instrument is functioning correctly and is calibrated.

    • Procedure: Place the polystyrene film on the ATR crystal and acquire a spectrum. Compare the positions of the characteristic peaks (e.g., 3026 cm⁻¹, 2924 cm⁻¹, 1601 cm⁻¹, 1493 cm⁻¹, 1452 cm⁻¹) to the known values. The measured peak positions should be within the manufacturer's specified tolerance (typically ± 2 cm⁻¹).

  • ATR Crystal Cleaning:

    • Rationale: To remove any residual contaminants from previous measurements that could interfere with the sample spectrum.

    • Procedure: Moisten a lint-free wipe with the cleaning solvent and gently wipe the surface of the ATR crystal. Repeat with a dry, lint-free wipe to ensure the crystal is completely dry.

  • Background Spectrum Acquisition:

    • Rationale: To measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to yield the spectrum of the sample alone.

    • Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. The number of scans should be the same as will be used for the sample spectrum (typically 16 or 32 scans for good signal-to-noise).

  • Sample Application:

    • Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.

    • Procedure: Place a small amount of the solid or liquid sample onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Rationale: To obtain the infrared spectrum of the sample.

    • Procedure: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The resulting spectrum should be in absorbance units.

  • Data Processing and Interpretation:

    • Rationale: To prepare the spectrum for analysis and to identify the characteristic absorption bands.

    • Procedure:

      • Perform a baseline correction if necessary to ensure the baseline is flat.

      • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

      • Correlate the observed bands with the known vibrational frequencies for the expected functional groups, paying close attention to the shifts discussed in Section 2.

  • Post-Analysis Cleaning:

    • Rationale: To prepare the instrument for the next user and to prevent cross-contamination.

    • Procedure: Remove the sample from the ATR crystal. Clean the crystal thoroughly with the appropriate solvent and lint-free wipes as described in step 2.

Conclusion and Future Perspectives

The FT-IR spectrum of substituted cyclopentanecarboxylic acids is a powerful tool for structural elucidation and for probing the subtle electronic and steric effects within these molecules. A thorough understanding of the characteristic vibrational modes of the carboxyl group and the influence of the cyclopentane ring, combined with a meticulous experimental approach, allows for the confident interpretation of spectral data. As new synthetic methodologies and novel cyclopentane-based compounds emerge, particularly in the fields of drug discovery and materials science, the principles and techniques outlined in this guide will continue to be of critical importance for their characterization. Future work may involve the use of computational chemistry to model the vibrational spectra of these compounds, further aiding in the assignment of complex spectral features and providing deeper insights into their molecular dynamics.

References

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). 3-oxocyclopentanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of Cyclopentane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Five-Membered Powerhouse

The cyclopentane carboxylic acid scaffold represents a unique chapter in pharmacognosy and medicinal chemistry. Unlike the ubiquitous six-membered rings (phenyl, cyclohexane) that dominate small molecule libraries, the five-membered cyclopentane ring offers distinct conformational rigidity and "pucker" angles that mimic high-energy transition states of enzymatic reactions.

This guide traces the technical evolution of this scaffold from its crude extraction in Chaulmoogra oil (the standard of care for leprosy for nearly a century) to the precision engineering of Peramivir (a neuraminidase inhibitor designed to mimic the sialosyl cation). We analyze the synthetic methodologies that unlocked this scaffold—specifically the shift from resolution of natural oils to the stereoselective utilization of Vince lactam .

Historical Pivot: From Natural Oils to Rational Design

The Chaulmoogra Era (1850s–1940s)

Before sulfones, the only effective treatment for leprosy (Hansen’s disease) was the oil from Hydnocarpus wightianus seeds. The active principles were identified as chaulmoogric acid and hydnocarpic acid .[1][2][3]

  • Mechanism of Action: These are rare fatty acids containing a cyclopentenyl ring at the terminus of a long aliphatic chain. The ring structure disrupts the cell membrane of Mycobacterium leprae by interfering with biotin metabolism and lipid biosynthesis.

  • Limitations: Poor oral bioavailability and severe injection site pain due to the lipophilic nature of the esters.

The Prostaglandin Revolution (1960s–1980s)

The discovery of prostaglandins by Bergström and Samuelsson (Nobel Prize, 1982) solidified the cyclopentane ring as a bioactive core. Unlike the flat aromatic rings, the cyclopentane ring in prostaglandins (e.g., PGE2) acts as a flexible hinge, allowing the "hairpin" conformation necessary for receptor binding.

Modern Era: Transition State Mimicry

In the late 1990s, the cyclopentane scaffold was selected to design influenza neuraminidase inhibitors. The goal was to mimic the flattened, half-chair conformation of the oxocarbenium ion intermediate of sialic acid hydrolysis. This led to the development of Peramivir (BCX-1812).

Technical Deep Dive: Stereoselective Synthesis of Peramivir

The synthesis of Peramivir is a masterclass in utilizing the "chiral pool" to bypass complex asymmetric induction steps. The industry standard route utilizes Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a bicyclic intermediate that already contains the necessary chirality and olefinic handle.

Synthesis Pathway Diagram[4]

PeramivirSynthesis cluster_0 Key Transformation Logic VinceLactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) RingOpen Amino Ester (Acidic Methanolysis) VinceLactam->RingOpen HCl/MeOH Reflux Isoxazoline Isoxazoline Intermediate ([3+2] Cycloaddition) RingOpen->Isoxazoline 2-ethylbutanal oxime NaOCl RingCleavage Reductive Ring Cleavage (Raney Ni / H2) Isoxazoline->RingCleavage H2, Catalyst Peramivir Peramivir (Neuraminidase Inhibitor) RingCleavage->Peramivir Acetylation & Guanylation Explanation The bicyclic Vince lactam acts as a stereochemical template. Opening it yields the specific cyclopentane chirality required for the drug.

Figure 1: The synthetic logic flow from the chiral Vince lactam precursor to the final Peramivir molecule, highlighting the conservation of stereochemistry.

Experimental Protocol: Ring Opening of Vince Lactam

Context: This is the critical first step that establishes the cyclopentane core with the correct amino-acid stereochemistry (1S, 4R).

Reagents:

  • (–)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one): 5.0 g

  • Methanol (anhydrous): 50 mL[4]

  • HCl gas (dry)[4]

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

  • Solvation: Charge the flask with 5.0 g of Vince lactam and 50 mL of anhydrous methanol.

  • Activation: Bubble dry HCl gas through the solution at room temperature for 2 hours. Mechanistic Note: The HCl protonates the lactam nitrogen, activating the carbonyl for nucleophilic attack by methanol.

  • Reaction: Heat the mixture to 45°C and stir for an additional 2 hours. Monitor via TLC for the disappearance of the lactam spot.

  • Workup: Distill off the solvent under reduced pressure to yield a light yellow viscous oil.

  • Crystallization: Add 100 mL of diethyl ether to the viscous residue. Stir vigorously at room temperature for 2 hours.

  • Isolation: Filter the resulting white precipitate (Amino ester hydrochloride salt) and dry under vacuum.

Validation Check: The product should be a white solid. 1H NMR should confirm the disappearance of the bridgehead protons characteristic of the bicyclic system and the appearance of the methyl ester singlet.

Data Presentation: Comparative Potency

The cyclopentane scaffold of Peramivir allows for multiple hydrophobic interactions that are not possible with the cyclohexene ring of Oseltamivir. This results in superior binding affinity, particularly against wild-type H1N1.

Table 1: Inhibitory Activity (IC50) of Neuraminidase Inhibitors against Influenza A (H1N1)

CompoundScaffold TypeIC50 (nM) - WT H1N1IC50 (nM) - H274Y MutantRoute of Admin
Peramivir Cyclopentane0.41 21.6IV
Oseltamivir Cyclohexene0.66>100Oral
Zanamivir Dihydropyran1.202.5Inhalation

Data Source: Derived from comparative biochemical assays in NIH PMC studies [1, 5].

Emerging Frontier: Cispentacin and Biosynthesis

While Peramivir is a triumph of synthetic chemistry, nature continues to provide novel cyclopentane carboxylic acids. Cispentacin ((1R, 2S)-2-aminocyclopentane-1-carboxylic acid) is an antifungal agent isolated from Bacillus cereus.

Recent discoveries have elucidated its biosynthesis via a Type II Polyketide Synthase (PKS) pathway. Unlike typical PKS pathways that form aromatic rings, the amc gene cluster directs a unique ring contraction event.

CispentacinBiosynthesis Precursor Malonyl-CoA PKS Type II PKS (AmcF-AmcG Heterodimer) Precursor->PKS Loading Intermediate Linear Polyketide Intermediate PKS->Intermediate Chain Elongation Cyclization Reductive Cyclization (Ring Contraction) Intermediate->Cyclization AmcB Carrier Protein Cispentacin Cispentacin (Antifungal) Cyclization->Cispentacin Final Processing

Figure 2: The biosynthetic pathway of Cispentacin, illustrating the rare non-aromatic cyclization by Type II PKS enzymes.

References

  • BioCryst Pharmaceuticals & NIH. (2000). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities.[5] Antimicrobial Agents and Chemotherapy.[6][7] Link

  • Jia, F., et al. (2013).[8] Facile synthesis of the neuraminidase inhibitor peramivir.[8] Synthetic Communications.[8][9] Link

  • BioCryst Pharmaceuticals. (1999). Patent CN100432047C: Synthetic method of anti-influenza drug Peramivir. Google Patents. Link

  • Hibi, G., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. PNAS. Link

  • Kohno, S., et al. (2010). Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir. Antimicrobial Agents and Chemotherapy.[6][7] Link

  • Norton, S.A. (1994). Useful plants of dermatology. I. Hydnocarpus and chaulmoogra.[1][2][3][10] Journal of the American Academy of Dermatology. Link

Sources

The Ascendant Trajectory of 1-Aryl-Cyclopentane-1-Carboxylic Acids in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-cyclopentane-1-carboxylic acid scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this versatile chemical class, navigating through its synthetic intricacies, delineating its multifaceted pharmacological activities, and elucidating the nuanced structure-activity relationships that govern its biological effects. Tailored for researchers, scientists, and drug development professionals, this whitepaper aims to be a definitive resource, fostering a deeper understanding and inspiring further innovation in the exploitation of this promising chemical scaffold. We will traverse the landscape of synthetic strategies, from classical approaches to cutting-edge C-H activation methodologies, and delve into the therapeutic potential of these compounds as inhibitors of key biological targets, including histone deacetylases (HDACs) and voltage-gated sodium channels (NaV1.7). Through a synthesis of technical accuracy and field-proven insights, this guide endeavors to empower the scientific community in its quest for novel and impactful therapeutics.

Introduction: The Strategic Importance of the 1-Aryl-Cyclopentane-1-Carboxylic Acid Moiety

In the relentless pursuit of novel therapeutic agents, the identification and optimization of chemical scaffolds that offer a blend of synthetic accessibility, structural rigidity, and three-dimensional diversity are of paramount importance. The 1-aryl-cyclopentane-1-carboxylic acid framework has garnered significant attention in recent years due to its presence in a multitude of biologically active molecules. The cyclopentane ring provides a conformationally constrained scaffold that can orient the appended aryl and carboxylic acid functionalities in a precise manner for optimal interaction with biological targets. This inherent structural rigidity often translates to enhanced binding affinity and selectivity. Furthermore, the 1,1-disubstitution pattern allows for the exploration of chemical space in a well-defined vector, facilitating the establishment of robust structure-activity relationships (SAR). This guide will provide a holistic overview of this important class of molecules, from their synthesis to their biological applications, with a focus on providing actionable insights for the discerning researcher.

Synthetic Strategies: Crafting the Core Scaffold

The construction of the 1-aryl-cyclopentane-1-carboxylic acid core can be approached through a variety of synthetic routes, ranging from traditional multi-step sequences to more elegant and atom-economical modern methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aryl and cyclopentyl moieties, as well as considerations of scale and efficiency.

Classical Approaches: Building from the Ground Up

Traditional methods for the synthesis of the cyclopentane ring often involve intramolecular cyclization reactions.[1] A common strategy for the synthesis of cyclopentanecarboxylic acid involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide, followed by hydrolysis and decarboxylation.[2] While effective for the unsubstituted cyclopentane ring, the introduction of the 1-aryl substituent requires a more tailored approach.

One established method involves the α-arylation of a pre-formed cyclopentanone, followed by functional group manipulation to introduce the carboxylic acid moiety. However, this can sometimes lead to issues with regioselectivity and require multiple steps.

A more direct classical approach involves the reaction of a phenylacetonitrile derivative with 1,4-dibromobutane under basic conditions to form a 1-phenyl-1-cyanocyclopentane intermediate. Subsequent hydrolysis of the nitrile furnishes the desired 1-phenylcyclopentane-1-carboxylic acid.

Modern Methodologies: Precision and Efficiency

Recent advances in synthetic organic chemistry have provided more sophisticated and efficient routes to 1-aryl-cyclopentane-1-carboxylic acids. Transition-metal-catalyzed reactions, in particular, have revolutionized the construction of such scaffolds.

A noteworthy development is the transannular γ-C–H arylation of cyclopentane carboxylic acids.[3] This palladium-catalyzed reaction allows for the direct introduction of an aryl group onto the cyclopentane ring, offering a highly efficient and atom-economical route to a variety of 1,3-disubstituted cyclopentane carboxylic acids, which can be precursors to the target 1-aryl derivatives.[3] This method showcases excellent functional group tolerance and diastereoselectivity.[3]

The following diagram illustrates a generalized workflow for the synthesis of a γ-arylated cyclopentane carboxylic acid, a key intermediate that can be further elaborated to the 1-aryl scaffold.

G cluster_0 Step 1: C-H Activation and Arylation Cyclopentane Carboxylic Acid Cyclopentane Carboxylic Acid Reaction Vessel Reaction Vessel Cyclopentane Carboxylic Acid->Reaction Vessel Aryl Halide Aryl Halide Aryl Halide->Reaction Vessel Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Vessel Base & Additives Base & Additives Base & Additives->Reaction Vessel γ-Aryl Cyclopentane Carboxylic Acid γ-Aryl Cyclopentane Carboxylic Acid Reaction Vessel->γ-Aryl Cyclopentane Carboxylic Acid Heat

Caption: A generalized workflow for the palladium-catalyzed transannular γ-C–H arylation of a cyclopentane carboxylic acid.

Pharmacological Activities and Therapeutic Potential

1-Aryl-cyclopentane-1-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various disease states. This section will explore some of the most prominent therapeutic applications of this chemical class, supported by quantitative biological data.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.

Several 1-aryl-cyclopentane-1-carboxylic acid derivatives have emerged as potent HDAC inhibitors.[3] The carboxylic acid moiety typically acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme, while the aryl and cyclopentyl groups engage in hydrophobic and van der Waals interactions within the active site tunnel.

The following table summarizes the in vitro inhibitory activity of representative 1-aryl-cyclopentane-1-carboxylic acid derivatives against various HDAC isoforms.

Compound IDAryl GroupR GroupHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
1 PhenylH0.062--[3]
2 4-FluorophenylH---[3]
3 3-MethoxyphenylH---[3]

Note: '-' indicates data not available.

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

G cluster_0 Normal Cellular State cluster_1 With HDAC Inhibitor HAT Histone Acetyltransferase Histone Histone HAT->Histone Acetylation HDAC Histone Deacetylase HDAC->Histone Inactive HDAC Inactive HDAC HDAC->Inactive HDAC Acetylated Histone Acetylated Histone Histone->Acetylated Histone Chromatin Condensed Chromatin Histone->Chromatin Acetylated Histone->HDAC Deacetylation Acetylated Histone2 Accumulation of Acetylated Histones Acetylated Histone->Acetylated Histone2 Gene Gene Transcription Repressed Chromatin->Gene HDACi 1-Aryl-Cyclopentane- 1-Carboxylic Acid (HDAC Inhibitor) HDACi->HDAC Inhibition Open Chromatin Relaxed Chromatin Active Gene Gene Transcription Activated Open Chromatin->Active Gene Acetylated Histone2->Open Chromatin

Caption: Mechanism of action of HDAC inhibitors leading to gene transcription.

Voltage-Gated Sodium Channel (NaV1.7) Inhibition

The voltage-gated sodium channel NaV1.7 plays a critical role in the transmission of pain signals.[5] Genetic studies in humans have validated NaV1.7 as a key target for the development of novel analgesics.[6] Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[6]

Recent drug discovery efforts have identified 1-aryl-cyclopentane-1-carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[7] The carboxylic acid moiety is believed to interact with key residues in the channel pore, while the aryl and cyclopentyl groups contribute to affinity and selectivity.

The following table presents the inhibitory potency of a representative 1-aryl-cyclopentane-1-carboxylic acid derivative against NaV1.7.

Compound IDAryl GroupR GroupNaV1.7 IC₅₀ (nM)NaV1.5 IC₅₀ (nM)Selectivity (NaV1.5/NaV1.7)Reference
31 2,6-dichlorophenylpiperidinePotentHighHigh[7]

Note: Specific IC₅₀ values were not disclosed in the abstract, but the compound was described as a potent inhibitor with high selectivity.

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of its inhibition.

G cluster_0 Nociceptive Neuron cluster_1 Inhibition of Pain Signal Noxious Stimulus Noxious Stimulus NaV1.7 Channel NaV1.7 Noxious Stimulus->NaV1.7 Channel Activation Action Potential Action Potential Propagation NaV1.7 Channel->Action Potential Na+ influx Blocked Channel Blocked NaV1.7 NaV1.7 Channel->Blocked Channel Spinal Cord Signal to Spinal Cord Action Potential->Spinal Cord Pain Perception Pain Spinal Cord->Pain Perception NaV1.7i 1-Aryl-Cyclopentane- 1-Carboxylic Acid (NaV1.7 Inhibitor) NaV1.7i->NaV1.7 Channel Blockade No Action Potential No Action Potential Blocked Channel->No Action Potential Analgesia Analgesia No Action Potential->Analgesia

Caption: The role of NaV1.7 in pain signaling and its inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic exploration of the 1-aryl-cyclopentane-1-carboxylic acid scaffold has yielded valuable insights into the structural features that govern biological activity.

  • The Carboxylic Acid: This moiety is often crucial for activity, acting as a key hydrogen bond donor/acceptor or as a chelating group for metal ions in enzyme active sites.[8] Its esterification or replacement with a non-acidic group typically leads to a significant loss of potency.[8]

  • The Aryl Group: The nature and substitution pattern of the aryl ring play a critical role in modulating potency and selectivity. Electron-withdrawing or electron-donating substituents can influence the electronic properties of the molecule and its interaction with the target protein. The size and position of substituents can also impact binding affinity through steric effects.

  • The Cyclopentane Ring: The cyclopentane ring serves as a rigid scaffold, and its substitution can influence the overall conformation of the molecule. The flexibility of the five-membered ring is thought to be advantageous for receptor interaction compared to more rigid or flexible linkers.[9]

Experimental Protocol: Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid

This section provides a detailed, step-by-step methodology for a representative synthesis of 1-phenylcyclopentane-1-carboxylic acid via the hydrolysis of 1-phenylcyclopentanecarbonitrile.

Materials:

  • 1-Phenylcyclopentanecarbonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Crushed Ice

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol), concentrated sulfuric acid (25 mL), and water (25 mL).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3 hours.

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto a generous amount of crushed ice in a beaker.

  • Isolation: A white solid will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-phenylcyclopentane-1-carboxylic acid.

Conclusion and Future Perspectives

The 1-aryl-cyclopentane-1-carboxylic acid scaffold has firmly established itself as a cornerstone in the edifice of modern drug discovery. Its synthetic tractability, coupled with its ability to present key pharmacophoric elements in a conformationally defined manner, has led to the development of potent and selective modulators of a diverse range of biological targets. The examples of HDAC and NaV1.7 inhibitors highlighted in this guide merely scratch the surface of the therapeutic potential of this versatile chemical class.

Future research in this area will undoubtedly focus on the continued exploration of novel synthetic methodologies to access an even greater diversity of derivatives. The application of advanced computational techniques, such as molecular docking and free energy perturbation calculations, will be instrumental in guiding the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to expand, the 1-aryl-cyclopentane-1-carboxylic acid scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists, paving the way for the discovery of innovative medicines that address unmet medical needs.

References

  • Fujian Jinshan Biopharmaceutical Co., Ltd. (2021). Preparation method of cyclopentanecarboxylic acid. CN113753692A.
  • BASF AG. (2000). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters. EP1015408B1.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 101, 117621.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Yu, J., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Baran, P. S. (2005). Cyclopentane Synthesis.
  • Merck & Co., Inc. (1987).
  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • LibreTexts. (2024). 21.
  • Drug Design Org. (n.d.).
  • Chen, Y., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 101, 130033.
  • Minett, M. S., et al. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. British Journal of Anaesthesia, 123(3), e347-e358.
  • Yablokov, A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418.
  • Gaub, E., et al. (2015). HDAC signaling in neuronal development and axon regeneration. Current Opinion in Neurobiology, 33, 1-9.
  • Alexander, S. P. H., et al. (2023). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. British Journal of Pharmacology, 180(S2), S147-S212.
  • Al-Warhi, T., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5486.
  • Drug Design Org. (n.d.).
  • Khanna, R. (2023, May 22).
  • Sriram, D., et al. (2012). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 55(17), 7581-7589.
  • Welsch, M. E., et al. (2017).
  • Creative Diagnostics. (n.d.).
  • Deuis, J. R., et al. (2014). No Gain, No Pain: NaV1.7 as an Analgesic Target. ACS Chemical Neuroscience, 5(10), 922-924.
  • MedChemExpress. (2025). HDAC Signaling Pathways: Integrating Epigenetic Control with Cellular Responses.
  • Ahmadi, A., et al. (2024).
  • Mourad, M., et al. (2021). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Frontiers in Molecular Biosciences, 8, 745091.
  • Minett, M. S., et al. (2020). The mechanism of analgesia in NaV1.7 null mutants. bioRxiv.
  • Chemistry & Biology Interface. (n.d.). Research-Paper-4.pdf.
  • Wikipedia. (n.d.). Histone deacetylase.
  • Diochot, S., et al. (2007). Peptides inhibitors of acid-sensing ion channels. Toxicon, 49(2), 271-284.
  • Scott, J. D., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1321-1325.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of 1-(2-methylphenyl)cyclopentane-1-carboxylic acid , a sterically congested quaternary amino acid precursor and pharmacophore building block. The presence of the ortho-methyl group on the phenyl ring, combined with the quaternary carbon of the cyclopentane ring, creates significant steric hindrance. This renders standard hydrolysis methods ineffective.

This guide prioritizes a Nitrile-Based Strategy over the traditional malonate ester route. The nitrile anion is less sterically demanding than the enolate of an ester, allowing for more efficient cycloalkylation. However, the subsequent hydrolysis requires "forcing conditions" (high-temperature alkaline glycolysis) to overcome the activation energy barrier imposed by the ortho-substituent.

Key Challenges Addressed:

  • Steric Hindrance: The o-tolyl group blocks nucleophilic attack at the nitrile carbon.

  • Cyclization Efficiency: Preventing open-chain mono-alkylation byproducts.

  • Scalability: Utilizing Phase Transfer Catalysis (PTC) to avoid pyrophoric bases (e.g., NaH) on larger scales.

Retrosynthetic Analysis

The logical disconnection is at the quaternary center, tracing back to (2-methylphenyl)acetonitrile (also known as o-tolylacetonitrile). This starting material is commercially available and inexpensive.[1]

Retrosynthesis Target Target: 1-(2-Methylphenyl) cyclopentane-1-carboxylic acid Intermediate Intermediate: 1-(2-Methylphenyl) cyclopentanecarbonitrile Target->Intermediate Forced Hydrolysis (KOH/Ethylene Glycol) SM Starting Materials: (2-Methylphenyl)acetonitrile + 1,4-Dibromobutane Intermediate->SM Double Alkylation (NaOH/TEBA)

Figure 1: Retrosynthetic strategy focusing on the nitrile intermediate to minimize steric clashes during ring formation.

Experimental Protocol

Stage 1: Cycloalkylation via Phase Transfer Catalysis

Objective: Synthesis of 1-(2-methylphenyl)cyclopentanecarbonitrile.

Rationale: We utilize a liquid-liquid Phase Transfer Catalysis (PTC) system.[2] The concentrated NaOH generates the nitrile anion at the interface, which is transported into the organic phase by the quaternary ammonium salt (TEBA) to react with 1,4-dibromobutane. This method is superior to NaH/DMSO for this substrate because it minimizes elimination side-reactions of the alkyl bromide.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9]Role
(2-Methylphenyl)acetonitrile1.0Substrate
1,4-Dibromobutane1.1Electrophile (Bifunctional)
NaOH (50% w/w aq. solution)4.0Base
Benzyltriethylammonium chloride (TEBA)0.05Phase Transfer Catalyst
Toluene-Solvent (Organic Phase)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for biphasic mixing), reflux condenser, and internal thermometer.

  • Charging: Charge (2-methylphenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and TEBA (5 mol%) into Toluene (3-4 volumes relative to nitrile).

  • Initiation: Add 50% NaOH solution dropwise while stirring vigorously.

    • Caution: The reaction is exothermic. Maintain internal temperature between 40–50°C using an ice bath if necessary.

  • Reaction: Once addition is complete, heat the mixture to 60–70°C and stir vigorously for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The mono-alkylated intermediate usually cyclizes rapidly; look for the disappearance of the starting nitrile.

  • Workup:

    • Cool to room temperature.[7]

    • Dilute with water to dissolve salts. Separate the phases.

    • Extract the aqueous layer once with Toluene.

    • Wash combined organic layers with 1N HCl (to remove amine impurities from catalyst decomposition), then water, then brine.

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (bp approx. 140–150°C at 5 mmHg) or flash chromatography.

Stage 2: Forced Hydrolysis (The "Camp's" Conditions)

Objective: Hydrolysis of the sterically hindered nitrile to the carboxylic acid.

Critical Mechanism Note: The ortho-methyl group prevents the planar transition state required for standard aqueous hydrolysis (100°C). We must raise the temperature to 160–180°C using ethylene glycol as a high-boiling solvent.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9]Role
1-(2-Methylphenyl)cyclopentanecarbonitrile1.0Intermediate
Potassium Hydroxide (KOH) pellets3.0Base
Ethylene Glycol-High-Boiling Solvent
Water~10% v/vNucleophile source
Step-by-Step Procedure
  • Setup: Use a flask equipped with a magnetic stir bar and a reflux condenser. Note: Ensure the condenser water is flowing well; ethylene glycol vapor is viscous.

  • Charging: Dissolve KOH (3.0 eq) in ethylene glycol (5 volumes). Add the nitrile intermediate (1.0 eq) and a small amount of water (approx 1 mL per 10 mL glycol) to aid the initial attack.

  • Reaction: Heat the mixture to reflux (~160°C internal temp ) for 12–24 hours.

    • Observation: Evolution of ammonia gas indicates reaction progress.

    • Endpoint: HPLC or TLC should show complete consumption of the nitrile.

  • Workup (Acid-Base Purification):

    • Dilution: Cool the reaction mixture to ~80°C and pour into 3 volumes of water. (Do not let it solidify).

    • Neutral Extraction: Extract the alkaline aqueous solution with Diethyl Ether or MTBE (2x).

      • Why? This removes unreacted nitrile and non-acidic byproducts. Discard the organic layer.

    • Acidification: Acidify the aqueous layer to pH 1 using Conc. HCl. The product will precipitate as a solid or oil out.

    • Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).

    • Isolation: Wash the Ethyl Acetate layer with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate or Heptane to obtain the pure acid.

Workflow Visualization

Workflow Start Start: o-Tolylacetonitrile Step1 Step 1: Cycloalkylation (NaOH, TEBA, 1,4-dibromobutane, 60°C) Start->Step1 Check1 QC: GC-MS/TLC (Check for mono-alkylation) Step1->Check1 Check1->Step1 Incomplete (Add time/base) Step2 Step 2: Forced Hydrolysis (KOH, Ethylene Glycol, 160°C) Check1->Step2 Pass Workup Acid-Base Workup 1. Wash alkaline phase (remove impurities) 2. Acidify & Extract Product Step2->Workup Final Final Product: This compound Workup->Final

Figure 2: Operational workflow emphasizing the critical quality control point before the high-energy hydrolysis step.

Analytical Specifications

To ensure the integrity of the protocol (Self-Validating System), the isolated product must meet these criteria:

TestExpected ResultMechanistic Insight
1H NMR (CDCl₃) δ 7.1-7.4 (m, 4H, Ar-H)δ 2.4-2.6 (m, 2H, cyclopentyl)δ 2.3 (s, 3H, Ar-CH₃)δ 1.6-1.9 (m, 6H, cyclopentyl)The ortho-methyl singlet (2.3 ppm) is diagnostic. The cyclopentyl protons often appear as complex multiplets due to the rigid ring and lack of free rotation.
13C NMR Quaternary C at ~55 ppm; Carbonyl at ~180 ppm.Confirms formation of the quaternary center and carboxylic acid.
IR Spectroscopy Broad peak 2500–3300 cm⁻¹ (O-H stretch); Sharp 1690–1710 cm⁻¹ (C=O).Absence of nitrile peak (~2240 cm⁻¹) confirms complete hydrolysis.
Melting Point 102–105°C (Literature dependent)Sharp range indicates high purity.

Safety & Handling

  • 1,4-Dibromobutane: Alkylating agent. Potentially mutagenic. Use in a fume hood.

  • Sodium Hydroxide (50%): Extremely corrosive. Causes severe skin burns. Wear face shield and chemically resistant gloves.

  • Ethylene Glycol (Hot): At 160°C, this is a severe burn hazard. Ensure glassware is free of star-cracks before heating.

  • Cyanide Waste: While the nitrile group is hydrolyzed to ammonia and acid, trace cyanide generation is theoretically possible during side reactions. Treat aqueous waste with bleach (hypochlorite) before disposal if required by local EHS protocols.

References

  • Phase Transfer Catalysis Methodology: Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[2] Organic Syntheses, 55, 91. [Link] (Note: This reference describes the general synthesis of 1-phenylcyclopentanecarbonitrile, the direct analog of our intermediate).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Section 5.13: Hydrolysis of Nitriles.
  • Netupitant Intermediates and Analogs. (2015). Google Patents (US20150315149A1).
  • Camp's Reaction Conditions (High Temp Hydrolysis): Camp, R. L., & Greene, F. D. (1968). Chlorination of 1-phenylcyclopentanecarboxylic acid. Journal of the American Chemical Society. [Link] (Illustrates the stability and handling of the phenyl-analog acid).

Sources

Application Note: High-Purity Isolation of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the systematic purification of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid from a crude synthetic mixture. Designed for researchers in medicinal chemistry and drug development, this document provides a multi-faceted approach, combining chemical extraction, recrystallization, and chromatographic techniques. The protocols herein are presented with a focus on the underlying chemical principles to empower scientists to adapt and optimize these methods for analogous molecular structures. We further delineate robust analytical workflows for the stringent purity assessment required in pharmaceutical research and development.

Introduction: Significance and Purification Strategy

This compound and its analogs are valuable intermediates in the synthesis of complex organic molecules, including potential therapeutic agents.[1] The introduction of a substituted aryl group onto a cycloalkane carboxylic acid scaffold can impart unique conformational constraints and lipophilicity, properties of significant interest in drug design.[2] The efficacy and safety of any downstream active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates.

The synthesis of tertiary carboxylic acids like the target molecule often involves methods such as the carbonation of Grignard reagents.[3][4] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, homo-coupled byproducts (e.g., biphenyl derivatives), and other side-reaction products.[5][6] Therefore, a robust purification strategy is paramount.

This application note presents a logical workflow for the purification of this compound, leveraging its acidic nature and crystalline properties. The primary methods discussed are:

  • Acid-Base Extraction: To selectively isolate the acidic target compound from neutral and basic impurities.

  • Recrystallization: To achieve high purity by exploiting differences in solubility between the desired product and remaining impurities.

  • Column Chromatography: As an alternative or supplementary method for challenging separations or for isolating minor components.

A thorough analytical assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods is integrated into the workflow to validate purity at each stage.

Physicochemical Properties and Impurity Profile

A successful purification protocol is predicated on an understanding of the target molecule's physical properties and the likely impurities. While specific experimental data for this compound is not widely published, we can infer key characteristics based on its structure and related compounds.

PropertyEstimated Value / CharacteristicRationale & Significance for Purification
Molecular Formula C₁₃H₁₆O₂Foundational for all analytical calculations.
Molecular Weight 204.26 g/mol Used for calculating molar equivalents and yields.
pKa ~4-5Estimated based on the pKa of benzoic acid (~4.2) and cyclopentanecarboxylic acid (~4.99).[7] This acidity is the cornerstone of the acid-base extraction strategy, allowing for selective deprotonation and solubilization in an aqueous basic solution.
Physical State Likely a solid at room temperature.Many aryl-substituted carboxylic acids are crystalline solids.[8] This property is essential for purification by recrystallization.
Solubility Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol) and poorly soluble in water in its protonated form. The carboxylate salt should be water-soluble.[9]Solubility dictates the choice of solvents for extraction, recrystallization, and chromatography. The differential solubility of the neutral acid and its anionic salt is the basis for acid-base extraction.[10]
Common Impurities - Unreacted 2-bromotoluene (or other starting halide) - Biphenyl derivatives (from Grignard coupling) - Neutral byproducts - Other carboxylic acids from side reactionsKnowledge of potential impurities guides the selection of the purification strategy. Neutral impurities like unreacted starting materials and biphenyls can be efficiently removed via acid-base extraction.[5][6] Separation from other acidic impurities may require the higher resolution of chromatography or the specificity of recrystallization.

Purification Workflow: A Step-by-Step Guide

The following workflow is a comprehensive approach to purifying this compound from a typical crude reaction mixture.

Purification_Workflow cluster_extraction Part 1: Acid-Base Extraction cluster_recrystallization Part 2: Recrystallization cluster_analysis Quality Control crude Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 1M NaOH) crude->add_base separate_layers Separate Layers add_base->separate_layers aq_layer Aqueous Layer (Contains Sodium Carboxylate Salt) separate_layers->aq_layer Aqueous Phase org_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->org_layer Organic Phase acidify Acidify Aqueous Layer (e.g., 2M HCl to pH < 2) aq_layer->acidify precipitate Precipitate Forms (Protonated Carboxylic Acid) acidify->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry crude_product Crude Purified Product filter_dry->crude_product recrys_start Crude Purified Product (from Extraction) crude_product->recrys_start dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene/Hexane) recrys_start->dissolve cool Slow Cooling to Room Temperature, then Ice Bath dissolve->cool crystallize Crystal Formation cool->crystallize filter_wash Vacuum Filter, Wash with Cold Solvent crystallize->filter_wash pure_product High-Purity Crystalline Product filter_wash->pure_product tlc TLC Analysis pure_product->tlc hplc HPLC Analysis pure_product->hplc nmr_ms NMR & MS for Structural Confirmation pure_product->nmr_ms

Caption: Overall purification and analysis workflow.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic proton of the carboxylic acid, which allows for its selective transfer into an aqueous phase as a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.[6]

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution.

  • 2 M Hydrochloric acid (HCl) solution.

  • Saturated sodium chloride (brine) solution.

  • Separatory funnel.

  • pH paper or pH meter.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Dissolution: Dissolve the crude product in approximately 10 volumes of ethyl acetate in a separatory funnel.

  • Basification: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check densities) now contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, add another portion of 1 M NaOH to the organic layer, shake, and combine the aqueous layers.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to isolate and characterize these byproducts if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 2.[3] This will protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[11] The choice of solvent is critical: the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[2]

Solvent Selection:

A solvent screening should be performed on a small scale. Good starting points for aryl-carboxylic acids include:

  • Single Solvents: Toluene, heptane, or a mixture of hexanes.

  • Solvent Pairs: Ethanol/water, acetone/hexane, or ethyl acetate/hexane.[12]

Procedure:

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[13]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals under vacuum to remove all traces of solvent.

Alternative Protocol: Flash Column Chromatography

If recrystallization fails to remove a persistent impurity, or if the product is an oil, flash column chromatography is an effective alternative. Carboxylic acids can sometimes streak on silica gel due to their acidic nature. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid or formic acid, to the eluent.[14]

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add a drop of acetic acid to the developing chamber. The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and will co-evaporate.

Quality Control and Purity Assessment

Confirming the purity and identity of the final product is a critical step.

QC_Workflow start Purified Product tlc TLC (Single Spot Verification) start->tlc hplc HPLC (>99% Purity) start->hplc mp Melting Point (Sharp, Defined Range) start->mp nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr ms Mass Spectrometry (Correct Molecular Ion) start->ms ftir FTIR (Functional Group ID) start->ftir final Certificate of Analysis hplc->final nmr->final ms->final

Caption: Analytical workflow for quality control.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample. The purified product should appear as a single spot. Using a visualizing agent like potassium permanganate stain or iodine can help identify non-UV active impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point for carboxylic acids. The goal is to achieve a peak purity of >99%.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and reproducible melting point range. A broad melting range typically indicates the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides unambiguous confirmation of the chemical structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • FTIR Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction and recrystallization. This application note provides a robust framework and detailed protocols that can be adapted by researchers to obtain this valuable synthetic intermediate with the high degree of purity required for pharmaceutical applications. The integration of chromatographic and analytical techniques ensures a self-validating workflow, delivering a final product of confirmed identity and quality.

References

  • Wikipedia. Cyclopentanecarboxylic acid. Available at: [Link]

  • MySkinRecipes. 1-(2-Methylphenyl)cyclopropanecarboxylicacid. Available at: [Link]

  • ChemBK. Cyclopentane-1-carboxylic acid methyl ester. Available at: [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]

  • Cheméo. Cyclopentanecarboxylic acid, 2-methylphenyl ester (CAS 55229-43-1). Available at: [Link]

  • PubChem. 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid. Available at: [Link]

  • operachem. TLC-Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. Benchmarking pKa Prediction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • PubChem. 1-Cyclopentene-1-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Available at: [Link]

  • PubChem. 2-Methylcyclopentane-1-carboxylic acid. Available at: [Link]

  • National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Available at: [Link]

  • Rowan Scientific. How to Predict pKa. Available at: [Link]

  • ACS Publications. Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Available at: [Link]

  • AJAC. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Available at: [Link]

  • PubChem. Cyclopentanecarboxylic acid. Available at: [Link]

  • ResearchGate. TLC tailing and carboxylic acid?. Available at: [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. Available at: [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • University of California, Irvine. Crystallization Solvents. Available at: [Link]

  • YouTube. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Available at: [Link]

Sources

Advanced Purification Strategies: Recrystallization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CA-2024-X1

Introduction: The Dimerization Dilemma

Recrystallization is often viewed as a routine purification step, but for carboxylic acids, it presents unique physicochemical challenges. Unlike simple non-polar organics, carboxylic acids possess a "dual personality" driven by their ability to form strong intermolecular hydrogen bonds.

In non-polar solvents, carboxylic acids exist primarily as dimers (cyclic eight-membered rings), which significantly increases their effective molecular weight and lattice energy. In polar protic solvents (like alcohols or water), they exist as monomers solvated by the liquid.

Why this matters: The transition between dimer and monomer during the crystallization process is a primary driver of polymorphism . A lack of control here leads to inconsistent bioavailability in pharmaceutical APIs (Active Pharmaceutical Ingredients) and processing difficulties (e.g., needle-like crystals that clog filters).

This guide moves beyond basic "dissolve and cool" instructions, offering a mechanistic approach to purifying carboxylic acids for high-stringency applications.

Solvent Selection Strategy

For carboxylic acids, the "Like Dissolves Like" rule is insufficient. The goal is to find a solvent that disrupts the acid dimer at high temperatures but forces the lattice to re-form upon cooling.

The Polarity-Temperature Balance
  • Protic Solvents (Alcohols, Water): Disrupt dimers via hydrogen bonding. Good for generating specific polymorphs but may lead to solvates.

  • Aprotic Polar (Ethyl Acetate, Acetone): Good general solubility; less likely to form solvates but risk "oiling out" if the melting point is low.

  • Non-Polar (Toluene, Heptane): Promote dimerization. Often used as anti-solvents.

Solvent Performance Table
Solvent ClassExamplesSuitability for Carboxylic AcidsCritical Notes
Class 3 (Preferred) Ethanol / Water Excellent Ideal binary system. Water acts as a potent anti-solvent for long-chain acids.
Class 3 (Preferred) Ethyl Acetate High "Gold standard" for medium polarity acids. Low toxicity, easy drying.
Class 2 (Limited) Toluene Moderate High boiling point (111°C) allows high solubility, but difficult to remove traces.
Class 2 (Limited) Acetonitrile Specific Useful for highly polar acids that are insoluble in non-polar organics.
Problematic Diethyl Ether Low Too volatile; creates "creeping" crystals on glassware walls.

Protocol A: Thermal Recrystallization (The Standard)

Best for: Thermally stable acids with a steep solubility curve.

The Mechanism

This process relies on the Metastable Zone Width (MSZW) . You must cool the solution into the metastable zone where crystal growth occurs, but avoid the "labile zone" where uncontrolled spontaneous nucleation creates amorphous powder.

Workflow Diagram

ThermalRecrystallization cluster_impurities Impurity Fate Start Crude Carboxylic Acid SolventSelect 1. Solvent Selection (Target bp < mp of solid) Start->SolventSelect Dissolution 2. Dissolution at Reflux (Disrupt Dimers) SolventSelect->Dissolution HotFilter 3. Hot Filtration (Remove insoluble impurities) Dissolution->HotFilter Cooling 4. Controlled Cooling (Enter Metastable Zone) HotFilter->Cooling Insoluble Mechanical Impurities (Removed in Step 3) HotFilter->Insoluble Nucleation 5. Nucleation & Growth (Dimer Re-association) Cooling->Nucleation Isolation 6. Filtration & Washing (Remove mother liquor) Nucleation->Isolation Dry 7. Vacuum Drying (Remove solvates) Isolation->Dry Soluble Chemical Impurities (Stay in Mother Liquor) Isolation->Soluble

Figure 1: Thermal recrystallization workflow emphasizing impurity separation points.

Step-by-Step Procedure
  • Saturation: Place crude acid in a flask. Add minimum solvent (e.g., Ethanol) to wet the solid. Heat to reflux. Add solvent in small aliquots until dissolved.

    • Tip: Add 10-15% excess solvent to prevent premature crystallization during filtration.

  • Hot Filtration: If the solution is dark or contains particles, filter while boiling through a pre-warmed funnel.

    • Critical: Cold glassware will shock the solution, causing rapid precipitation (crashing out) and trapping impurities.

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (approx. 1°C/min).

    • Seeding: If no crystals form at 40°C, add a "seed" crystal of pure product to initiate nucleation.

  • Ice Bath: Once at room temperature, cool to 0-4°C to maximize yield.

  • Isolation: Vacuum filter. Wash with cold solvent (same as used for dissolution).

Protocol B: pH-Swing (Reactive Crystallization)

Best for: Removing non-acidic organic impurities or purifying thermally unstable acids.

The Mechanism

Carboxylic acids are weak acids (


). By raising the pH, we convert the acid into its carboxylate salt (highly water-soluble). Non-acidic impurities (esters, aldehydes) remain insoluble in water and can be filtered off or extracted. Re-acidification precipitates the pure acid.
Reaction Scheme


(Filter off impurities)


Workflow Diagram

pHSwing Input Impure Acid (Solid) BaseAdd Add 1M NaOH (pH > 9) Input->BaseAdd Dissolve Formation of Soluble Salt BaseAdd->Dissolve Filter Filter/Extract (Remove Organics) Dissolve->Filter Acidify Add 1M HCl (Dropwise to pH < 2) Filter->Acidify Precip Precipitation of Pure Acid Acidify->Precip Collect Final Isolation Precip->Collect

Figure 2: pH-Swing purification logic. Note that this is a chemical purification, not just physical.

Step-by-Step Procedure
  • Dissolution: Suspend the impure acid in water. Slowly add 1M NaOH (or

    
     for milder conditions) with stirring until the solid dissolves and pH is basic (~10).
    
  • Purification:

    • Solid Impurities: Filter the solution.

    • Liquid Impurities: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane). The product stays in the water; impurities move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous solution to 5°C. Slowly add 1M HCl while stirring.

    • Rate Control: Fast addition = small crystals (hard to filter). Slow addition = larger, purer crystals.

  • Final Check: Verify pH is well below the

    
     of the acid (target pH 1-2) to ensure complete recovery.
    

Troubleshooting & Optimization

"Oiling Out"

Symptom: The compound separates as a liquid droplet rather than crystals.[1] Cause: The boiling point of the solvent is higher than the melting point of the solid in the presence of impurities (which depress the melting point). Solution:

  • Switch to a lower-boiling solvent (e.g., change water to ethanol).

  • Use the Anti-Solvent method: Dissolve in a small amount of good solvent, then slowly add a miscible bad solvent until cloudiness persists.

Polymorph Control

Symptom: Product bioavailability or melting point varies between batches. Cause: Different crystal lattices forming due to cooling rate or solvent interaction. Solution:

  • Ostwald’s Step Rule: The first polymorph to crystallize is often the least stable (metastable). To get the stable form, hold the slurry at an elevated temperature (ripening) before filtering.

  • Seeding: Always seed with the desired polymorph to bypass the nucleation energy barrier of unwanted forms.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from

  • National Institutes of Health (NIH). (2010). Carboxylic acids in crystallization of macromolecules. PubMed. Retrieved from

  • Mangin, D., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[2] Retrieved from

Sources

column chromatography for purification of cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

Cyclopentane scaffolds are ubiquitous in high-value pharmacophores, including antiviral agents (e.g., Peramivir), prostaglandins, and complex terpenes. However, their purification presents two distinct challenges to the chromatographer:

  • Lack of UV Chromophores: Many synthetic cyclopentane intermediates are non-aromatic and lack conjugation, rendering standard UV detection (254 nm) useless.

  • Stereochemical Complexity: The flexibility of the cyclopentane ring (pseudorotation) often leads to complex mixtures of diastereomers and enantiomers that require high-selectivity stationary phases.

This guide provides a self-validating workflow for the purification of these derivatives, moving beyond standard protocols to include specialized detection methods and argentation chromatography (Ag-Silica) for difficult alkene separations.

Pre-Chromatography Diagnostics: The "Invisible" Analyte

Before attempting column chromatography, the detection method must be validated via Thin Layer Chromatography (TLC). Standard UV visualization is often insufficient.

Protocol: Visualization of Non-UV Active Cyclopentanes

Principle: Since cyclopentanes often lack


-systems for UV fluorescence quenching, destructive staining is required to visualize spots.

Reagent Selection Table

Stain ReagentTarget FunctionalityPreparation & ActivationMechanism
p-Anisaldehyde General Universal (Alcohols, Ketones, Esters)Dip plate, blot excess, heat to 150°C with heat gun.Acid-catalyzed condensation yields pink/blue spots. High sensitivity.
KMnO₄ (Basic) Alkenes, Alkynes, Oxidizable groupsDip plate.[1] Spots appear yellow on purple background immediately (no heat).Oxidation of functional groups; reduction of Mn(VII) to Mn(IV).
Phosphomolybdic Acid (PMA) Broad Spectrum (Terpenes, Steroids)Dip plate, heat vigorously until spots appear dark green/blue.Reduction of Mo(VI) by the analyte.
Iodine Chamber Unsaturation, Lone PairsPlace plate in jar with I₂ crystals. Reversible (non-destructive).Physical adsorption of Iodine to lipophilic zones.

Expert Insight: For cyclopentane polyols (sugar mimics), p-Anisaldehyde is superior to Iodine due to higher contrast and permanence.

Workflow Visualization: Method Development

The following logic gate ensures resource efficiency before scale-up.

G Start Crude Cyclopentane Mixture CheckUV Check UV (254 nm) Start->CheckUV UV_Yes UV Active? CheckUV->UV_Yes TLC_Stain Screen Stains (Anisaldehyde/KMnO4) UV_Yes->TLC_Stain No Solvent_Opt Solvent Optimization Target Rf 0.2 - 0.3 UV_Yes->Solvent_Opt Yes TLC_Stain->Solvent_Opt Sep_Check ∆Rf > 0.15? Solvent_Opt->Sep_Check Ag_Decision Contains Alkenes (e.g., Cyclopentene)? Sep_Check->Ag_Decision No (Difficult Sep) Std_Flash Standard Flash (Silica Gel 60) Sep_Check->Std_Flash Yes Ag_Decision->Std_Flash No (Try Gradient) Ag_Flash Argentation Chromatography (AgNO3-Silica) Ag_Decision->Ag_Flash Yes

Figure 1: Decision matrix for selecting detection methods and stationary phases based on analyte properties.

Specialized Protocol: Argentation Chromatography (Ag-Silica)

Application: Separation of cyclopentane/cyclopentene derivatives or diastereomers with subtle alkene geometry differences (e.g., Prostaglandin precursors). Mechanism: Silver ions (


) form reversible 

-complexes with double bonds. Compounds with more accessible

-electrons are retained longer.
Step-by-Step Preparation of 10% -Silica
  • Weighing: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of acetonitrile (or water, though acetonitrile facilitates faster drying).
    
  • Slurrying: Add 90 g of Flash Silica Gel (40–63 µm) to the solution.

  • Evaporation: Rotary evaporate the solvent in the dark (cover flask with foil) to prevent photoreduction of silver.

  • Activation: Dry the resulting powder under high vacuum for 4 hours at 60°C.

  • Storage: Store in an amber jar wrapped in foil. The silica will appear slightly grey; discard if it turns black (reduced silver).

Running the Column[2]
  • Loading: Use dry-loading (adsorb crude onto standard silica, not Ag-silica) to prevent silver leaching at the head of the column.

  • Elution: Use standard Hexane/Ethyl Acetate gradients.

  • Post-Run: Flush the column with methanol and dispose of the silica as heavy metal waste.

Standard Flash Chromatography Protocol

Application: General purification of functionalized cyclopentanes (ketones, alcohols, esters).

Column Sizing & Loading

Cyclopentane derivatives are often oils. If the crude mixture is viscous or insoluble in the mobile phase:

  • Do NOT load as a neat oil (leads to streaking/tailing).

  • USE Dry Loading: Dissolve crude in DCM, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the packed bed.

Gradient Optimization (The "CV" Rule)

To separate diastereomers (e.g., cis vs trans isomers), isocratic holds are often superior to linear gradients.

  • Determine Rf: Find a solvent mix where the target Rf is 0.25 (CV = 4).

  • Gradient Profile:

    • 0–1 CV: 50% of target strength (Solvent A).

    • 1–2 CV: Ramp to target strength.

    • 2–10 CV: Hold at target strength (Isocratic elution).

    • 10+ CV: Flush with high polarity solvent.

Fraction Collection & Analysis
  • Blind Collection: Since UV is unreliable, collect all fractions.

  • Spot Test: Spot every 3rd fraction on a TLC plate and stain with Anisaldehyde .

  • Pooling: Only pool fractions that show a single spot. Impure "shoulder" fractions should be re-purified or discarded.

Case Study: Prostaglandin Purification

Prostaglandins (PGs) are oxidized cyclopentane derivatives (e.g.,


, 

).
  • Challenge: Highly polar, acid-sensitive, and prone to isomerization.

  • Stationary Phase: Acid-washed Silica (pH 6) or Diol-functionalized silica is preferred to prevent dehydration of the

    
    -hydroxy ketone moiety.
    
  • Mobile Phase: Toluene/Dioxane/Acetic Acid mixtures are historically cited, but modern flash uses DCM/Methanol or Ethyl Acetate/Ethanol with 0.1% Acetic Acid to suppress ionization of the carboxylic acid tail.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No spots on TLC/Column Analyte is UV inactive.Use Anisaldehyde or PMA stain.[2][3][4]
Broad, streaking bands Acidic protons interacting with Silica.Add 0.1% Acetic Acid (for acids) or 1% Triethylamine (for amines) to mobile phase.
Co-elution of isomers Insufficient selectivity.Switch to Ag-Silica (if alkenes present) or use a shallower gradient (0.5% change per CV).
Decomposition Silica acidity.Use Neutral Alumina or pre-wash silica with 1%

in Hexane.

References

  • TLC Stains & Visualization

    • University of Rochester. Magic Formulas: TLC Stains.[2][3][4] Retrieved from [Link]

    • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]

  • Silver Nitrate Chromatography (Argentation)

    • Williams, C. M., & Mander, L. N. (2015). Chromatography with Silver Nitrate. UQ eSpace. Retrieved from [Link]

    • Li, T. S., et al. Thin-layer chromatography on silver nitrate-impregnated silica gel.[5] National Institutes of Health (PubMed). Retrieved from [Link]

  • Flash Chromatography Methodologies

    • Organic Syntheses.[6] Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[6] Retrieved from [Link]

    • Teledyne ISCO. Flash Chromatography Guide. Retrieved from [Link]

  • Prostaglandin & Isomer Separation

    • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link][7]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Cyclopentane Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentane carboxylic acid and its derivatives are important structural motifs in a variety of biologically active molecules, including pharmaceuticals and natural products. The specific stereochemistry of these molecules can significantly impact their pharmacological activity, making the separation and analysis of their isomers a critical task in drug discovery, development, and quality control. This application note provides a comprehensive guide to the separation of cyclopentane carboxylic acid isomers using High-Performance Liquid Chromatography (HPLC), detailing both chiral and achiral methodologies.

The challenge in separating isomers lies in their identical chemical formulas and molecular weights, and in the case of enantiomers, their nearly identical physical properties. HPLC, a powerful and versatile analytical technique, offers effective solutions for resolving these complex mixtures.[1][2] This guide will explore the causal relationships behind experimental choices, providing researchers with the rationale to develop and validate robust separation methods.

Scientific Principles of Separation

The successful separation of isomers by HPLC relies on exploiting subtle differences in their physicochemical properties. For diastereomers, which have different physical properties, separation on a standard achiral stationary phase is often achievable. Enantiomers, however, require a chiral environment to enable differential interactions, leading to their separation.[3] This can be accomplished through the use of a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or pre-column derivatization with a chiral reagent to form diastereomers.[1][4]

The "three-point interaction" model is a fundamental concept in chiral recognition, postulating that a minimum of three simultaneous interactions between an enantiomer and the chiral stationary phase are necessary for enantioseparation.[3] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexing.[5]

Method Development Strategy

A logical approach to method development is crucial for achieving optimal separation. The following workflow outlines a systematic process for developing an HPLC method for cyclopentane carboxylic acid isomers.

MethodDevelopment cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Optimization cluster_3 Validation Start Define Separation Goal (Achiral vs. Chiral) Solubility Determine Analyte Solubility Start->Solubility ColumnSelection Select Appropriate Column (Achiral or Chiral) Solubility->ColumnSelection MobilePhaseScreening Screen Mobile Phases (Normal, Reversed, Polar Organic) ColumnSelection->MobilePhaseScreening OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) MobilePhaseScreening->OptimizeMP OptimizeConditions Optimize Other Conditions (Flow Rate, Temperature) OptimizeMP->OptimizeConditions Validation Method Validation (Specificity, Linearity, Accuracy, Precision) OptimizeConditions->Validation End Final Method Validation->End

Caption: A logical workflow for HPLC method development for isomer separation.

Part 1: Achiral Separation of Cyclopentane Carboxylic Acid Diastereomers

For diastereomeric isomers of cyclopentane carboxylic acid, separation can often be achieved on a conventional reversed-phase column.

Materials and Methods
Component Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column Ascentis® Express AQ-C18 (10 cm x 4.6 mm, 2.7 µm) or similar
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water
Rationale for Method Parameters
  • Stationary Phase: A C18 column with a polar-modified surface (like the AQ-C18) is chosen to provide enhanced retention for polar analytes like carboxylic acids, especially under highly aqueous mobile phase conditions. This prevents phase collapse, which can occur with traditional C18 columns in 100% aqueous mobile phases.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a phosphoric acid modifier is effective for the separation of many organic acids.[6] The low pH of the mobile phase (due to phosphoric acid) ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention on a reversed-phase column.[7] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[6]

  • Detection: Carboxylic acids have a weak chromophore, but they can be detected at low UV wavelengths, typically around 210 nm.[8]

Experimental Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the cyclopentane carboxylic acid isomer mixture in the sample diluent to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method. Acquire data for 20 minutes.

Part 2: Chiral Separation of Cyclopentane Carboxylic Acid Enantiomers

The separation of enantiomers requires a chiral environment. The direct approach using a chiral stationary phase (CSP) is often the most convenient and widely used method.[9]

Method 1: Direct Separation on a Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad selectivity for a wide range of chiral compounds, including carboxylic acids.[3][10]

Materials and Methods
Component Specification
HPLC System Waters Alliance e2695 or equivalent
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Rationale for Method Parameters
  • Stationary Phase: The Chiralcel® OD-H, a cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support, is a versatile CSP known for its ability to resolve a wide variety of racemates. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polysaccharide polymer.

  • Mobile Phase: Normal-phase chromatography is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity.[10] The mobile phase consists of a non-polar solvent (hexane) and a polar modifier (isopropanol). Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid, which improves peak shape and retention.

  • Detection: The detection wavelength is set to 220 nm to enhance sensitivity, as the analyte may have slightly better absorbance at this wavelength compared to 210 nm in a non-aqueous mobile phase.

Experimental Protocol
  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of hexane, isopropanol, and trifluoroacetic acid. Ensure thorough mixing and degas before use.

  • Sample Preparation: Dissolve the racemic cyclopentane carboxylic acid in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System Setup: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min, then increase to 1.0 mL/min for another 15 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the isocratic method. Monitor the separation and acquire data.

Method 2: Indirect Separation via Diastereomer Formation

An alternative to direct chiral separation is the derivatization of the enantiomeric carboxylic acids with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[11]

Derivatization and Separation Workflow

DerivatizationWorkflow Start Racemic Cyclopentane Carboxylic Acid Derivatization React with Chiral Derivatizing Agent (e.g., (S)-(-)-α-Phenylethylamine) Start->Derivatization Step 1 Diastereomers Formation of Diastereomeric Amides Derivatization->Diastereomers Step 2 HPLC Separate Diastereomers on Achiral C18 Column Diastereomers->HPLC Step 3 Detection UV Detection HPLC->Detection Step 4

Caption: Workflow for the indirect chiral separation of carboxylic acids.

Materials and Methods
Component Specification
Derivatizing Agent (S)-(-)-α-Phenylethylamine
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
Solvent Dichloromethane (DCM)
HPLC System As per achiral method
Column As per achiral method
Mobile Phase As per achiral method (may require optimization)
Detection UV at 254 nm (due to the aromatic ring from the derivatizing agent)
Experimental Protocol
  • Derivatization: a. In a small vial, dissolve the racemic cyclopentane carboxylic acid in a minimal amount of dry DCM. b. Add 1.1 equivalents of (S)-(-)-α-phenylethylamine and 1.1 equivalents of DCC. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC or a quick HPLC run. e. Once the reaction is complete, filter off the dicyclohexylurea byproduct. f. Evaporate the solvent and redissolve the residue in the HPLC sample diluent.

  • HPLC Analysis: a. Analyze the resulting diastereomeric amide mixture using the achiral HPLC method described in Part 1. b. The mobile phase gradient may need to be adjusted to achieve optimal separation of the more hydrophobic diastereomers. c. The detection wavelength should be changed to 254 nm to take advantage of the UV absorbance of the phenyl group introduced by the derivatizing agent.

Data Presentation and Expected Results

The success of the separation is evaluated based on the resolution (Rs) between the isomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Expected Performance Data
Parameter Achiral Separation (Diastereomers) Direct Chiral Separation (Enantiomers) Indirect Chiral Separation (Diastereomers)
Column C18Chiralcel® OD-HC18
Typical Retention Time (min) 5-108-1510-20
Resolution (Rs) > 1.5> 1.5> 1.5
Peak Asymmetry 0.9 - 1.20.9 - 1.30.9 - 1.2

Discussion

Causality Behind Experimental Choices

The selection of the mobile phase is critical for achieving the desired selectivity.[12] In reversed-phase chromatography, adjusting the pH is a powerful tool for controlling the retention of ionizable compounds like carboxylic acids.[7][12] In normal-phase chiral chromatography, the type and concentration of the polar modifier can have a profound impact on enantioselectivity.

Self-Validating System and Trustworthiness

The protocols described herein are designed to be self-validating. The inclusion of system suitability tests, such as monitoring resolution, peak asymmetry, and retention time reproducibility, ensures the reliability of the obtained results. For quantitative analysis, a full method validation according to ICH guidelines (or equivalent) should be performed, including assessments of linearity, accuracy, precision, and robustness.

Conclusion

This application note has detailed robust and reliable HPLC methods for the separation of cyclopentane carboxylic acid isomers. Both achiral and chiral separation strategies have been presented, with a focus on the scientific rationale behind the methodological choices. By following the outlined protocols and understanding the underlying principles, researchers and drug development professionals can effectively separate and analyze these important compounds, ensuring the quality and efficacy of their products.

References

  • SIELC. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • PubMed. (n.d.). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization.
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Springer. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • Chromatography Forum. (2011). mobile phase question for seperating organic acid.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).

Sources

analytical methods for characterization of 1-(o-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 1-(o-tolyl)cyclopentane-1-carboxylic acid

Part 1: Introduction & Strategic Context

1-(o-tolyl)cyclopentane-1-carboxylic acid (CAS 854414-95-2) is a critical sterically hindered scaffold used in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active pharmaceutical ingredients (APIs). Its structural congener, the p-tolyl isomer, and related 1-phenylcyclopentanecarboxylic acid derivatives are well-documented pharmacophores.

The presence of the ortho-methyl group (o-tolyl) at the quaternary center introduces significant steric strain.[1] This unique feature dictates both its chemical reactivity (resistance to esterification, propensity for decarboxylation) and its solid-state behavior (packing polymorphism).[1]

Critical Quality Attributes (CQAs):

  • Regio-Isomeric Purity: Strict control of the p-tolyl isomer (often present in starting materials).[1]

  • Related Substances: Quantification of unreacted 2-(o-tolyl)acetic acid and the decarboxylated degradant 1-(o-tolyl)cyclopentane.[1]

  • Solid-State Form: Identification of thermodynamically stable polymorphs to ensure processability.

Part 2: Analytical Protocols

High-Performance Liquid Chromatography (HPLC) – Purity & Assay

Objective: Separate the target analyte from its synthetic precursors and potential regio-isomers. The ortho-substitution increases lipophilicity compared to the phenyl analog but may cause peak broadening due to restricted rotation if not managed by temperature.[1]

Method Parameters:

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl equivalentC18 provides general hydrophobic retention. Phenyl-Hexyl offers complementary selectivity for aromatic isomers (ortho vs para).[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Low pH suppresses ionization of the carboxylic acid (

), ensuring retention and sharp peak shape.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic acids compared to MeOH.[1]
Gradient T=0: 30% B; T=15: 80% B; T=20: 80% B; T=21: 30% BGradient starts low to elute polar acid precursors, then ramps to elute the lipophilic quaternary product.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV at 210 nm and 254 nm210 nm for the carbonyl/backbone; 254 nm specific for the aromatic ring.[1]
Column Temp 40°CElevated temperature minimizes band broadening caused by the bulky ortho-tolyl group rotation.[1]

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 1-(o-tolyl)cyclopentane-1-carboxylic acid and 1-(p-tolyl)cyclopentane-1-carboxylic acid (if present).
    
  • Tailing Factor (

    
    ):  < 1.5 (Acidic mobile phase is critical here).[1]
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural verification, specifically confirming the ortho substitution pattern and the integrity of the cyclopentane ring.

Protocol:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1] (DMSO is preferred if the acid dimerizes strongly in CDCl
    
    
    , broadening signals).[1]
  • Concentration: ~10 mg in 0.6 mL.[1]

Diagnostic Signals (Expected in DMSO-


): 
NucleusShift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
12.0 - 12.5Broad Singlet-COOH Exchangeable acid proton.

H
7.1 - 7.4Multiplet (4H)Ar-H Aromatic ABCD system characteristic of ortho-substitution.

H
2.35Singlet (3H)Ar-CH

Ortho-methyl group. Key differentiator from para (which appears ~2.30 but with symmetric Ar splitting).[1]

H
2.4 - 2.5Multiplet (2H)Cyclopentane C2/C5Deshielded by proximity to Ar and COOH.

H
1.6 - 1.9Multiplet (6H)Cyclopentane C3/C4Ring methylene envelope.[1]

C
~179.0SingletC =OQuaternary carbonyl carbon.[1]

C
~58.5SingletC 1 (Quaternary)Significantly shifted due to 1,1-disubstitution.[1]
Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight (MW = 204.27 g/mol ).

  • Ionization: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Target Ion:

    
     203.1.[1]
    
  • Fragmentation (MS/MS):

    • Loss of CO

      
       (
      
      
      
      203
      
      
      159): Characteristic of carboxylic acids (decarboxylation).[1]
    • Tropylium ion formation may be suppressed due to the saturated ring, but benzyl-type fragments are common.[1]

Thermal Analysis (DSC/TGA)

Objective: Determine melting point and check for solvates/volatiles.

  • Method: Heat from 30°C to 250°C at 10°C/min under

    
    .
    
  • Expected Result:

    • TGA: Negligible weight loss < 150°C (unless solvated).[1] Onset of decomposition (decarboxylation) likely > 220°C.[1]

    • DSC: Sharp endotherm corresponding to melting.[1] Note: The p-tolyl isomer melts at 181-184°C [1].[1] The ortho isomer typically melts lower (range 120-140°C estimated) due to less efficient crystal packing caused by the steric bulk of the ortho-methyl group.[1]

Part 3: Visualization & Workflow

The following diagram illustrates the integrated characterization workflow, highlighting the decision gates for impurity identification.

AnalyticalWorkflow cluster_0 Sample Receipt & ID cluster_1 Purity & Assay cluster_2 Structural Confirmation Sample Raw Sample 1-(o-tolyl)cyclopentanecarboxylic acid IR FT-IR Analysis (C=O stretch ~1700 cm-1) Sample->IR HPLC HPLC-UV (210/254 nm) C18/Phenyl-Hexyl IR->HPLC Decision Purity > 98.0%? HPLC->Decision ImpurityID LC-MS/MS Analysis Identify: SM, Decarbox, Regio-isomers Decision->ImpurityID No NMR 1H & 13C NMR Confirm ortho-methyl (2.35 ppm) Decision->NMR Yes ImpurityID->HPLC Re-purify DSC DSC/TGA Melting Point & Volatiles NMR->DSC Final Certificate of Analysis (Release) DSC->Final

Figure 1: Analytical workflow for the characterization of 1-(o-tolyl)cyclopentane-1-carboxylic acid, ensuring regio-isomeric purity and structural integrity.

Part 4: Synthesis & Impurity Context

Understanding the synthesis is vital for method development.[1] The standard route involves the dialkylation of ethyl 2-(o-tolyl)acetate with 1,4-dibromobutane using a strong base (e.g., NaH, LiHMDS), followed by hydrolysis.[1]

Common Impurities to Track:

  • Starting Material (SM): 2-(o-tolyl)acetic acid (Incomplete alkylation).[1]

    • HPLC: Elutes earlier than the product (less hydrophobic).[1]

  • Mono-alkylated Intermediate: 5-bromo-2-(o-tolyl)pentanoic acid (if cyclization is incomplete).[1]

  • Decarboxylated Product: 1-(o-tolyl)cyclopentane.[1]

    • HPLC: Elutes much later (non-polar, no -COOH).

    • Origin: Overheating during hydrolysis or workup.[1]

References

  • ChemicalBook. (2025).[1] 1-(p-Tolyl)-1-cyclopentanecarboxylic acid Properties.

  • Accela ChemBio. (2025).[1] Product Information: 1-(2-Methylphenyl)cyclopentanecarboxylic Acid (CAS 854414-95-2).[1][2]

  • CymitQuimica. (2025).[1][2] 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid - Scaffold Description.

  • National Institutes of Health (NIH). (2023).[1] Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central.[1]

Sources

Application Notes and Protocols for the Utilization of 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual. Aryl-cycloalkane carboxylic acids represent a promising class of compounds, with their inherent structural rigidity and opportunities for diverse functionalization. This document provides a comprehensive guide to the potential applications and experimental evaluation of a novel member of this class: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid .

While direct biological data for this specific molecule is nascent, its structural motifs—a cyclopentane ring linked to a substituted phenyl group and a carboxylic acid—are present in compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, and antitumor effects.[1] This suggests that this compound holds significant potential as a foundational structure for the development of new therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the synthesis, potential therapeutic applications, and a suite of robust experimental protocols to thoroughly characterize the biological activity and drug-like properties of this compound and its derivatives. The causality behind experimental choices is explained to empower researchers to adapt and validate these methodologies for their specific research goals.

Physicochemical Characterization: The Foundation of Drugability

A thorough understanding of a compound's physicochemical properties is a critical first step in the drug discovery cascade. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[2][3]

Based on its structure, the following physicochemical properties can be anticipated for this compound:

PropertyPredicted Value/CharacteristicRationale and Implication in Drug Design
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol Falls within the range of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Lipophilicity) Predicted to be in the range of 3-4The methylphenyl and cyclopentane groups contribute to its lipophilicity, which is crucial for membrane permeability. This value would need to be experimentally determined.
Aqueous Solubility Predicted to be lowThe carboxylic acid group will provide some aqueous solubility, but the hydrophobic bulk of the molecule will likely limit it. Formulation strategies may be required.
pKa Predicted to be around 4-5The carboxylic acid moiety will be ionized at physiological pH, which can influence its interaction with targets and its solubility.

Potential Therapeutic Targets and Applications

The structural components of this compound provide clues to its potential biological activities. The presence of a carboxylic acid is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5] Furthermore, derivatives of similar structures have shown a broad range of biological effects.[1][6]

Primary Hypothesis: Anti-inflammatory and Analgesic Agent

The most immediate hypothesis is that this compound could function as a COX inhibitor, leading to anti-inflammatory and analgesic effects. The carboxylic acid can mimic the arachidonic acid substrate, while the hydrophobic scaffold can interact with the active site of COX-1 and COX-2.

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The cyclooxygenase (COX) pathway.

Secondary Hypotheses: Exploring Broader Pharmacological Space
  • Anticancer Activity: Many small molecules with aromatic and cyclic components exhibit antiproliferative effects.[1]

  • Neurological Disorders: The rigid scaffold could be optimized to interact with receptors or enzymes in the central nervous system.

Drug Design and Lead Optimization Strategies

This compound can serve as an excellent starting point for a lead optimization campaign.

Workflow: From Hit to Lead

G Start 1-(2-Methylphenyl)cyclopentane- 1-carboxylic acid (Hit) SAR Structure-Activity Relationship (SAR) Studies Start->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization Lead Lead Compound ADME_Tox->Lead

Caption: A simplified workflow for lead optimization.

Key modifications to explore include:

  • Phenyl Ring Substitution: Introducing different substituents (e.g., halogens, methoxy groups) on the phenyl ring can modulate potency and selectivity.

  • Cyclopentane Ring Analogs: Exploring other ring sizes (cyclobutane, cyclohexane) can alter the compound's conformational properties.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) can improve metabolic stability and cell permeability.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar aryl-cycloalkane carboxylic acids.[1][7]

Materials:

  • 2-Methylphenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Cyclopropanation: a. To a solution of 2-methylphenylacetonitrile in toluene, add a 50% aqueous solution of NaOH and a catalytic amount of TBAB. b. Add 1,4-dibromobutane dropwise while vigorously stirring at 60°C. c. Monitor the reaction by TLC until the starting material is consumed. d. Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(2-methylphenyl)cyclopentane-1-carbonitrile.

  • Hydrolysis: a. Reflux the crude 1-(2-methylphenyl)cyclopentane-1-carbonitrile in a mixture of concentrated HCl and water. b. Monitor the reaction by TLC. c. After completion, cool the reaction mixture and extract the product with an organic solvent. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid. e. Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay provides a sensitive method to determine the inhibitory activity of the compound against COX-1 and COX-2.[8][9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Heme cofactor

  • Test compound (this compound)

  • Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add serial dilutions of the test compound or control inhibitors to the wells.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and the fluorogenic probe.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value for the test compound against each COX isoenzyme.

Protocol 3: hERG Channel Inhibition Assay

Assessing the potential for a compound to inhibit the hERG potassium channel is a critical early safety screen to mitigate the risk of cardiac arrhythmias.[10][11][12]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium and supplements

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

  • Test compound

  • Known hERG blocker (e.g., dofetilide) as a positive control

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • On the day of the experiment, prepare a single-cell suspension.

  • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[10]

  • Apply a voltage-clamp protocol to elicit hERG tail currents.

  • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Determine the IC50 value for the test compound.

Protocol 4: In Vitro ADME-Tox Profiling

A panel of in vitro assays should be conducted to assess the drug-like properties of the compound.[2][13][14][15]

AssayPurpose
Metabolic Stability To determine the rate of metabolism by liver microsomes or hepatocytes.
CYP450 Inhibition To assess the potential for drug-drug interactions.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins, which affects its free concentration.
Cell Permeability (e.g., Caco-2) To predict intestinal absorption and oral bioavailability.
Cytotoxicity To evaluate the general toxicity of the compound in a relevant cell line (e.g., HepG2).
Protocol 5: In Vivo Models for Inflammation and Pain

Should the in vitro data be promising, in vivo studies are the next logical step to establish efficacy.[16][17][18]

  • Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation to assess the anti-inflammatory effects of the compound.

  • Formalin Test in Rodents: A model that induces both acute and chronic pain to evaluate the analgesic properties of the compound.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial profile of this compound.

  • Potency and Selectivity: The IC50 values from the COX assays will determine the compound's potency and its selectivity for COX-1 versus COX-2. High selectivity for COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

  • Safety Profile: The hERG assay and cytotoxicity data will provide an early indication of the compound's safety profile. A high hERG IC50 value is desirable.

  • Drug-likeness: The ADME panel will inform on the compound's potential for oral bioavailability and its metabolic liabilities.

Based on these results, a decision can be made to either advance the compound into further preclinical development or to initiate a lead optimization program to improve its properties.

Conclusion

This compound presents an exciting starting point for the development of new therapeutics. Its straightforward synthesis and the potential for a wide range of biological activities make it an attractive scaffold for medicinal chemists. The application notes and protocols detailed herein provide a robust framework for the systematic evaluation of this compound and its future derivatives, paving the way for potential new treatments for a variety of diseases.

References

  • Vertex AI Search. (n.d.). Buy 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid - Smolecule.
  • National Institutes of Health. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • CymitQuimica. (n.d.). CAS 3400-45-1: Cyclopentanecarboxylic acid.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Eureka.
  • PubChem. (n.d.). 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid.
  • ChemicalBook. (n.d.). 2-methylcyclopentane-1-carboxylic acid synthesis.
  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • PubMed. (n.d.). In Vivo Models for Inflammatory Arthritis.
  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC.
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • ResearchGate. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?.
  • Mediford Corporation. (2024). Best Practice hERG Assay.
  • BIOAGILYTIX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • PubMed. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
  • Drug Safety Testing Center. (n.d.). hERG Best Practice Assay.
  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • Taylor & Francis Online. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Melior Discovery. (n.d.). Melior Discovery in vivo models of Pain, Anesthesia and Algesia.
  • ResearchGate. (2025). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.

Sources

Application Note: 1-Arylcyclopentane-1-Carboxylic Acid as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Abstract

This application note details the strategic implementation of the 1-arylcyclopentane-1-carboxylic acid motif as a bioisostere for phenylacetic acid derivatives in drug discovery. By exploiting the Thorpe-Ingold effect (gem-disubstitution) and eliminating benzylic hydrogens, this scaffold offers superior metabolic stability and conformational pre-organization. This guide provides a validated, scalable synthesis protocol via Phase Transfer Catalysis (PTC) and outlines the physicochemical rationale for its deployment in lead optimization.

Introduction: The Bioisosteric Rationale

In medicinal chemistry, the transition from a flexible linear chain to a cyclic constraint is a high-value tactic. The 1-arylcyclopentane-1-carboxylic acid scaffold serves as a restricted analog of phenylacetic acid.

The Thorpe-Ingold Effect (Conformational Lock)

The primary driver for using this scaffold is the Thorpe-Ingold effect (or gem-dialkyl effect).[1][2] Replacing the


-hydrogens of phenylacetic acid with a cyclopentane ring compresses the internal bond angle (

) at the quaternary carbon. This compression forces the external substituents (the aryl group and the carboxylate) closer together, reducing the entropic penalty of binding to a protein target.
  • Result: Higher affinity due to a "pre-organized" conformation that mimics the bioactive state.

Metabolic Blockade (Benzylic Oxidation)

Phenylacetic acid derivatives are highly susceptible to Cytochrome P450-mediated oxidation at the benzylic position (benzylic hydroxylation).

  • Mechanism: P450 enzymes abstract a hydrogen atom from the benzylic carbon.

  • Solution: The 1-arylcyclopentane motif is quaternary at the benzylic position. With zero extractable hydrogens, this metabolic soft spot is effectively "capped," significantly extending the half-life (

    
    ) of the molecule.
    
Physicochemical Shift
PropertyPhenylacetic Acid1-Phenylcyclopentanecarboxylic AcidImpact
Benzylic Hydrogens 2 (High metabolic liability)0 (Metabolically blocked)Increased

Conformation Freely rotatableRestricted (Gem-disubstituted)Improved Potency
Lipophilicity (cLogP) ~1.4~2.9Increased Permeability
Solubility ModerateLowerRequires formulation strategy

Validated Synthesis Protocol

Methodology: Phase Transfer Catalysis (PTC) Alkylation followed by Acid Hydrolysis. Scale: Gram to Multigram.

Reaction Scheme Logic

The synthesis utilizes the high acidity of the benzylic protons in phenylacetonitrile to perform a double alkylation with 1,4-dibromobutane. The resulting nitrile is sterically hindered, requiring rigorous conditions for hydrolysis.

SynthesisWorkflow Reagents Phenylacetonitrile + 1,4-Dibromobutane PTC_Step Step 1: PTC Alkylation (50% NaOH, TEBA, 45°C) Reagents->PTC_Step Initiation Nitrile Intermediate: 1-Phenylcyclopentanecarbonitrile PTC_Step->Nitrile Cyclization Hydrolysis Step 2: Acid Hydrolysis (H2SO4/H2O, Reflux 3h+) Nitrile->Hydrolysis Steric Barrier Product Final Product: 1-Phenylcyclopentanecarboxylic Acid Hydrolysis->Product Yield ~75-80%

Figure 1: Synthetic workflow for the generation of the quaternary acid scaffold via Phase Transfer Catalysis.

Detailed Experimental Procedure
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

Reagents:

  • Phenylacetonitrile (11.7 g, 0.1 mol)[3]

  • 1,4-Dibromobutane (21.6 g, 0.1 mol)[3]

  • 50% Aqueous NaOH (40 mL)

  • Benzyltriethylammonium chloride (TEBA) (1.14 g, 5 mmol) - Catalyst

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a vigorous magnetic stirrer and a thermometer, charge the phenylacetonitrile, 1,4-dibromobutane, and TEBA catalyst.

  • Initiation: Add the 50% NaOH solution dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 40–45°C. Stir vigorously (essential for PTC) for 2–3 hours. The color will typically darken.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The nitrile spot (

    
    ) should appear, and starting material should disappear.
    
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with toluene or dichloromethane (3 x 30 mL).

  • Drying: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (bp ~140°C at 10 mmHg) or flash chromatography is recommended to remove traces of mono-alkylated byproducts.

Step 2: Hydrolysis of the Hindered Nitrile

Critical Note: The quaternary center creates significant steric hindrance. Standard basic hydrolysis often fails or stops at the amide. Acidic hydrolysis at high temperature is required.

Protocol:

  • Setup: Place the purified nitrile (17.1 g, 0.1 mol) in a flask.

  • Reagents: Add a mixture of Conc.

    
     (25 mL) and Water (25 mL).[3] Acetic acid (20 mL) can be added to improve solubility if the nitrile solidifies.
    
  • Reflux: Heat to reflux (approx. 110–120°C) for 3–6 hours.

    • Checkpoint: Monitor for the disappearance of the nitrile peak (IR: ~2240

      
      ) and appearance of the carbonyl peak (IR: ~1700 
      
      
      
      ).
  • Isolation: Pour the reaction mixture onto crushed ice (200 g). The acid typically precipitates as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water or hexane to yield the pure acid (mp 159–160°C).

Validation & Quality Control

To ensure the bioisosteric replacement is valid, the following assays are required.

Metabolic Stability Assay (Microsomal Stability)

Compare the parent Phenylacetic Acid analog vs. the Cyclopentane analog.

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Expectation: The cyclopentane analog should show <10% depletion at 60 min, whereas the phenylacetic acid analog typically shows >50% depletion due to benzylic oxidation.

Structural Validation (NMR)
  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet (

    
     3.6 ppm in phenylacetic acid).
    
  • Cyclopentane Ring: Multiplets in the

    
     1.6 – 2.6 ppm range (8 protons).
    
  • Aromatic: Multiplet

    
     7.2 – 7.4 ppm (5 protons).
    

Mechanism of Action Diagram

The following diagram illustrates the metabolic protection mechanism provided by the scaffold.

MetabolicStability cluster_0 Vulnerable Scaffold (Phenylacetic Acid) cluster_1 Bioisostere (1-Arylcyclopentane) PAA Benzylic Carbon (Contains 2 Hydrogens) P450 Cytochrome P450 (Oxidative Attack) PAA->P450 H-Abstraction Metabolite Hydroxylated Metabolite (Inactive/Toxic) P450->Metabolite Oxidation ACP Quaternary Carbon (0 Hydrogens) Block Metabolic Blockade (No H-Abstraction) ACP->Block Steric/Chemical Shield Stable Intact Drug (Extended Half-life) Block->Stable Retains Potency

Figure 2: Mechanistic comparison of metabolic susceptibility. The quaternary center of the bioisostere prevents P450-mediated benzylic hydroxylation.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives. Retrieved from

  • Makosza, M., & Serafin, B. (1969). Phase Transfer Catalysis in the Alkylation of Phenylacetonitrile. Roczniki Chemii.
  • Organic Syntheses. (2011). Hydrolysis of Nitriles: General Procedures. Organic Syntheses, Coll. Vol. 10. Retrieved from

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (The Thorpe-Ingold Effect).[1][2][4][5]

  • Pang, Y. Y., et al. (2016).[6] Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chem. Res. Toxicol., 29(7), 1118-1131.[6]

Sources

Application Notes & Protocols: In Vitro Characterization of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (MPC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The discovery and development of novel therapeutics require a systematic and rigorous evaluation of new chemical entities (NCEs). This guide provides a comprehensive framework for the initial in vitro characterization of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (MPC) , a novel compound with therapeutic potential. As MPC is an NCE, its biological target is not yet defined. This document, therefore, presents a logical, tiered workflow of assays assuming MPC has been designed to modulate the CXC Chemokine Receptor 2 (CXCR2) , a G-protein coupled receptor (GPCR) critically involved in inflammatory responses.[1][2]

This strategic approach is designed to answer three fundamental questions in early-stage drug discovery:

  • Target Engagement: Does MPC directly interact with its intended target, CXCR2?

  • Functional Activity: What is the biological consequence of this interaction (e.g., agonism or antagonism)?

  • Cellular Viability: Does MPC exhibit cytotoxic effects at concentrations where target modulation is observed?

The protocols herein are detailed to ensure reproducibility and include critical control measures, establishing a self-validating experimental system. By following this structured approach, researchers can efficiently generate a robust preliminary data package to inform decisions on the progression of MPC as a potential drug candidate.

Experimental & Logic Workflow

The characterization of MPC will proceed through a three-stage cascade. This ensures that resource-intensive functional and secondary assays are only performed after primary target engagement is confirmed.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Functional Characterization cluster_2 Stage 3: Early Safety Profiling cluster_3 Decision Point a Assay 1: CXCR2 Competitive Binding Assay b Assay 2: CXCR2 Calcium Mobilization Assay a->b If Binding Confirmed (IC50 < 10 µM) c Assay 3: Cellular Cytotoxicity (MTS Assay) b->c If Functional Activity Confirmed (EC50 or IC50 < 10 µM) d Advance Candidate? c->d

Caption: Tiered assay workflow for characterizing MPC.

Part 1: Target Engagement - Does the Compound Bind?

The first critical step is to determine if MPC physically interacts with CXCR2. A competitive binding assay is the gold standard for this purpose. This assay measures the ability of a test compound (MPC) to displace a known, labeled ligand from the receptor.

Assay 1: CXCR2 Radioligand Competitive Binding Assay

Principle of the Assay This assay utilizes membranes from cells overexpressing human CXCR2 and a radiolabeled version of a high-affinity CXCR2 ligand, such as [¹²⁵I]-CXCL8 (Interleukin-8). The amount of radioligand bound to the receptor is quantified by scintillation counting. If MPC binds to CXCR2, it will compete with [¹²⁵I]-CXCL8 for the binding site, resulting in a dose-dependent decrease in the measured radioactive signal.[3]

Materials and Reagents

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing human CXCR2.

  • Radioligand: [¹²⁵I]-CXCL8 (specific activity ~2000 Ci/mmol).

  • Non-specific Binding Control: Unlabeled CXCL8 or another high-affinity CXCR2 antagonist.

  • Test Compound: this compound (MPC), dissolved in 100% DMSO to create a 10 mM stock.

  • Binding Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Binding Buffer without BSA.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for filter mats.

  • Equipment: 96-well filter plates (e.g., Millipore MultiScreenHTS-FB), vacuum manifold, liquid scintillation counter.

Step-by-Step Protocol

  • Compound Preparation: Prepare a serial dilution of MPC in 100% DMSO. A typical starting range is a 10-point, 3-fold dilution series from a 10 mM stock. Then, dilute these DMSO stocks into Binding Buffer to achieve the final desired assay concentrations (the final DMSO concentration in the assay should be ≤1%).

  • Assay Plate Setup:

    • Total Binding (TB): Add 50 µL of Binding Buffer (with 1% DMSO) to 3 wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CXCL8 (e.g., 1 µM final concentration) to 3 wells.

    • Test Compound (MPC): Add 50 µL of each MPC dilution to triplicate wells.

  • Ligand & Membrane Addition:

    • Prepare a master mix of [¹²⁵I]-CXCL8 in Binding Buffer. The final concentration should be at its approximate Kd value for CXCR2 (e.g., 50 pM). Add 50 µL of this mix to all wells.

    • Prepare a suspension of CXCR2 membranes in Binding Buffer (e.g., 10-20 µg protein per well). Add 100 µL to all wells. The total assay volume is now 200 µL.

  • Incubation: Seal the plate and incubate at 4°C for 90 minutes with gentle agitation to reach binding equilibrium.[3]

  • Harvesting: Place the filter plate on a vacuum manifold and rapidly aspirate the contents. Wash the wells 3 times with 200 µL of ice-cold Wash Buffer.

  • Quantification: Dry the filter mat completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis & Self-Validation

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from all other wells.

  • Normalization: Express the specific binding in the presence of MPC as a percentage of the specific binding of the Total Binding wells (which represents 100% binding).

  • Curve Fitting: Plot the normalized data against the logarithm of MPC concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. This will yield the IC₅₀ value, which is the concentration of MPC required to inhibit 50% of specific [¹²⁵I]-CXCL8 binding.

  • Trustworthiness Check: The specific binding window (Total Binding CPM / NSB CPM) should be greater than 5 for the assay to be considered valid.

Expected Data Presentation

CompoundIC₅₀ (nM)Hill Slope
MPC150-1.1
Control Antagonist5.2-1.0

Part 2: Functional Activity - What Does Binding Do?

Once binding is confirmed, the next step is to determine the functional consequence. CXCR2 is a Gq-coupled GPCR, and its activation leads to the release of intracellular calcium (Ca²⁺) stores.[4] A calcium mobilization assay can determine if MPC acts as an agonist (activates the receptor) or an antagonist (blocks activation by the natural ligand).

Assay 2: FLIPR-Based Calcium Mobilization Assay

Principle of the Assay This is a cell-based functional assay using cells that endogenously or recombinantly express CXCR2. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When intracellular Ca²⁺ levels rise upon receptor activation, the dye's fluorescence intensity increases dramatically.[4] This change is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Agonist Mode: MPC is added directly to the cells to see if it triggers a calcium response.

  • Antagonist Mode: Cells are pre-incubated with MPC, and then stimulated with a known CXCR2 agonist (like CXCL8). If MPC is an antagonist, it will block or reduce the CXCL8-induced calcium signal.[5]

Materials and Reagents

  • Cells: CHO or HEK293 cells stably expressing human CXCR2.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium-Sensitive Dye: Fluo-4 AM or similar.

  • Probenecid: An anion-exchange inhibitor that prevents the cells from pumping out the dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Agonist: Recombinant human CXCL8.

  • Test Compound: MPC, prepared as a dilution series in Assay Buffer.

  • Equipment: 384-well black-walled, clear-bottom assay plates, FLIPR instrument.

Step-by-Step Protocol

  • Cell Plating: Seed the CXCR2-expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[6]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.[6]

  • Assay Procedure (FLIPR):

    • Place the cell plate and a compound plate (containing MPC and CXCL8 dilutions) into the FLIPR instrument.

    • Antagonist Mode:

      • The FLIPR adds 10 µL of MPC dilutions (or buffer for control wells) to the cell plate.

      • Incubate for 15-30 minutes.

      • The FLIPR then adds 10 µL of an EC₈₀ concentration of CXCL8 to all wells.

    • Agonist Mode:

      • The FLIPR adds 10 µL of MPC dilutions to the cell plate.

  • Data Acquisition: The FLIPR measures fluorescence intensity before and after the additions, typically for 2-3 minutes, to capture the full kinetic response of the calcium flux.

Data Analysis & Self-Validation

  • Response Calculation: The response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Agonist Mode Analysis: Plot the response against the logarithm of MPC concentration. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximum effect).

  • Antagonist Mode Analysis: Plot the response to CXCL8 against the logarithm of MPC pre-incubation concentration. Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

  • Trustworthiness Check: The Z'-factor, a measure of assay quality, should be calculated using positive (agonist alone) and negative (buffer alone) controls. A Z' > 0.5 indicates a robust and reliable assay.

Expected Data Presentation (Antagonist Activity)

CompoundFunctional IC₅₀ (nM)
MPC450
Control Antagonist12.5

Part 3: Early Safety Profiling - Is the Compound Toxic?

It is crucial to ensure that the observed activity in functional assays is not due to compound-induced cell death. A cytotoxicity assay should be run in parallel with functional assays, using the same cell line and compound concentrations.

Assay 3: MTS Cell Viability Assay

Principle of the Assay The MTS assay is a colorimetric method for assessing cell viability. The assay solution contains a tetrazolium salt, MTS, which is bioreduced by metabolically active (i.e., viable) cells into a colored formazan product that is soluble in the culture medium.[7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[8]

Materials and Reagents

  • Cells: The same CXCR2-expressing cell line used in the functional assay.

  • Culture Medium: As described in Assay 2.

  • Test Compound: MPC, dilution series prepared in culture medium.

  • Positive Control (for cytotoxicity): A known cytotoxic agent like Staurosporine or high-concentration DMSO (e.g., 10%).

  • Reagent: Combined MTS/PES solution (e.g., CellTiter 96 AQueous One Solution).

  • Equipment: 96-well clear-bottom tissue culture plates, spectrophotometer (plate reader).

Step-by-Step Protocol

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[9]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of MPC. Include vehicle control (e.g., 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plate for a period that matches the longest incubation time of the functional assays (e.g., 24 hours).

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[8]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Readout: Measure the absorbance at 490 nm using a plate reader.

Data Analysis & Self-Validation

  • Background Subtraction: Subtract the absorbance of "medium-only" wells from all other readings.

  • Normalization: Express the absorbance of MPC-treated wells as a percentage of the vehicle-treated control wells (which represent 100% viability).

  • Curve Fitting: Plot the percent viability against the logarithm of MPC concentration. If toxicity is observed, an IC₅₀ (concentration causing 50% loss of viability) can be determined.

  • Trustworthiness Check: The positive control (Staurosporine) should reduce cell viability to <10% to validate the assay's sensitivity to cytotoxic events.

Expected Data Presentation

CompoundCytotoxicity IC₅₀ (µM)
MPC> 50
Staurosporine0.8

Summary & Path Forward

This application guide outlines a foundational in vitro testing cascade to characterize the novel compound MPC against a hypothetical target, CXCR2.

G node_A MPC (Test Compound) CXCR2 (Target) node_B Assay 1: Binding Displaces Radioligand IC₅₀ = 150 nM node_A:f1->node_B:f0 Interaction? node_C Assay 2: Function Inhibits CXCL8-induced Ca²⁺ Flux IC₅₀ = 450 nM node_B:f0->node_C:f0 Consequence? node_D node_D node_C:f0->node_D:f0 Safe? node_E Conclusion MPC is a moderately potent, non-toxic CXCR2 antagonist in vitro. node_D:f0->node_E:f0

Sources

Application Notes and Protocols for the Development of 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic development of novel derivatives from the core scaffold, 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid. This parent compound, sharing structural motifs with certain non-steroidal anti-inflammatory drugs (NSAIDs), presents a valuable starting point for generating compound libraries for therapeutic screening.[1][2] This guide moves beyond simple procedural lists to explain the causal relationships behind synthetic choices, outlines self-validating experimental protocols, and provides a framework for preliminary biological evaluation, empowering research teams to efficiently navigate the early stages of a drug discovery campaign.

Introduction and Rationale

This compound is a unique molecule combining a sterically hindered carboxylic acid with a substituted aromatic ring. The development of derivatives is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, pharmacokinetic properties, or to explore the structure-activity relationship (SAR) of a lead compound.[3] The derivatization of this specific scaffold is driven by the hypothesis that modifications at its key functional handles—the carboxylic acid, the aromatic ring, and the cyclopentane moiety—can modulate its biological activity. Given that the carboxylic acid group is a common feature in NSAIDs that target cyclooxygenase (COX) enzymes, initial biological screening of new derivatives will focus on this pathway.[2]

This guide will detail strategic approaches for chemical modification, provide robust protocols for synthesis and characterization, and outline a standard in vitro assay for evaluating the anti-inflammatory potential of the synthesized compounds.

Strategic Pathways for Derivatization

The molecular architecture of this compound offers three primary sites for modification. The selection of a derivatization strategy should be guided by the specific research goals, such as improving potency, altering solubility, or probing interactions with a biological target.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies Core 1-(2-Methylphenyl)cyclopentane- 1-carboxylic acid Carboxyl A. Carboxylic Acid Modification (Esters, Amides) Core->Carboxyl High Reactivity Aromatic B. Aromatic Ring Functionalization (EAS Reactions) Core->Aromatic Moderate Reactivity Cycloalkane C. Cyclopentane Ring Modification (Advanced) Core->Cycloalkane Low Reactivity G A 1. Synthesis (e.g., Amidation) B 2. Reaction Monitoring (TLC) A->B C 3. Work-up (Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, HPLC) D->E F 6. Biological Screening (COX Assay) E->F

Sources

The Cyclopentanecarboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopentane ring, a five-membered carbocycle, represents a cornerstone in the design of therapeutically relevant molecules. Its inherent structural features—conformational flexibility, the ability to project substituents in well-defined three-dimensional space, and its role as a bioisostere for other cyclic and acyclic moieties—render it a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting cyclopentanecarboxylic acid core becomes a versatile platform for interacting with a multitude of biological targets. The carboxylic acid moiety, with its capacity for hydrogen bonding and ionic interactions, often serves as a critical pharmacophore, anchoring the molecule to its target protein. This guide delves into the diverse applications of substituted cyclopentanecarboxylic acids, providing in-depth insights into their mechanisms of action and detailed protocols for their synthesis and biological evaluation.

I. Prostaglandin Analogs: Modulating Physiological Processes with Precision

A prominent class of drugs based on the substituted cyclopentanecarboxylic acid scaffold is the prostaglandin analogs. Prostaglandins are lipid compounds that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction.[1] Synthetic prostaglandin analogs are designed to mimic the action of their endogenous counterparts, often with enhanced stability and receptor selectivity.

A. Therapeutic Application in Glaucoma Management

Glaucoma, a leading cause of irreversible blindness, is characterized by elevated intraocular pressure (IOP). Prostaglandin F2α analogs are first-line treatments for open-angle glaucoma, effectively lowering IOP by increasing the outflow of aqueous humor from the eye.[2][3]

Key Examples and Efficacy:

Drug NameTrade Name(s)IndicationMechanism of Action
Travoprost Travatan ZOpen-angle glaucoma, Ocular hypertensionSelective FP prostanoid receptor agonist; increases uveoscleral outflow.[4][5]
Bimatoprost Lumigan, LatisseOpen-angle glaucoma, Ocular hypertension, Eyelash hypotrichosisSynthetic prostamide analog; increases uveoscleral and trabecular outflow.[6][7]
Latanoprost XalatanOpen-angle glaucoma, Ocular hypertensionProstaglandin F2α analogue; selective FP prostanoid receptor agonist.

Mechanism of Action: FP Receptor Agonism and Aqueous Humor Outflow

Travoprost and related prostaglandin analogs are prodrugs that are hydrolyzed in the cornea to their active free acid forms.[8] These active metabolites are potent agonists of the prostaglandin F (FP) receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[5][9] Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[7] This, in turn, reduces the resistance to aqueous humor outflow, leading to a decrease in IOP.[6]

FP Receptor Signaling in Glaucoma Treatment cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_ciliary_muscle Ciliary Muscle Cell Travoprost (Prodrug) Travoprost (Prodrug) Travoprost Free Acid Travoprost Free Acid Travoprost (Prodrug)->Travoprost Free Acid Esterases FP Receptor FP Receptor Travoprost Free Acid->FP Receptor Binds and Activates G_protein Gq/11 FP Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ Increased Intracellular Ca2+ IP3_DAG->Ca2+ MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca2+->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Caption: FP Receptor Signaling Pathway in Glaucoma Treatment.

B. Therapeutic Application in Obstetrics

Certain prostaglandin analogs, such as Carboprost tromethamine, are utilized in obstetrics to induce uterine contractions.

Key Example and Application:

Drug NameTrade NameIndicationMechanism of Action
Carboprost Tromethamine HemabatePostpartum hemorrhage, Termination of pregnancySynthetic prostaglandin analog; binds to the prostaglandin E2 receptor, causing myometrial contractions.[10][11]

Mechanism of Action: Induction of Myometrial Contractions

Carboprost is a synthetic analog of prostaglandin F2α that acts as a potent uterine stimulant.[12] It binds to prostaglandin receptors on the smooth muscle cells of the myometrium, initiating a cascade of events that leads to strong and sustained uterine contractions.[11][13] This action is critical for controlling postpartum hemorrhage by constricting uterine blood vessels and for inducing labor or terminating a pregnancy.[11]

II. Cyclopentenones: A Scaffold for Anticancer and Anti-inflammatory Drug Discovery

The introduction of a double bond within the cyclopentane ring, creating a cyclopentenone moiety, gives rise to a class of compounds with significant potential in oncology and immunology. Cyclopentenone prostaglandins (cyPGs) are naturally occurring lipid mediators that possess anti-inflammatory, antiviral, and anticancer properties.[14]

A. Anticancer Applications

The α,β-unsaturated carbonyl group within the cyclopentenone ring is a key feature responsible for the biological activity of these compounds.[15] This electrophilic center can react with nucleophilic residues, such as cysteine in proteins, leading to the modulation of various cellular pathways.

Mechanism of Action: Covalent Modification and Pathway Modulation

Cyclopentenones can exert their anticancer effects through multiple mechanisms:

  • Inhibition of NF-κB Signaling: By covalently modifying key proteins in the NF-κB pathway, cyclopentenones can block the transcription of pro-inflammatory and pro-survival genes.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the activation of caspase cascades and targeting mitochondria.[16]

  • Inhibition of Cyclooxygenase-2 (COX-2): Some synthetic cyclopentenone derivatives have been developed as selective COX-2 inhibitors.[17] COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression.

Anticancer Mechanisms of Cyclopentenones cluster_pathways Cellular Targets Cyclopentenone Cyclopentenone NF-kappaB Pathway NF-kappaB Pathway Cyclopentenone->NF-kappaB Pathway Inhibits Mitochondria Mitochondria Cyclopentenone->Mitochondria Targets COX-2 Enzyme COX-2 Enzyme Cyclopentenone->COX-2 Enzyme Inhibits Decreased Pro-survival Gene Expression Decreased Pro-survival Gene Expression NF-kappaB Pathway->Decreased Pro-survival Gene Expression Apoptosis Induction Apoptosis Induction Mitochondria->Apoptosis Induction Reduced Inflammation and Proliferation Reduced Inflammation and Proliferation COX-2 Enzyme->Reduced Inflammation and Proliferation Anticancer Effect Anticancer Effect Decreased Pro-survival Gene Expression->Anticancer Effect Apoptosis Induction->Anticancer Effect Reduced Inflammation and Proliferation->Anticancer Effect

Caption: Anticancer Mechanisms of Cyclopentenones.

III. Experimental Protocols

A. Synthesis of a 2,3-Diaryl-Cyclopent-2-en-1-one Derivative

This protocol is adapted from the synthesis of 2,3-diarylcyclopentenones, which have shown potential as selective COX-2 inhibitors.[17][18]

Objective: To synthesize 2-(4-methoxyphenyl)-3-(4-(methylsulfonyl)phenyl)cyclopent-2-en-1-one.

Materials:

  • 1-(4-Methoxyphenyl)ethan-1-one

  • 4-(Methylsulfonyl)benzaldehyde

  • Pyrrolidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Chalcone Formation.

    • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)ethan-1-one (1.5 g, 10 mmol) and 4-(methylsulfonyl)benzaldehyde (1.84 g, 10 mmol) in ethanol (50 mL).

    • Cool the mixture in an ice bath and add a solution of NaOH (0.8 g, 20 mmol) in water (8 mL).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the chalcone intermediate.

  • Step 2: Cyclopentenone Formation (Robinson Annulation).

    • To a solution of the chalcone from Step 1 (3.16 g, 10 mmol) in ethanol (50 mL), add ethyl acetoacetate (1.3 g, 10 mmol) and a catalytic amount of sodium ethoxide.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • To the residue, add a solution of NaOH (2 g) in water (20 mL) and reflux for 4 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture and acidify with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the desired 2,3-diaryl-cyclopent-2-en-1-one.

B. In Vitro COX-2 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of a test compound against human recombinant COX-2. It is based on commercially available fluorometric assay kits.[19][20]

Objective: To determine the IC50 value of a test compound for COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant COX-2 in COX Assay Buffer. Keep on ice.[19]

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 10 µL of the test compound at various concentrations (serially diluted). For the positive control, add Celecoxib. For the no-inhibitor control, add DMSO.

    • Add 80 µL of the reaction mixture to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control wells (add 10 µL of COX Assay Buffer instead).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity every minute for 10-20 minutes at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background fluorescence rate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

C. Antiviral Plaque Reduction Assay

This protocol is a standard method for determining the antiviral activity of a compound against a lytic virus.[21][22]

Objective: To determine the EC50 value of a test compound against a specific virus.

Materials:

  • Host cell line permissive to the virus (e.g., Vero cells)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a CO2 incubator.

  • Virus Infection:

    • On the day of the assay, prepare serial dilutions of the test compound in serum-free medium.

    • Remove the growth medium from the confluent cell monolayers.

    • Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the virus inoculum.

    • Add 2 mL of overlay medium containing the respective concentrations of the test compound to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells.[22]

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Plot the percentage of plaque reduction versus the logarithm of the compound concentration and determine the EC50 (50% effective concentration) value using non-linear regression analysis.

IV. Conclusion

Substituted cyclopentanecarboxylic acids are a testament to the power of scaffold-based drug design. From the well-established prostaglandin analogs that have revolutionized the treatment of glaucoma and are vital in obstetric care, to the emerging potential of cyclopentenones in oncology and immunology, this structural motif continues to provide a fertile ground for the discovery of novel therapeutics. The protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate new cyclopentanecarboxylic acid derivatives, contributing to the ongoing exploration of their vast therapeutic potential.

V. References

  • Travoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, December 29). Retrieved from [Link]

  • What is the mechanism of Travoprost? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem. Retrieved from [Link]

  • Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC - PubMed Central. Retrieved from [Link]

  • Travoprost - Wikipedia. Retrieved from [Link]

  • Mechanism of action of bimatoprost (Lumigan) - PubMed. (2001, December). Retrieved from [Link]

  • What is Carboprost Tromethamine used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Retrieved from [Link]

  • Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring | Bentham Science Publishers. (2005, March 1). Retrieved from [Link]

  • Cyclopentenone: A Special Moiety for Anticancer Drug Design - PubMed. (2006, October). Retrieved from [Link]

  • Synthesis, cytotoxicity and antitumor activity of 2,3-diarylcyclopent-2-ene-1-ones - PubMed. (2002, October). Retrieved from [Link]

  • What is the mechanism of Carboprost Tromethamine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Retrieved from [Link]

  • Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds - Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring - Ingenta Connect. (2005, March 1). Retrieved from [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - Frontiers. Retrieved from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC - NIH. Retrieved from [Link]

  • Bimatoprost - Wikipedia. Retrieved from [Link]

  • Pro-apoptotic Activity of Cyclopentenone in Cancer Cells - Anticancer Research. Retrieved from [Link]

  • Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Carboprost trometamol - Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • The synthesis of novel prostaglandin analogues via cycloaddition reactions - Sci-Hub. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Retrieved from [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC - NIH. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Retrieved from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Retrieved from [Link]

  • What is the mechanism of Bimatoprost? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Carboprost: Uses, Dosage, Side Effects and More | MIMS Philippines. Retrieved from [Link]

  • Selected examples of FDA-approved drugs containing carboxylic acid moiety. Retrieved from [Link]

  • 2,3-Diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 inhibitors - PubMed. (1999, April 8). Retrieved from [Link]

  • Cyclopentenone: A special moiety for anticancer drug design - ResearchGate. (2025, July 19). Retrieved from [Link]

  • Efficient Synthesis of Eight-Membered Cyclic Diaryl Sulfides via an Aryne Reaction with 2-Methylenebenzothiophene-3-Ones - MDPI. Retrieved from [Link]

  • Cyclopentenone prostaglandins - Wikipedia. Retrieved from [Link]

  • Prostaglandin Biosynthesis - Acetate Pathway: 6 - YouTube. (2020, November 9). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Retrieved from [Link]

  • Plaque Reduction Assay - Creative Diagnostics. Retrieved from [Link]

  • (PDF) Practical Synthesis of D-Cyclopent-2-enone, the Key Intermediate of Carbocyclic Nucleosides - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Travoprost: Structure, Properties, Pharmacology, and Safety - Chemignition Laboratory. (2025, January 13). Retrieved from [Link]

  • 2021 First Generic Drug Approvals - FDA. (2022, February 10). Retrieved from [Link]

  • . Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 1-(2-methylphenyl)cyclopentane-1-carboxylic acid presents a distinct challenge compared to its non-substituted analog (1-phenylcyclopentanecarboxylic acid). The presence of the ortho-methyl group introduces significant steric strain (A-strain) at the quaternary center.

While the formation of the cyclopentane ring via dialkylation is generally robust, the subsequent hydrolysis of the nitrile to the carboxylic acid is the process bottleneck . The reaction frequently stalls at the primary amide stage due to the inability of the tetrahedral intermediate to form or collapse effectively under standard conditions.

This guide breaks down the two critical reaction stages, identifying specific side reactions, their mechanistic causes, and proven remediation strategies.

Master Process Workflow & Competitive Pathways

The following diagram maps the kinetic competition between the desired pathway (green) and the primary parasitic side reactions (red).

SynthesisPathways Start 2-Methylphenyl acetonitrile Base Base (NaH or NaOH/PTC) + 1,4-Dibromobutane Start->Base MonoAlkyl Mono-Alkylated Intermediate Start->MonoAlkyl 1st Alkylation Base->MonoAlkyl Elimination Elimination Product (Butenyl Nitrile) MonoAlkyl->Elimination E2 Elimination (Side Rxn) CyclicNitrile Cyclic Nitrile (Intermediate) MonoAlkyl->CyclicNitrile Cyclization (Fast) Amide Primary Amide (The 'Trap') CyclicNitrile->Amide Hydrolysis (Step 1) TargetAcid Target Acid Product Amide->TargetAcid Hydrolysis (Step 2 - Slow!) Amide->TargetAcid Requires 140°C+ Decarbox Decarboxylated Byproduct TargetAcid->Decarbox Thermal Degradation

Figure 1: Reaction network showing the critical "Amide Trap" caused by ortho-substitution.

Stage I: Cycloalkylation (Ring Closure)

Reaction: 2-Methylphenylacetonitrile + 1,4-Dibromobutane


 1-(2-Methylphenyl)cyclopentanecarbonitrile
Critical Side Reactions & Troubleshooting
IssueObservationRoot CauseCorrective Action
Incomplete Cyclization (Mono-alkylation) GC/LC shows peak with M+ +135 mass (approx).Depletion of base or quenching of the anion before ring closure.Ensure Excess Base: Use 2.2–2.5 eq of NaH or 50% NaOH. The second deprotonation is slower due to sterics.
Elimination (Alkenes) Presence of vinyl protons in NMR; lower yield.E2 elimination competes with SN2 substitution, especially at high temperatures.Temperature Control: Maintain reaction <60°C during addition. If using PTC, switch to Toluene/50% NaOH to suppress elimination favored by polar aprotic solvents like DMSO.
Dimerization High MW impurity (dimer of starting nitrile).Oxidative coupling of the benzylic anion (trace oxygen).Inert Atmosphere: Sparge solvents with N₂. Ensure strict exclusion of O₂ during the anion formation step.
Hydrolysis to Amide (Premature) Appearance of amide peak during alkylation.High concentration of water in PTC method combined with high exotherm.Control Exotherm: Slow addition of the alkyl halide. If yield suffers, switch to anhydrous conditions (NaH/THF or NaH/DMF).
Technical FAQ: Alkylation

Q: Can I use 1,4-dichlorobutane instead of the dibromo analog to save cost? A: Yes, but you must add a catalytic amount of NaI (Finkelstein condition) or use a stronger Phase Transfer Catalyst (like TBAB or Aliquat 336) at higher temperatures. Note that higher temperatures increase the risk of dehydrohalogenation (elimination), so the dibromo analog is preferred for purity profiles.

Q: Why is the reaction stalling at 50% conversion? A: This is often due to "Catalyst Poisoning" in PTC systems or surface passivation in solid-liquid systems.

  • Solution: Add a second aliquot of PTC (e.g., TEBA) halfway through. If using NaH, ensure the hydride quality is good and not coated in hydroxide.

Stage II: Hydrolysis (The Bottleneck)

Reaction: Nitrile


 Amide 

Carboxylic Acid The Problem: The ortho-methyl group shields the cyano carbon. Standard hydrolysis (refluxing aqueous HCl or NaOH) will stop at the Amide (1-(2-methylphenyl)cyclopentanecarboxamide).
Critical Side Reactions & Troubleshooting
IssueObservationRoot CauseCorrective Action
The "Amide Trap" Solid precipitates that is insoluble in base; IR shows doublet at 3400 cm⁻¹ (NH₂).Steric hindrance prevents the attack of water on the amide carbonyl.High Temp Glycolysis: Use Ethylene Glycol / KOH at 140–160°C. Water's boiling point (100°C) is insufficient to overcome the activation energy barrier.
Decarboxylation Formation of 1-(2-methylphenyl)cyclopentane (neutral hydrocarbon).Excessive temperature (>180°C) or prolonged exposure to strong acid.Monitor Temp: Do not exceed 165°C. Stop reaction immediately upon disappearance of amide.
Incomplete Hydrolysis Mixture of Acid and Amide in final product.Insufficient reaction time or base concentration.Reaction Monitoring: Do not rely on TLC. Use HPLC. The Amide

Acid step is the rate-determining step (RDS).
Protocol: High-Temperature Alkaline Hydrolysis

Due to the steric bulk, standard aqueous hydrolysis will fail.

  • Charge: 1.0 eq Nitrile, 3.0 eq KOH (pellets), and 10 volumes of Ethylene Glycol .

  • Heat: Ramp temperature to 150°C . (Note: Ethylene glycol boils at ~197°C, allowing high-temp reactions at ambient pressure).

  • Monitor: Check HPLC every 4 hours. Expect reaction times of 12–24 hours.

  • Workup (Critical for Purity):

    • Cool to 80°C and dilute with water (20 volumes).

    • Wash: Extract the alkaline solution with Toluene or MTBE. This removes unreacted Nitrile, Decarboxylated byproduct, and any neutral Amide that precipitated.

    • Acidify: Slowly add conc. HCl to the aqueous layer until pH 1. The acid will precipitate.

    • Filter: Collect the solid acid.

Impurity Profiling & Characterization

Use this table to identify impurities in your crude mixture.

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Amide) 1-(2-methylphenyl)cyclopentanecarboxamideIncomplete HydrolysisRemoved by base extraction (insoluble in alkaline water).
Impurity B (Open Chain) 5-bromo-2-(2-methylphenyl)pentanenitrileMono-alkylationRemoved by crystallization or vacuum distillation of the nitrile intermediate.
Impurity C (Dimer) 2,3-di(2-methylphenyl)-2,3-dicyanobutaneRadical couplingDifficult to remove. Prevent by excluding O₂.
Impurity D (Alkene) 1-(2-methylphenyl)cyclopent-3-enecarboxylic acidElimination/IsomerizationRecrystallization from Heptane/EtOAc.
Diagram: Purification Logic

Purification Crude Crude Hydrolysis Mixture (Acid, Amide, Nitrile, Polymer) BaseAdd Add Aqueous NaOH (pH > 12) + Organic Solvent (Toluene) Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer Contains: Amide, Nitrile, Dimer PhaseSep->OrgLayer Discard AqLayer Aqueous Layer Contains: Target Acid Salt PhaseSep->AqLayer Keep Acidify Acidify to pH 1 (Precipitation) AqLayer->Acidify Final Pure Acid Product Acidify->Final

Figure 2: Acid-Base workup strategy to isolate the target acid from neutral amide impurities.

References

  • Organic Syntheses, Coll.[1] Vol. 3, p. 188 (1955). Cyclopentanecarboxylic acid, methyl ester. (Foundational protocol for cyclopentane ring closure). [Link]

  • Google Patents: CN102850257A.Preparation method of 1,2-cyclopentane dicarboximide.
  • ResearchGate: Phase-Transfer-Catalyzed Alkylation. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane. (Kinetics and side reactions of the alkylation step). [Link]

  • PubChem Compound Summary: 1-Phenylcyclopentanecarboxylic acid. (Impurity profiling and physical data for the parent scaffold). [Link]

Sources

Technical Support Center: Synthesis of 1-(o-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(o-tolyl)cyclopentane-1-carboxylic acid. This document provides an in-depth, experience-driven guide for researchers, chemists, and drug development professionals. We will explore the most robust synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to improve your reaction yield and product purity.

Strategic Overview: Selecting the Optimal Synthetic Route

Synthesizing a quaternary α-aryl carboxylic acid like 1-(o-tolyl)cyclopentane-1-carboxylic acid presents unique challenges, primarily due to the steric hindrance imposed by the ortho-tolyl group. While several routes, including Grignard-based methods, are conceivable, they often suffer from low yields due to competing side reactions.

The most reliable and high-yielding approach is a two-step sequence involving:

  • Phase-Transfer Catalysis (PTC) Cycloalkylation: Reaction of o-tolylacetonitrile with 1,4-dibromobutane to form the intermediate 1-(o-tolyl)cyclopentane-1-carbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This strategy is favored because Phase-Transfer Catalysis (PTC) provides a powerful method for conducting reactions between reactants in immiscible phases (solid-liquid or liquid-liquid), often leading to higher yields and milder reaction conditions.[1]

Overall Reaction Workflow

Synthesis_Workflow A o-Tolylacetonitrile + 1,4-Dibromobutane B PTC Alkylation (NaOH, Toluene, TBAB) A->B Reagents C 1-(o-tolyl)cyclopentane- 1-carbonitrile B->C Intermediate D Hydrolysis (H2SO4 or KOH) C->D Reaction E 1-(o-tolyl)cyclopentane- 1-carboxylic acid D->E Final Product

Caption: High-level workflow for the synthesis.

Recommended Experimental Protocol

This section details the step-by-step procedure for the recommended synthetic route.

Part A: PTC Synthesis of 1-(o-tolyl)cyclopentane-1-carbonitrile
  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-tolylacetonitrile (1 equiv.), toluene (200 mL), and tetrabutylammonium bromide (TBAB, 0.05 equiv.).

  • Base Addition: Begin vigorous stirring (at least 500 RPM) and add 50% aqueous sodium hydroxide (NaOH) solution (5 equiv.). The high stirring rate is crucial for maximizing the interfacial area between the aqueous and organic phases.

  • Alkylation: Heat the mixture to 70-75°C. Add 1,4-dibromobutane (1.1 equiv.) dropwise via the dropping funnel over 1 hour. The slow addition helps to minimize the formation of dialkylated byproducts.[2]

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Workup: Cool the reaction to room temperature. Add water (100 mL) and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved by vacuum distillation or column chromatography.

Part B: Hydrolysis to 1-(o-tolyl)cyclopentane-1-carboxylic acid

The sterically hindered nitrile requires robust hydrolysis conditions. Both acidic and alkaline methods are effective, and the choice may depend on available equipment and desired purity profile.[3][4][5]

  • Method 1: Acid Hydrolysis

    • Combine the crude nitrile intermediate (1 equiv.) with a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water (10 volumes).

    • Heat the mixture to reflux (approx. 120-130°C) for 8-12 hours. The reaction is complete when the organic layer is fully dissolved.

    • Cool the mixture in an ice bath and carefully pour it onto crushed ice.

    • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) will yield the pure product.

  • Method 2: Alkaline Hydrolysis

    • Combine the crude nitrile (1 equiv.) with potassium hydroxide (KOH, 5 equiv.) in ethylene glycol.

    • Heat the mixture to 150-160°C for 6-10 hours, until ammonia evolution ceases (can be tested with moist litmus paper).

    • Cool the mixture, dilute with water, and extract with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material or non-acidic impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The carboxylic acid will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Conversion in PTC Alkylation Step

Question: My PTC reaction has stalled, or the yield of the nitrile intermediate is very low after 6 hours. What went wrong?

Answer: Low conversion is a common issue in PTC reactions and can be traced to several factors. Let's break down the potential causes and solutions.

  • Cause A: Insufficient Mass Transfer: The reaction occurs at the interface of the aqueous NaOH and the organic toluene phase. If the stirring is inadequate, the catalyst cannot efficiently transport the deprotonated o-tolylacetonitrile anion into the organic phase.

    • Solution: Increase the stirring rate to >500 RPM. Ensure you are using a mechanical stirrer, as a magnetic stir bar may not provide sufficient agitation for a biphasic system of this scale.

  • Cause B: Inactive Catalyst: The phase-transfer catalyst, TBAB, can be "poisoned" by certain anions, particularly highly lipophilic ones like iodide or tosylate, which pair strongly with the quaternary ammonium cation and are reluctant to return to the aqueous phase.[6] While bromide is less problematic, catalyst degradation can occur at high temperatures over long periods.

    • Solution: Ensure you are using high-purity TBAB. If the reaction is sluggish, a fresh addition of a small amount of catalyst (0.02 equiv.) after 3-4 hours can sometimes restart a stalled reaction.

  • Cause C: Low Reaction Temperature: The deprotonation and alkylation steps have activation energy barriers.

    • Solution: Ensure the internal reaction temperature is maintained at 70-75°C. A lower temperature will significantly slow the reaction rate.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Agitation < 300 RPM (Magnetic Stirrer)> 500 RPM (Mechanical Stirrer)Maximizes interfacial surface area for efficient catalysis.
Catalyst Old or potentially impure TBABFresh, high-purity TBAB (5 mol%)Prevents catalyst poisoning and ensures high activity.
Temperature < 65°C70-75°CProvides sufficient thermal energy to overcome activation barriers.
Issue 2: Significant Byproduct Formation in Alkylation

Question: I'm observing a significant amount of a high-molecular-weight byproduct that I believe is from dialkylation of 1,4-dibromobutane. How can I prevent this?

Answer: This is a classic competing reaction. After the first alkylation, the resulting 1-(o-tolyl)-5-bromopentanenitrile can react with another molecule of deprotonated o-tolylacetonitrile.

Side_Reaction cluster_0 A o-Tolyl-CH(-)-CN C o-Tolyl-CH(CN)-(CH2)4-Br (Intermediate) B Br-(CH2)4-Br B->C D Desired Product Path C->D Intramolecular (Fast, Favored) E Undesired Byproduct Path C->E Intermolecular (Slow, Disfavored) F 1-(o-tolyl)cyclopentane- 1-carbonitrile D->F G Dialkylated Byproduct E->G

Caption: Competing intramolecular vs. intermolecular reactions.

  • Cause A: High Local Concentration of Alkylating Agent: Adding the 1,4-dibromobutane too quickly creates localized areas of high concentration, increasing the probability of the intermolecular side reaction.

    • Solution: Employ slow, dropwise addition of the 1,4-dibromobutane over at least 1 hour using a syringe pump or dropping funnel. This maintains a low steady-state concentration of the alkylating agent, favoring the intramolecular cyclization.

  • Cause B: Incorrect Stoichiometry: Using a large excess of 1,4-dibromobutane can also drive the intermolecular reaction.

    • Solution: Use only a slight excess of the dihalide (1.05-1.1 equivalents). This ensures complete consumption of the starting nitrile without providing excessive opportunities for the side reaction.

Issue 3: Incomplete or Difficult Nitrile Hydrolysis

Question: My hydrolysis reaction is extremely slow, or I am recovering a lot of amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of a sterically hindered, quaternary nitrile is notoriously difficult. The carbon atom of the nitrile is shielded by the cyclopentyl ring and the bulky o-tolyl group, making nucleophilic attack by water or hydroxide challenging.[7]

  • Cause A: Insufficiently Forcing Conditions: Standard hydrolysis conditions (e.g., refluxing in 6M HCl) are often inadequate.

    • Solution (Acidic): Use a more aggressive acid mixture like concentrated H₂SO₄/water (1:1) and ensure a high reflux temperature (120°C+). This increases both the concentration of hydronium ions and the thermal energy for the reaction.

    • Solution (Alkaline): Switch to a high-boiling solvent like ethylene glycol with KOH. This allows you to safely reach temperatures of 150-160°C, which is often necessary to hydrolyze the intermediate amide.[4]

  • Cause B: Biphasic Mixture: In the initial stages of acid hydrolysis, the organic nitrile may be immiscible with the aqueous acid, leading to a slow, interface-limited reaction.

    • Solution: As the reaction proceeds, the intermediate amide and final carboxylate salt may act as surfactants, improving miscibility. If not, the addition of a co-solvent like acetic acid can sometimes help, but be aware this complicates workup. The high-temperature ethylene glycol method avoids this issue entirely.

Frequently Asked Questions (FAQs)

  • Q1: Why is Phase-Transfer Catalysis the recommended method? A1: PTC is ideal for this reaction because it allows the use of an inexpensive inorganic base (NaOH) while keeping the organic reactants in a non-polar solvent.[6] The catalyst (TBAB) transports the reactive anion from the aqueous phase to the organic phase, where it can react without needing harsh, anhydrous conditions or expensive and difficult-to-handle bases like sodium amide (NaNH₂) or LDA.[8]

  • Q2: Can I use 1,4-dichlorobutane or 1,4-diiodobutane instead of 1,4-dibromobutane? A2: Yes, but with trade-offs. 1,4-dichlorobutane is less reactive, which would require higher temperatures and longer reaction times, potentially leading to more degradation. 1,4-diiodobutane is much more reactive but is significantly more expensive and can lead to catalyst poisoning, as the iodide anion binds very strongly to the TBAB catalyst. 1,4-dibromobutane offers the best balance of reactivity and cost for this synthesis.

  • Q3: How do I confirm the structure and purity of my final product? A3: A combination of techniques is recommended:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of the o-tolyl and cyclopentyl groups. The quaternary carbon in the ¹³C NMR will be a key signal.

    • FTIR Spectroscopy: Look for the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

    • Mass Spectrometry: This will confirm the molecular weight of the compound.

References

  • Eureka | Patsnap. (2021). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2015). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2008). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • Baran Lab. (2005). Cyclopentane Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from [Link]

  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2024). ALL the Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

  • Journal For Basic Sciences. (2018). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2023). Synthesis of a Cycloketone from Dicarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
  • YouTube. (2020). Hydrolysis of Nitriles to Form Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Improving the Resolution of Cyclopentane Carboxylic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of cyclopentane carboxylic acid and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving adequate separation and resolution for these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific problems encountered in the laboratory.

The Analytical Challenge: Separating Cyclopentane Carboxylic Acid Isomers

Cyclopentane carboxylic acid and its derivatives are important building blocks in medicinal chemistry. The rigid cyclopentane scaffold allows for the precise spatial arrangement of functional groups, making stereochemistry a critical factor in biological activity.[1] However, this structural subtlety presents a significant chromatographic challenge. Isomers, particularly enantiomers and diastereomers, often have nearly identical physicochemical properties, making their separation difficult with standard reversed-phase methods.

This guide provides a structured approach to method development and troubleshooting, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues observed during the analysis of cyclopentane carboxylic acid isomers.

Question 1: I see poor resolution (Rs < 1.5) and overlapping peaks for all my isomers. Where do I start?

This is a common starting point and indicates that the current method lacks the necessary selectivity (α) or efficiency (N) to differentiate the isomers. A systematic approach is required.

The Causality: Resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[2] When all peaks are poorly resolved, the primary suspect is insufficient selectivity—the fundamental ability of the chromatographic system to distinguish between the analytes.

Solutions:

  • Mobile Phase pH Optimization (Most Critical for Carboxylic Acids):

    • Mechanism: The ionization state of a carboxylic acid is highly dependent on the mobile phase pH.[3][4] Cyclopentane carboxylic acid has a pKa around 4.9. When the mobile phase pH is close to the pKa, the acid exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening and poor peak shape.[3]

    • Action: For reversed-phase chromatography, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0, using a buffer like phosphate or formate, will ensure the carboxylic acid is fully protonated (neutral), promoting better retention and sharper peaks on a C18 column.[5][6]

  • Modify Organic Solvent Composition:

    • Mechanism: Changing the organic solvent (e.g., from acetonitrile to methanol) alters selectivity by changing the nature of the interactions between the analytes and the stationary/mobile phases.[7]

    • Action: If using acetonitrile, try substituting it with methanol or a mixture of the two. This can change the elution order and improve the spacing between peaks.

  • Evaluate Stationary Phase Chemistry:

    • Mechanism: Not all C18 columns are the same. Differences in end-capping and silica purity can affect interactions with polar analytes like carboxylic acids. A phenyl-hexyl or embedded polar group (PEG) stationary phase can offer alternative selectivities through π-π or hydrogen bonding interactions.

    • Action: Screen a column with a different stationary phase chemistry. For aromatic derivatives of cyclopentane carboxylic acid, a phenyl column is an excellent choice to enhance selectivity.[8]

Question 2: My carboxylic acid peak is tailing significantly, even after adjusting the pH. What's causing this?

Peak tailing for acidic compounds is a persistent issue, often caused by secondary interactions with the stationary phase.

The Causality: Even with a low pH mobile phase, residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase can interact with the polar carboxylic acid group. These strong, secondary ionic interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. Ensure you are using a column designed for the analysis of polar or acidic compounds.

  • Lower the Mobile Phase pH Further: Pushing the pH down to ~2.0-2.5 can further suppress the ionization of both the analyte and the residual silanol groups, minimizing unwanted interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from interacting with active sites on the stationary phase, improving peak shape.[7]

  • Consider a "Low Silanol Activity" Column: Some manufacturers offer columns specifically engineered to have minimal silanol activity, which are ideal for separating acidic compounds.[5]

Question 3: I can separate my diastereomers, but the enantiomers co-elute as a single peak. How can I resolve them?

This is an expected outcome on a standard (achiral) HPLC column. Enantiomers have identical physical properties in a non-chiral environment and require a chiral environment to be separated.

The Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analytes and a chiral selector.[9] This requires either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Solutions:

  • Direct Chiral Separation with a Chiral Stationary Phase (CSP):

    • Mechanism: This is the most common and effective method. The CSP provides a 3D chiral environment. For separation to occur, there must be at least a three-point interaction between the analyte and the stationary phase.[9]

    • Action: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose like Chiralcel® OD-H or Chiralpak® AD) are highly versatile and have shown great success in separating acidic compounds.[9][10] These are typically used in normal-phase mode (e.g., Hexane/Isopropanol) or polar organic mode.

  • Indirect Chiral Separation via Derivatization:

    • Mechanism: React the racemic carboxylic acid with a pure, single-enantiomer chiral derivatizing agent to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard achiral column (like a C18).[11]

    • Action: Use a chiral amine (e.g., (S)-(-)-α-phenylethylamine) to form diastereomeric amides. This method adds an extra sample preparation step but can be very effective if a suitable CSP is not available.[11]

  • Chiral Mobile Phase Additive (CMPA):

    • Mechanism: An enantiomerically pure compound is added to the mobile phase, which forms diastereomeric complexes with the analytes in-situ, allowing for separation on an achiral column.[12]

    • Action: This method is less common due to the higher consumption of the (often expensive) chiral selector and potential for column contamination. It is generally considered after CSP and derivatization approaches have been explored.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting point for developing a method for a new set of cyclopentane carboxylic acid isomers? A: Start with a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Use a mobile phase of Acetonitrile and Water, with 0.1% Formic Acid or Phosphoric Acid to maintain a pH between 2.5 and 3.0.[5] Begin with a gradient from 10% to 90% Acetonitrile over 20 minutes to determine the approximate retention time, then optimize to an isocratic or shallow gradient method for best resolution.

  • Q: How does temperature affect the separation? A: Temperature impacts mobile phase viscosity and reaction kinetics. Lowering the temperature can sometimes increase retention and improve resolution, but at the cost of longer run times and higher backpressure.[7] Conversely, increasing the temperature can improve efficiency and peak shape but may decrease selectivity. It is a parameter worth exploring in the 25-40°C range once mobile phase conditions are roughly established.

  • Q: When is derivatization a good strategy? A: Consider derivatization under three circumstances:

    • To separate enantiomers on an achiral column, as described above.[11]

    • To improve detection: If you are using a detector with poor sensitivity for carboxylic acids (like a UV detector at low wavelengths), derivatizing with a fluorescent tag (e.g., 9-anthryldiazomethane) can dramatically improve sensitivity.[13]

    • To improve chromatography: Esterification of the carboxylic acid removes the acidic proton, eliminating tailing issues caused by silanol interactions.

  • Q: My retention times are drifting between injections. What should I do? A: Retention time instability is usually due to a lack of equilibration or changes in the mobile phase.

    • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before the first injection. For buffered mobile phases, this can take 20-30 column volumes.

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently each time. If using buffers, confirm the pH is identical. Evaporation of the organic solvent from the mobile phase reservoir can also cause drift.

    • Control Column Temperature: Use a thermostatted column compartment to eliminate fluctuations from ambient temperature.[7]

Data & Parameter Summary Tables

Table 1: Key Parameters Influencing HPLC Resolution

ParameterChromatographic FactorTypical Action to Improve ResolutionPrimary Effect
Mobile Phase pH Selectivity (α) & Peak ShapeAdjust pH to be >2 units away from analyte pKa.Controls analyte ionization; reduces peak tailing.
Organic Solvent Type Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa).Alters intermolecular interactions.
Stationary Phase Selectivity (α) & Efficiency (N)Change column (e.g., C18 to Phenyl or Chiral).Introduces different retention mechanisms.
Column Temperature Selectivity (α) & Efficiency (N)Decrease temperature for better retention/selectivity.Affects kinetics and mobile phase viscosity.
Column Length/Particle Size Efficiency (N)Use a longer column or one with smaller particles.Increases the number of theoretical plates.[7]
Flow Rate Efficiency (N)Decrease flow rate.Allows more time for equilibrium, improving efficiency.

Table 2: Troubleshooting Common Peak Shape Problems

ProblemAppearanceCommon Cause(s)Recommended Solution(s)
Peak Tailing Asymmetric peak with a drawn-out tail.Secondary silanol interactions; pH near pKa.Lower mobile phase pH; use a highly end-capped column; increase buffer strength.
Peak Fronting Asymmetric peak with a sloping front.Column overload; poor sample solvent.Reduce sample concentration/injection volume; dissolve sample in mobile phase.
Split Peaks Peak is split into two or more smaller peaks.Clogged column inlet frit; column void.Use a guard column; replace the column.
Broad Peaks Peaks are wide and have low height.High dead volume; column degradation.Check fittings for leaks; replace column; optimize method for higher efficiency.

Experimental Protocols & Workflows

Workflow 1: Systematic Troubleshooting of Poor Resolution

This diagram outlines a logical flow for diagnosing and fixing poor resolution issues.

G cluster_start Start cluster_checks Initial Checks cluster_alpha Optimize Selectivity (α) cluster_N_k Optimize Efficiency (N) & Retention (k) cluster_end Finish start Poor Resolution (Rs < 1.5) check_system System Suitability OK? (Pressure, Leaks, Peak Shape) start->check_system check_method Is Method Appropriate? (Achiral vs. Chiral) check_system->check_method If Yes finish Resolution Achieved (Rs >= 1.5) check_system->finish If No, Fix System opt_ph Adjust Mobile Phase pH (Control Ionization) check_method->opt_ph If Yes opt_column Change Stationary Phase (C18 -> Phenyl -> Chiral) check_method->opt_column If Enantiomers Co-elute opt_solvent Change Organic Solvent (ACN <=> MeOH) opt_ph->opt_solvent opt_solvent->opt_column opt_gradient Adjust Gradient Slope opt_column->opt_gradient opt_flow Decrease Flow Rate opt_gradient->opt_flow opt_temp Decrease Temperature opt_flow->opt_temp opt_temp->finish

Sources

Technical Support Center: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a tertiary carboxylic acid with an aromatic substituent, this molecule presents unique stability considerations that require careful experimental design and handling. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experimental results.

I. Understanding the Stability Profile of this compound

The chemical structure of this compound, featuring a carboxylic acid group on a tertiary carbon atom and a tolyl group, predisposes it to specific degradation pathways. Understanding these potential liabilities is the first step in designing robust experiments.

  • Decarboxylation: Tertiary carboxylic acids are known to be susceptible to decarboxylation, particularly under acidic conditions or upon heating. The stability of the resulting tertiary carbocation, which is further stabilized by the adjacent phenyl ring, can drive this degradation pathway.

  • Photodegradation: The presence of the aromatic (2-methylphenyl) ring introduces the potential for photolytic degradation. Aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[1]

  • Oxidative Degradation: While the cyclopentane ring is relatively stable, the benzylic position (the carbon atom of the cyclopentane ring attached to the phenyl group) can be susceptible to oxidation.

This guide will provide practical solutions to mitigate these and other potential stability issues.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am observing a decrease in the purity of my compound over time, even during storage. What could be the cause and how can I prevent it?

Answer:

A gradual loss of purity during storage is a common issue and can often be attributed to slow degradation. For this compound, the most likely culprits are thermal decarboxylation and/or slow oxidation.

Causality: The tertiary nature of the carboxylic acid makes it prone to losing carbon dioxide (CO2), especially if storage temperatures are not strictly controlled. The resulting tertiary carbocation is stabilized by the adjacent aromatic ring, making this a thermodynamically favorable process. Additionally, slow oxidation at the benzylic position can occur, especially if the compound is exposed to air and light.

Troubleshooting and Prevention:

  • Storage Conditions:

    • Temperature: Store the compound at or below -20°C to minimize thermal degradation. For long-term storage, -80°C is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect the compound from light by using amber vials or by storing it in the dark.

  • Sample Preparation:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, keep them at low temperatures (2-8°C) for short periods and protected from light.

Question 2: My HPLC analysis shows a new, earlier-eluting peak appearing in my aged samples. What is this likely to be?

Answer:

An earlier-eluting peak in a reversed-phase HPLC analysis of a degrading sample often indicates the formation of a less polar compound. In the case of this compound, this is highly indicative of decarboxylation.

Causality: The loss of the polar carboxylic acid group results in the formation of 1-(2-methylphenyl)-1-methylcyclopentane, a significantly less polar hydrocarbon. This decrease in polarity leads to a shorter retention time on a reversed-phase HPLC column.

Confirmation:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The decarboxylated product will have a molecular weight that is 44.01 g/mol less than the parent compound.

  • Forced Degradation: Intentionally degrade a small sample by heating it in an acidic solution. The peak that increases in size should correspond to the decarboxylated product.

Question 3: I'm seeing inconsistent results in my bioassays. Could compound instability be a factor?

Answer:

Absolutely. If your compound is degrading in the assay medium, the effective concentration will be lower than intended, leading to variable and inaccurate results.

Causality: Assay media are often aqueous buffers, which can have a pH that promotes hydrolysis or other degradation pathways. The presence of other components in the media could also catalyze degradation.

Troubleshooting and Mitigation:

  • Assess Stability in Assay Buffer: Before conducting your bioassay, perform a time-course stability study of the compound in the specific assay buffer you will be using.

    • Prepare a stock solution of your compound.

    • Dilute it to the final assay concentration in the assay buffer.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to determine the remaining concentration of the parent compound.

  • Adjust Experimental Protocol:

    • If significant degradation is observed, consider reducing the incubation time of your assay.

    • Prepare fresh compound dilutions immediately before adding them to the assay.

    • If possible, adjust the pH of the assay medium to a range where the compound is more stable, ensuring this does not affect the biological system.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light.

Q2: How should I prepare stock solutions of this compound?

A2: Prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to pH?

A3: Yes, as a carboxylic acid, its stability can be pH-dependent. It is expected to be more susceptible to decarboxylation under acidic conditions. Basic conditions may lead to the formation of the carboxylate salt, which might have different stability and solubility properties. It is crucial to perform stability studies across a range of pH values relevant to your experimental conditions.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with UV and/or mass spectrometric detection is the most appropriate technique. The method should be able to separate the parent compound from its potential degradation products, such as the decarboxylated species.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3] This information is critical for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[4]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl.

      • Incubate one set of samples at room temperature and another at 60°C.

      • Analyze samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH.

      • Incubate at room temperature. (Elevated temperatures in basic conditions can be very harsh).

      • Analyze samples at appropriate time points.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H2O2 and 30% H2O2.

      • Incubate at room temperature, protected from light.

      • Analyze samples at appropriate time points.

    • Thermal Degradation:

      • Store the solid compound and the stock solution at 60°C.

      • Analyze samples at appropriate time points.

    • Photostability:

      • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

      • A control sample should be protected from light.

      • Analyze the samples after the exposure period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a suitable, validated HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Ensure mass balance is maintained throughout the study.

Data Presentation:

Stress ConditionReagentTemperatureTime% DegradationMajor Degradation Products (if any)
Acid Hydrolysis0.1 M HClRoom Temp48h
1 M HCl60°C24h
Base Hydrolysis0.1 M NaOHRoom Temp48h
1 M NaOHRoom Temp24h
Oxidation3% H₂O₂Room Temp24h
30% H₂O₂Room Temp6h
Thermal (Solid)N/A60°C7 days
Thermal (Solution)N/A60°C48h
Photolytic (Solid)N/AAmbientAs per ICH Q1B
Photolytic (Solution)N/AAmbientAs per ICH Q1B

Table 1: Example of a data summary table for the forced degradation study.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.

G parent 1-(2-Methylphenyl)cyclopentane- 1-carboxylic acid decarboxylated 1-Methyl-1-(2-methylphenyl)cyclopentane + CO2 parent->decarboxylated Heat / Acid oxidized Oxidized Products (e.g., ring-opened, hydroxylated) parent->oxidized Oxidizing Agent (e.g., H2O2) photodegraded Photodegradation Products parent->photodegraded UV/Vis Light

Caption: Primary degradation pathways of the target compound.

G start Start Forced Degradation Study acid Acid Hydrolysis (0.1M, 1M HCl) start->acid base Base Hydrolysis (0.1M, 1M NaOH) start->base oxidation Oxidation (3%, 30% H2O2) start->oxidation thermal Thermal (60°C) start->thermal photo Photostability (ICH Q1B) start->photo analyze HPLC-UV/MS Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate end Stability Profile Established evaluate->end

Caption: Workflow for the forced degradation study.

VI. References

  • BYJU'S. (n.d.). Carbocation Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids as well as a double decarboxylation of malonic acid derivatives. Journal of the American Chemical Society, 137(35), 11340–11348.

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Raghunandan, N., & Kumar, S. D. S. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 159, 353-365.

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Dalton Transactions. (2018). Straightforward formation of carbocations from tertiary carboxylic acids via CO release at room temperature. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation & Performance Analysis: 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical structural validation manual for 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (CAS: 854414-95-2). It is designed for medicinal chemists and analytical scientists requiring rigorous proof of structural identity, specifically distinguishing this scaffold from its regioisomers and synthetic byproducts.

Executive Summary

This compound is a sterically congested quaternary amino acid precursor and pharmacophore scaffold. Its structural validation is critical due to the high probability of regioisomeric contamination (3-methyl or 4-methyl isomers) arising from impure starting materials (o-tolylacetic acid derivatives).

This guide compares the "performance" of three validation methodologies—Routine 1D NMR , Advanced 2D NMR , and X-Ray Crystallography —to determine the most efficient workflow for absolute structural assignment. We further analyze the compound's spectral "fingerprint" against its closest structural alternatives.

Part 1: Comparative Analysis of Validation Methodologies

The core challenge in validating this molecule is confirming the ortho-substitution on the phenyl ring and the 1,1-disubstitution on the cyclopentane ring.

Method A: Routine 1D Proton NMR ( H NMR)
  • Status: Baseline Requirement (Insufficient for Absolute Proof).

  • Performance:

    • Pros: Rapid confirmation of functional groups (methyl, aromatic, cyclopentyl).

    • Cons: The aromatic region (7.1–7.4 ppm) often appears as a complex multiplet in lower-field instruments (<400 MHz), making it difficult to distinguish the ortho-substituted ring from meta or para isomers without distinct splitting patterns.

  • Verdict: Fail. Cannot definitively rule out the 3-methyl isomer without high-resolution analysis.

Method B: Advanced 2D NMR (NOESY + HMBC)
  • Status: Gold Standard (Recommended).

  • Performance:

    • Mechanism: Uses Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.

    • Critical Observation: A strong NOE correlation between the benzylic methyl protons and the cyclopentyl protons (specifically those on C-2/C-5) confirms the steric proximity unique to the 1,1-substitution.

    • Regio-Assignment: HMBC (Heteronuclear Multiple Bond Correlation) links the quaternary C-1 carbon to both the carbonyl and the aromatic ring carbons.

  • Verdict: Pass. Provides 99.9% confidence in solution state.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: Ultimate Reference.

  • Performance:

    • Pros: Provides absolute configuration and bond lengths.

    • Cons: Requires growing a single crystal (often difficult for carboxylic acids which may form amorphous solids or oils). Time-intensive.

  • Verdict: Pass (Reference Only). Reserved for establishing the primary reference standard.

Part 2: Structural Differentiation from Alternatives

The "Alternatives" in a synthesis context are the regioisomers that may co-elute during HPLC purification.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 1-(2-Methylphenyl)...Alternative A: 1-(4-Methylphenyl)...Alternative B: 1-(3-Methylphenyl)...
Symmetry Asymmetric (Ortho)Symmetric (Para)Asymmetric (Meta)
Aromatic Proton Splitting Complex ABCD system (4 distinct env.)AA'BB' System (2 distinct doublets)Complex ABCD (diff. shifts)
Methyl Shift (

)
~2.35 ppm (Shielded by carboxyl)~2.32 ppm~2.34 ppm
Carbonyl Shift (

)
~180-182 ppm~178-180 ppm~179-181 ppm
Key NOE Signal Methyl

H-6 (Aromatic)
Methyl

H-3,5 (Aromatic)
Methyl

H-2,4 (Aromatic)

Note: The ortho-methyl group in the target compound exerts a steric effect that often deshields the quaternary carbon signal in


C NMR compared to the para isomer.

Part 3: Experimental Protocols

Synthesis Context (For Reference)

The compound is typically synthesized via the dialkylation of methyl 2-(o-tolyl)acetate with 1,4-dibromobutane using a strong base (e.g., NaH or KOtBu), followed by hydrolysis.

  • Critical Control Point: Ensure the starting material is free of p-tolylacetate, which reacts at identical rates.

Analytical Validation Protocol (Self-Validating System)

Step 1: Sample Preparation

  • Dissolve 10 mg of the purified acid in 0.6 mL DMSO-d6 (preferred over CDCl

    
     to prevent carboxylic acid dimerization broadening).
    

Step 2: 1D


C NMR Acquisition (APT/DEPT) 
  • Objective: Confirm Quaternary Carbon Count.

  • Expectation:

    • C=O: ~178–180 ppm.

    • Quaternary C-1: ~55–60 ppm (Distinctive low intensity).

    • Aromatic Quaternary: Two signals (ipso-C and C-Me).

Step 3: 2D NOESY Acquisition (The "Fingerprint" Test)

  • Parameters: Mixing time = 500 ms.

  • Target Correlation: Look for the cross-peak between the Ar-CH

    
      (singlet, ~2.3 ppm) and the Cyclopentyl-CH
    
    
    
    (multiplet, ~1.8–2.5 ppm).
    • Logic: If the methyl is para, it is too far (>5 Å) from the cyclopentane ring to show a strong NOE. If it is ortho, the signal will be intense.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the structure and distinguishing it from the para-isomer alternative.

ValidationLogic Start Crude Product (Suspected 1-(2-Me) Isomer) HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR SymmetryCheck Symmetry Check: AA'BB' Pattern? HNMR->SymmetryCheck ParaIsomer Result: 1-(4-Me) Isomer (REJECT) SymmetryCheck->ParaIsomer Yes (Symmetric) OrthoMeta Result: Complex Multiplet (Possible Ortho or Meta) SymmetryCheck->OrthoMeta No (Asymmetric) NOESY 2D NOESY Experiment (Mixing Time: 500ms) OrthoMeta->NOESY NOE_Check Check NOE Correlation: Methyl (2.3ppm) <-> Cyclopentyl H NOESY->NOE_Check Validated VALIDATED TARGET: 1-(2-Methylphenyl)cyclopentane-1-COOH NOE_Check->Validated Strong Cross-Peak MetaIsomer Result: 1-(3-Me) Isomer (REJECT) NOE_Check->MetaIsomer Weak/No Cross-Peak

Caption: Logical workflow for distinguishing the target 1-(2-methylphenyl) scaffold from its symmetric (para) and asymmetric (meta) regioisomers using NMR spectroscopy.

References

  • ChemicalBook. 2-methylcyclopentane-1-carboxylic acid synthesis and properties. (Accessed 2026).[1]

  • PubChem. 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid Structure and Data. National Library of Medicine.

  • Kemix Pty Ltd. this compound Product Data (CAS 854414-95-2).

  • Organic Syntheses. General methods for Cyclopentanecarboxylic acid derivatives. Org.[1][2] Synth. Coll. Vol. 4, p.594.

  • Sigma-Aldrich. cis-Cyclopentane-1,2-dicarboxylic acid Analytical Standards.[3]

Sources

A Comparative Guide to the Spectroscopic Confirmation of 1-(o-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel molecular entities is a cornerstone of rigorous scientific practice. Any ambiguity in a molecule's structure can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and irreproducible findings. This guide provides an in-depth, comparative framework for the structural elucidation of 1-(o-tolyl)cyclopentane-1-carboxylic acid using a multi-pronged spectroscopic approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide orthogonal data points that, when synthesized, lead to an irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.

The Analytical Challenge: Distinguishing Isomers

The primary analytical challenge in confirming the structure of 1-(o-tolyl)cyclopentane-1-carboxylic acid is distinguishing it from its positional isomers: the meta- and para-tolyl analogues. These isomers share the same molecular formula and thus the same exact mass, rendering mass spectrometry alone insufficient for confirmation. The key lies in probing the specific connectivity of the atoms, a task for which NMR spectroscopy is exceptionally well-suited.

Here, we will compare the expected spectroscopic data for the target ortho isomer against the predicted data for its meta and para counterparts to highlight the definitive structural markers for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this analysis, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

¹H NMR Spectroscopy: Mapping Proton Environments

Rationale: ¹H NMR is the most powerful tool for determining the substitution pattern on the aromatic ring. The chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons provide a unique fingerprint for ortho, meta, and para substitution.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment (ortho-isomer) Expected δ (ppm) Multiplicity Integration Key Differentiating Feature
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HIndicates the acidic proton; its broadness is due to hydrogen bonding and exchange.
Aromatic (Ar-H)7.1 - 7.4Multiplet4HA complex, overlapping multiplet is the hallmark of an ortho-substituted ring where all four protons are chemically distinct and couple to each other.
Cyclopentane (-CH₂-)1.6 - 2.5Multiplet8HProtons on the cyclopentane ring will be diastereotopic and show complex splitting patterns.
Tolyl Methyl (-CH₃)~2.3Singlet3HA singlet, confirming the methyl group is attached to the aromatic ring.

Comparison with Isomers:

  • meta-isomer: Would show a more simplified aromatic region, likely with one singlet-like proton between two other protons and more distinct multiplets.

  • para-isomer: Would exhibit the simplest aromatic spectrum, showing two distinct doublets (an AA'BB' system) due to the ring's symmetry. This is a clear point of differentiation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR, particularly in proton-decoupled mode, reveals the number of unique carbon environments in the molecule.[1][2] The chemical shifts of the aromatic carbons and the presence of a key quaternary carbon are crucial for confirmation.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment (ortho-isomer) Expected δ (ppm) Key Differentiating Feature
Carboxylic Acid (-C=O)180 - 185Downfield shift confirms the carboxylic acid carbonyl.[3][4]
Aromatic (Ar-C)125 - 145Expect six distinct signals due to the lack of symmetry in the ortho isomer.
Quaternary Cyclopentane (-C-)45 - 55A weak signal (due to lack of NOE enhancement) confirming the carbon atom to which both the tolyl and carboxyl groups are attached.[5]
Cyclopentane (-CH₂-)25 - 40Expect two to four signals depending on the magnetic equivalence of the methylene carbons.
Tolyl Methyl (-CH₃)~20A signal in the aliphatic region confirming the methyl group.

Comparison with Isomers:

  • meta-isomer: Would also show six aromatic carbon signals.

  • para-isomer: Due to symmetry, would only show four aromatic carbon signals, providing a definitive distinction from the ortho and meta isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, primarily the carboxylic acid moiety. While it cannot distinguish between positional isomers, it provides crucial validation of the overall molecular class.

Predicted FT-IR Data (KBr Pellet)

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadThis exceptionally broad peak, often overlapping with C-H stretches, is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][6][7]
C-H Stretch (Aromatic & Aliphatic)2850 - 3100Sharp peaks superimposed on the broad O-H bandConfirms the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
C=O Stretch (Carboxylic Acid)1690 - 1720Strong, SharpA very intense absorption confirming the carbonyl of the carboxylic acid.[3][6] Its position suggests conjugation or dimerization.
C-O Stretch & O-H Bend1210 - 1320 & 910-950Medium to StrongFurther evidence supporting the carboxylic acid functional group.[6][8]

This pattern provides a high-confidence confirmation of the carboxylic acid functional group, which is a necessary, albeit not sufficient, piece of evidence for the final structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Formula: C₁₃H₁₆O₂

  • Exact Mass: 204.1150

  • Molecular Ion (M⁺): A peak at m/z = 204 will be observed, confirming the molecular weight. Aromatic acids tend to show a more prominent molecular ion peak than their aliphatic counterparts.[9][10]

Key Fragmentation Pathways:

Fragment Ion (m/z) Proposed Loss Significance
187Loss of •OH (17 amu)Characteristic fragmentation of carboxylic acids.[10][11]
159Loss of •COOH (45 amu)A primary fragmentation pathway for carboxylic acids, resulting in the tolyl-cyclopentyl cation.[9][10][11]
91Tolyl or Tropylium ionA very common fragment for tolyl-containing compounds, indicating the presence of the C₇H₇ moiety.

While these fragments confirm the major structural components (tolyl group, cyclopentane, carboxylic acid), they do not differentiate between the ortho, meta, or para isomers. The primary role of MS in this context is to validate the molecular weight and elemental formula.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the solid 1-(o-tolyl)cyclopentane-1-carboxylic acid.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer.[13][14] Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) instrument. Standard pulse sequences should be used.[13][15] Ensure a sufficient number of scans for the ¹³C spectrum to obtain a good signal-to-noise ratio for the quaternary carbons.

Protocol 2: FT-IR KBr Pellet Preparation
  • Grinding: In an agate mortar, thoroughly grind ~1-2 mg of the sample to a fine powder.

  • Mixing: Add ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[16] Gently but thoroughly mix the sample and KBr until the mixture is homogenous. The quality of the final pellet depends critically on this step and the exclusion of moisture.[17]

  • Pressing: Transfer the powder to a pellet die and press under high pressure (typically 5-7 metric tons) using a hydraulic press to form a transparent or translucent pellet.[18]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[18][19]

Data Synthesis and Conclusion

The structural confirmation of 1-(o-tolyl)cyclopentane-1-carboxylic acid is achieved by synthesizing the data from all three spectroscopic techniques.

G cluster_0 Spectroscopic Workflow cluster_1 Data Interpretation Sample 1-(o-tolyl)cyclopentane- 1-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Complex aromatic multiplet ¹³C: 6 aromatic signals NMR->NMR_Data Provides Connectivity IR_Data Broad O-H (3300-2500 cm⁻¹) Strong C=O (~1700 cm⁻¹) IR->IR_Data Confirms Functional Groups MS_Data M⁺ at m/z = 204 Fragments at 159, 91 MS->MS_Data Confirms MW & Formula Confirmation Unambiguous Structure Confirmed: ortho-isomer NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

The process begins with the sample, which is subjected to three orthogonal analytical techniques. The ¹H NMR spectrum provides the definitive evidence for the ortho substitution pattern, which is supported by the number of signals in the ¹³C NMR spectrum. FT-IR confirms the essential carboxylic acid functional group, and mass spectrometry validates the molecular weight and elemental composition. Together, these data streams converge to provide a high-confidence, unambiguous structural assignment, ruling out positional isomers.

G A p_cooh Carboxylic Acid Proton (δ ~11 ppm) p_cooh->n_cooh p_aryl Aromatic Protons (4H) (δ 7.1-7.4 ppm) p_aryl->n_aryl1 p_aryl->n_aryl2 p_ch3 Tolyl Methyl Protons (3H) (δ ~2.3 ppm) p_ch3->n_ch3 p_cyclo Cyclopentane Protons (8H) (δ 1.6-2.5 ppm) p_cyclo->n_cyclo1 p_cyclo->n_cyclo2

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid represents a class of compounds—non-steroidal anti-inflammatory drug (NSAID) analogues or novel synthetic intermediates—where unambiguous identification is critical. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comparative analysis of two primary mass spectrometry workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and interpret the expected data, empowering researchers to select the optimal analytical strategy for their objectives.

The Analytical Challenge: Volatility, Polarity, and Thermal Stability

The structure of this compound presents a classic analytical decision point. Its carboxylic acid group imparts polarity and the capacity for hydrogen bonding, which reduces volatility. This makes direct analysis by GC-MS challenging, as the technique requires analytes to be volatile and thermally stable.[1] Conversely, LC-MS is adept at handling polar, non-volatile molecules. This fundamental difference dictates the divergent sample preparation and analytical strategies we will explore.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is not merely one of convenience; it is a strategic decision that impacts the type of data obtained, the need for sample modification, and the ultimate confidence in structural elucidation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile/thermostable compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Sample Prep Derivatization required to increase volatility and thermal stability (e.g., silylation).[1][2]Direct analysis is typically possible.
Ionization Electron Ionization (EI) - Hard, extensive fragmentation.Electrospray Ionization (ESI) - Soft, minimal fragmentation.[3]
Key Ions Molecular ion (M⁺•) of the derivative, extensive fragment ions.Protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.[4][5]
Fragmentation Reproducible, library-searchable fragmentation patterns.Controlled fragmentation via tandem MS (MS/MS).
Primary Use Case Gold standard for structural confirmation via library matching.High-throughput screening, analysis of complex mixtures, polar/non-volatile analytes.
Limitations Additional sample prep step; potential for artifacts.Matrix effects (ion suppression); less standardized fragmentation.
Workflow Comparison: A Visual Overview

The distinct workflows for GC-MS and LC-MS analysis are visualized below. The critical divergence is the mandatory derivatization step for the GC-MS pathway.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow a Sample Weighing & Dissolution b Derivatization (Silylation) (e.g., BSTFA + 1% TMCS) a->b c GC Injection & Separation b->c d Electron Ionization (EI) c->d e Mass Analysis (Scan Mode) d->e f Sample Weighing & Dissolution g LC Injection & Separation f->g h Electrospray Ionization (ESI) g->h i Mass Analysis (Scan & MS/MS) h->i

Caption: Comparative workflows for GC-MS and LC-MS analysis.

Part 1: GC-MS Analysis via Derivatization

For GC-MS, the innate polarity of the carboxylic acid must be masked. This is achieved by converting the acidic proton into a non-polar group, a process called derivatization. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a robust and common choice.[2]

Expert Rationale for Derivatization

The goal of derivatization is twofold: to increase the analyte's volatility and to improve its chromatographic behavior (e.g., peak shape and response).[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing carboxylic acids.[2] The addition of a catalyst such as Trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered molecules.[2]

Detailed Experimental Protocol: Silylation and GC-MS
  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

    • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness 5% Phenyl Methyl Siloxane).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 550.

Predicted Fragmentation (EI-MS)

Upon electron ionization, the derivatized molecule will undergo extensive and predictable fragmentation. While a library spectrum for the specific TMS-ester of our analyte is unlikely to exist, we can predict the fragmentation pattern based on established principles for aromatic carboxylic acids and cyclic alkanes.[7][8]

  • Molecular Ion (M⁺•): A peak corresponding to the mass of the TMS-derivative (M.W. of acid = 218.29, M.W. of TMS-derivative = 290.46) should be observable, though it may be weak.

  • Loss of Methyl Group: A characteristic loss of a methyl radical (•CH₃, 15 Da) from the TMS group results in a strong peak at [M-15]⁺ . This is often the base peak for TMS derivatives.

  • Alpha-Cleavage: Cleavage of the bond between the cyclopentane ring and the carbonyl group can occur.

  • Aromatic Fragmentation: The 2-methylphenyl (tolyl) group will likely fragment to form a stable tropylium ion (C₇H₇⁺) at m/z 91 .

  • Cyclopentane Ring Fragmentation: The cyclopentane ring can lose ethylene (28 Da), leading to characteristic fragments.[9]

G cluster_0 M [M]⁺• (m/z 290) TMS-Derivative M_minus_15 [M-15]⁺ (m/z 275) Base Peak M->M_minus_15 - •CH₃ Tropylium [C₇H₇]⁺ (m/z 91) M->Tropylium - C₅H₉COOTMS Acylium [M-C₅H₉]⁺ (m/z 221) M->Acylium - •C₅H₉

Caption: Predicted major EI fragmentation pathways for the TMS-derivative.

Part 2: LC-MS Analysis for Direct Measurement

LC-MS, particularly with ESI, is the preferred method for analyzing polar compounds in their native state, circumventing the need for derivatization.[10] Analysis can be performed in both positive and negative ion modes, which provide complementary information.

Expert Rationale for Ionization Mode Selection
  • Negative Ion Mode ([M-H]⁻): Carboxylic acids are acidic and readily lose a proton to form a stable carboxylate anion. This mode is often highly sensitive and selective for acids, producing a clean spectrum dominated by the deprotonated molecule, [M-H]⁻.[4][5]

  • Positive Ion Mode ([M+H]⁺): While less intuitive for an acid, protonation can occur, though often with lower efficiency than deprotonation. The formation of adducts with cations from the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺) is also common.[4]

Detailed Experimental Protocol: LC-MS
  • Sample Preparation: Accurately weigh 1 mg of the acid and dissolve in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a 100 µg/mL stock. Further dilute as needed.

  • LC-MS Analysis:

    • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Ion Source: Electrospray Ionization (ESI), operating in separate positive and negative ion mode acquisitions.

    • Mass Analyzer: Perform a full scan to identify the parent ion, followed by targeted MS/MS (tandem mass spectrometry) on the parent ion.

Predicted Fragmentation (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M-H]⁻ or [M+H]⁺) and fragmenting it via collision-induced dissociation (CID) to generate structural information.[10]

  • Negative Ion Mode MS/MS of [M-H]⁻ (m/z 217.3):

    • The most facile and characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da).[11] This would produce a major fragment ion at m/z 173.3 .

  • Positive Ion Mode MS/MS of [M+H]⁺ (m/z 219.3):

    • Fragmentation of the protonated molecule is often initiated by the loss of neutral molecules. Prominent losses for aromatic acids include water (H₂O, 18 Da) and the entire carboxylic acid group (formic acid, HCOOH, 46 Da).[7][12]

    • Expected fragments would be [M+H-H₂O]⁺ at m/z 201.3 and [M+H-HCOOH]⁺ at m/z 173.3 .

G cluster_0 ESI Negative Mode MS/MS cluster_1 ESI Positive Mode MS/MS neg_parent [M-H]⁻ m/z 217.3 neg_frag [M-H-CO₂]⁻ m/z 173.3 neg_parent->neg_frag - CO₂ (44 Da) pos_parent [M+H]⁺ m/z 219.3 pos_frag1 [M+H-H₂O]⁺ m/z 201.3 pos_parent->pos_frag1 - H₂O (18 Da) pos_frag2 [M+H-HCOOH]⁺ m/z 173.3 pos_parent->pos_frag2 - HCOOH (46 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways in negative and positive ion modes.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, but they serve different analytical purposes.

  • Choose GC-MS when: The primary goal is unambiguous structural confirmation and an EI-MS library spectrum is desired for archival purposes. The hard ionization provides rich fragmentation, offering a detailed fingerprint of the molecule, albeit in its derivatized form.

  • Choose LC-MS when: High throughput, analysis of the native compound, or quantification in complex matrices (e.g., biological fluids) is required. The soft ionization of ESI provides a clear molecular weight and the targeted nature of MS/MS offers specific structural information with high sensitivity, especially in negative ion mode.

For comprehensive characterization of a novel compound, a dual-pronged approach is recommended. LC-MS provides rapid confirmation of the molecular weight of the native compound, while GC-MS of a derivative offers orthogonal fragmentation data that can solidify the structural assignment with the highest degree of confidence.

References

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Available at: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass spectrum of cyclopentane. Doc Brown's Chemistry. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Restek. Available at: [Link]

  • Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. (2025). ResearchGate. Available at: [Link]

  • Gamoh, K., & Gomi, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • Analysis of carboxylic salts by LCMS. (2021). Chromatography Forum. Available at: [Link]

  • Please interpret this MS spectrum of phenylacetic. Chegg.com. Available at: [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ScienceDirect. Available at: [Link]

  • 2-Cyclopentene-1-carboxylic acid, methyl ester. SpectraBase. Available at: [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (2002). Canadian Journal of Chemistry. Available at: [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008). SciSpace. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed. Available at: [Link]

  • Cyclopentanecarboxylic acid. Wikipedia. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

  • 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • 1-Cyclopentene-1-carboxylic acid. NIST WebBook. Available at: [Link]

Sources

The Pivotal Role of the 1-Arylcyclopentane Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of modern medicinal chemistry. The 1-arylcyclopentane carboxylic acid moiety has emerged as a privileged scaffold in the design of potent and selective modulators of various biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for this versatile chemical class, grounded in experimental data and field-proven insights. We will dissect the pharmacophore, explore the impact of targeted chemical modifications, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Deconstructing the Pharmacophore: Key to Biological Activity

The 1-arylcyclopentane carboxylic acid scaffold can be conceptually divided into three key components, each offering a unique opportunity for modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. Understanding the role of each component is critical for rational drug design.

  • The Aryl Group (A-Ring): This aromatic ring is often crucial for establishing key interactions with the target protein, typically through π-π stacking, hydrophobic, or van der Waals interactions. Substituents on this ring can dramatically alter electronic properties, steric bulk, and hydrogen bonding potential, thereby influencing binding affinity and selectivity.

  • The Cyclopentane Scaffold (B-Ring): This rigid, non-polar ring serves as a central scaffold, orienting the aryl group and the carboxylic acid in a defined spatial arrangement. Its conformation and substitution can impact the overall shape of the molecule and its fit within the binding pocket.

  • The Carboxylic Acid Moiety (C-Group): This acidic functional group is frequently the primary anchoring point to the biological target. It can participate in strong ionic interactions or hydrogen bonds with key residues (e.g., arginine, lysine) in the active site. Its acidity and potential for bioisosteric replacement are key considerations in drug design.

G cluster_0 1-Arylcyclopentane Carboxylic Acid Scaffold cluster_1 Key Interaction Points Core General Structure A_Ring A-Ring (Aryl Group) A_Interactions π-π Stacking Hydrophobic Interactions A_Ring->A_Interactions Influences B_Ring B-Ring (Cyclopentane) B_Interactions Conformational Rigidity Scaffold Orientation B_Ring->B_Interactions Provides C_Group C-Group (Carboxylic Acid) C_Interactions Ionic Bonding Hydrogen Bonding C_Group->C_Interactions Enables G cluster_workflow HDAC Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme, Compound) start->prep plate Plate Compound Dilutions prep->plate add_enzyme Add HDAC Enzyme plate->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate1 Incubate at 37°C (30 min) add_substrate->incubate1 add_developer Add Developer to Stop Reaction incubate1->add_developer incubate2 Incubate at 37°C (15 min) add_developer->incubate2 read Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

A Comparative Study of 1-(2-Methylphenyl) vs. 1-(4-Methylphenyl)cyclopentane-1-carboxylic Acid: The Influence of Isomeric Substitution on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, subtle molecular modifications can lead to profound differences in pharmacological activity. The strategic placement of functional groups on a scaffold is a cornerstone of medicinal chemistry, influencing everything from target binding affinity to metabolic stability. This guide provides an in-depth comparative analysis of two structurally isomeric compounds: 1-(2-methylphenyl)cyclopentane-1-carboxylic acid and 1-(4-methylphenyl)cyclopentane-1-carboxylic acid.

The central focus of this investigation is to elucidate how the seemingly minor shift of a methyl group from the ortho to the para position on the phenyl ring impacts the physicochemical properties and, by extension, the potential biological activity of these aryl-cyclopentane carboxylic acids. Understanding these structure-activity relationships (SAR) is paramount for researchers engaged in the rational design of novel therapeutics. This guide will delve into the synthesis, a comparative analysis of key chemical and physical properties, and a discussion of the potential biological relevance of these molecules, supported by detailed experimental protocols.

Synthetic Strategies: A Tale of Two Isomers

The synthesis of 1-aryl-cycloalkane-1-carboxylic acids can be approached through several established methodologies. For the purpose of this comparative study, we will outline two plausible and efficient synthetic routes. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

A common and effective method involves the alkylation of an appropriately substituted phenylacetonitrile followed by hydrolysis.[1] This two-step process offers a straightforward path to the desired carboxylic acids.

Alternatively, a Grignard-based approach provides another viable route. This involves the reaction of a tolylmagnesium bromide with cyclopentanone, followed by dehydration of the resultant tertiary alcohol and subsequent hydrocarboxylation of the alkene intermediate.[2][3][4]

Diagram 1: Synthetic Routes to Target Compounds

Synthesis cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Grignard Reaction 2-Methylphenylacetonitrile 2-Methylphenylacetonitrile 1-(2-Methylphenyl)cyclopentane-1-carbonitrile 1-(2-Methylphenyl)cyclopentane-1-carbonitrile 2-Methylphenylacetonitrile->1-(2-Methylphenyl)cyclopentane-1-carbonitrile 1. NaOH, DMSO 2. 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->1-(2-Methylphenyl)cyclopentane-1-carbonitrile This compound This compound 1-(2-Methylphenyl)cyclopentane-1-carbonitrile->this compound H3O+, Heat 2-Bromotoluene 2-Bromotoluene 2-Tolylmagnesium bromide 2-Tolylmagnesium bromide 2-Bromotoluene->2-Tolylmagnesium bromide Mg, Ether Mg, Ether Mg, Ether 1-(o-tolyl)cyclopentanol 1-(o-tolyl)cyclopentanol 2-Tolylmagnesium bromide->1-(o-tolyl)cyclopentanol Cyclopentanone Cyclopentanone Cyclopentanone->1-(o-tolyl)cyclopentanol 1-(o-tolyl)cyclopentene 1-(o-tolyl)cyclopentene 1-(o-tolyl)cyclopentanol->1-(o-tolyl)cyclopentene Acid, Heat 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid_route2 1-(2-Methylphenyl)cyclopentane- 1-carboxylic acid 1-(o-tolyl)cyclopentene->1-(2-Methylphenyl)cyclopentane-1-carboxylic acid_route2 1. CO 2. H2O, Catalyst

A schematic representation of two viable synthetic pathways to the target molecules. A similar scheme applies to the para-isomer.

Comparative Physicochemical Properties: The Ortho vs. Para Effect

The position of the methyl group is anticipated to have a discernible impact on the physicochemical properties of the two isomers. These differences arise from a combination of electronic and steric effects.

PropertyThis compound (ortho)1-(4-Methylphenyl)cyclopentane-1-carboxylic acid (para)Rationale for Predicted Differences
Molecular Weight 204.26 g/mol 204.26 g/mol Isomers have the same molecular formula.
Predicted pKa Lower (more acidic)Higher (less acidic)The ortho-methyl group, due to the "ortho-effect," is expected to increase the acidity of the carboxylic acid, regardless of its electron-donating nature.[1][5] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, reducing resonance stabilization of the undissociated acid. For the para-isomer, the electron-donating methyl group is expected to slightly decrease acidity compared to the unsubstituted analog.[6][7]
Predicted Solubility Likely higher in non-polar solventsLikely lower in non-polar solvents, potentially higher in polar solventsThe less symmetric ortho-isomer may have a lower melting point and be more soluble in a wider range of organic solvents. The more symmetric para-isomer can pack more efficiently into a crystal lattice, leading to a higher melting point and potentially lower solubility in non-polar solvents.[5]
Predicted Melting Point LowerHigherThe higher symmetry of the para-isomer allows for more efficient crystal packing, resulting in a higher melting point.[5]
Spectroscopic Features
¹H NMR Complex aromatic region due to asymmetry. Methyl protons may be slightly shielded.Simpler, more symmetric aromatic region (likely two doublets).The asymmetry of the ortho-isomer will result in a more complex splitting pattern for the aromatic protons. The proximity of the methyl group to the cyclopentane ring in the ortho-isomer may lead to through-space shielding effects.
¹³C NMR More complex aromatic region.Simpler aromatic region.Similar to ¹H NMR, the lower symmetry of the ortho-isomer will result in more distinct signals for the aromatic carbons.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹).Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹).Both isomers will exhibit the characteristic broad O-H and strong C=O stretching frequencies of a carboxylic acid dimer.[8][9] Subtle shifts in the C=O frequency may be observed due to electronic differences.
Mass Spectrometry Molecular ion peak (m/z = 204). Fragmentation may involve loss of -COOH, and cleavage of the cyclopentane ring.Molecular ion peak (m/z = 204). Similar fragmentation pattern to the ortho-isomer.Both isomers will show a molecular ion peak. The fragmentation patterns are expected to be similar, with characteristic losses of the carboxylic acid group and fragmentation of the cyclopentyl ring.[10]

Diagram 2: Factors Influencing Acidity

Acidity cluster_ortho Ortho-Isomer cluster_para Para-Isomer ortho_acid 1-(2-Methylphenyl)cyclopentane- 1-carboxylic acid ortho_ion Conjugate Base ortho_acid->ortho_ion Deprotonation more_acidic Predicted More Acidic ortho_ion->more_acidic steric_hindrance Steric Hindrance (Ortho-Effect) steric_hindrance->ortho_acid para_acid 1-(4-Methylphenyl)cyclopentane- 1-carboxylic acid para_ion Conjugate Base para_acid->para_ion Deprotonation less_acidic Predicted Less Acidic para_ion->less_acidic electron_donation Electron-Donating Effect electron_donation->para_acid

A diagram illustrating the key electronic and steric factors predicted to influence the acidity of the ortho- and para-isomers.

Potential Biological and Pharmacological Implications

The cyclopentane ring, in particular, is a common feature in many biologically active compounds, including prostaglandins and various synthetic pharmaceuticals.[11] The carboxylic acid moiety can serve as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets.

The seemingly subtle difference in the methyl group's position can have significant consequences for biological activity:

  • Receptor Binding: The ortho-methyl group introduces steric bulk near the carboxylic acid, which could either enhance or hinder binding to a target protein, depending on the topology of the binding pocket. The para-methyl group, being more distal, would have a less direct steric influence but could still affect the overall shape and electronic distribution of the molecule.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. The ortho-methyl group might sterically hinder enzymatic attack on the aromatic ring or the carboxylic acid, potentially leading to a longer biological half-life.

  • Lipophilicity and Membrane Permeability: The overall lipophilicity of the two isomers is expected to be similar, but the difference in their dipole moments and crystal packing energies could lead to variations in their solubility and ability to cross biological membranes.

Given the structural motifs present, these compounds could be investigated for a range of biological activities, including but not limited to anti-inflammatory, analgesic, or metabolic disease applications.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and characterization of the title compounds.

Protocol 1: Synthesis via Nitrile Hydrolysis

Part A: Synthesis of 1-(2-Methylphenyl)cyclopentane-1-carbonitrile

  • To a solution of 2-methylphenylacetonitrile (1 equivalent) in dimethyl sulfoxide (DMSO) is added a 50% aqueous solution of sodium hydroxide.

  • The mixture is stirred vigorously, and 1,4-dibromobutane (1.1 equivalents) is added dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, the reaction is stirred at room temperature for 12-18 hours.

  • The reaction mixture is then poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.

Part B: Hydrolysis to this compound

  • The 1-(2-methylphenyl)cyclopentane-1-carbonitrile is refluxed in a mixture of concentrated hydrochloric acid and water for 24-48 hours.[12]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude carboxylic acid is purified by recrystallization.

Note: The same protocol can be applied for the synthesis of the 4-methylphenyl isomer by starting with 4-methylphenylacetonitrile.

Protocol 2: Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

B. Infrared (IR) Spectroscopy

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Characteristic peaks for the O-H and C=O stretching of the carboxylic acid are identified.

C. Mass Spectrometry (MS)

  • Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • The molecular ion peak and characteristic fragmentation patterns are analyzed.

D. pKa Determination

  • The pKa of each compound is determined by potentiometric titration.

  • A solution of the carboxylic acid in a suitable solvent (e.g., 50% ethanol/water) is titrated with a standardized solution of sodium hydroxide.

  • The pH is monitored using a calibrated pH meter, and the pKa is determined from the half-equivalence point of the titration curve.

Conclusion

The comparative analysis of 1-(2-methylphenyl) and 1-(4-methylphenyl)cyclopentane-1-carboxylic acid underscores the critical role of isomeric substitution in determining the physicochemical properties of a molecule. The ortho-isomer is predicted to be a stronger acid due to the steric influence of the methyl group, a phenomenon known as the ortho-effect. This structural difference is also expected to manifest in variations in melting point, solubility, and spectroscopic signatures.

While the biological activities of these specific compounds remain to be experimentally determined, the principles outlined in this guide provide a rational framework for predicting how these structural nuances might translate into differences in pharmacological profiles. The provided synthetic and analytical protocols offer a clear path for researchers to synthesize these molecules and validate the predictions made herein. This in-depth understanding is invaluable for the design of future drug candidates where precise control over molecular properties is paramount for achieving desired therapeutic outcomes.

References

  • ResearchGate. (2025). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Available at: [Link]

  • Google Patents. (n.d.). CN102311317B - Method for preparing cyclopentanol through hydration of cyclopentene.
  • Grokipedia. (n.d.). p-Toluic acid. Available at: [Link]

  • Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.
  • MDPI. (n.d.). Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. Available at: [Link]

  • Quora. (2016). In aromatic compounds , Which is more stable position: ortho or para? Explain. Available at: [Link]

  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • Filo. (2025). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl... Available at: [Link]

  • Chegg. (2020). Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Step 1. Available at: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available at: [Link]

  • ResearchGate. (n.d.). Dehydration, oligomerization, and rearrangement of cyclopentanol to.... Available at: [Link]

  • ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. Available at: [Link]

  • ACS Publications. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of cyclopentanol by hydration of cyclopentene. Available at: [Link]

  • Unknown. (n.d.).
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Quora. (2020). What are ortho and para isomers?. Available at: [Link]

  • Web. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Available at: [Link]

  • Baran Lab. (2005). Cyclopentane Synthesis. Available at: [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). The principal differences of para -isomer (I) and ortho -isomer (II).. Available at: [Link]

  • Chemistry LibreTexts. (2023). 10.2: Naming Aromatic Compounds. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Toluic Acid. Available at: [Link]

  • Clutch Prep. (n.d.). EAS:Ortho vs. Para Positions Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Unknown. (n.d.). Synthesis of Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.17: Synthesis. Available at: [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the carboxylic acid moiety is a double-edged sword. Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidity, makes it a frequent and effective anchor for binding to biological targets.[1] However, this very functionality often brings with it a host of pharmacokinetic challenges, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity through the formation of reactive acyl glucuronides.[1][2] Consequently, the strategic replacement of the carboxylic acid group with a suitable bioisostere is a cornerstone of lead optimization.[3]

This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering field-proven insights and experimental data to aid researchers in making informed decisions. We will delve into the synthesis, physicochemical properties, and biological implications of these replacements, moving beyond a simple listing of alternatives to explain the causality behind experimental choices.

The Rationale for Replacement: Overcoming the Carboxylic Acid's Liabilities

The decision to replace a carboxylic acid is driven by the need to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while retaining or enhancing its desired biological activity. The primary liabilities of the carboxylic acid group that bioisosteric replacement seeks to address are:

  • Limited Permeability: At physiological pH, carboxylic acids are largely ionized, which can hinder their passive diffusion across biological membranes.[1]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites.[1]

  • Toxicity Concerns: The formation of reactive acyl glucuronides has been linked to toxicological responses.[2]

  • High Plasma Protein Binding: The acidic nature of this group can lead to extensive binding to plasma proteins, reducing the concentration of free, active drug.

Bioisosteric replacement aims to mitigate these issues by substituting the carboxylic acid with a functional group that mimics its size, shape, and electronic properties, thereby preserving its pharmacodynamic role while improving its pharmacokinetic properties.[4]

Key Bioisosteres: A Head-to-Head Comparison

The success of a bioisosteric replacement is highly context-dependent.[5] Therefore, a screening of a series of alternatives is often necessary. Here, we compare some of the most widely employed carboxylic acid bioisosteres.

The Tetrazole: The Reigning Champion

The 5-substituted-1H-tetrazole is arguably the most successful and widely recognized non-classical bioisostere of the carboxylic acid.[4] It is present in numerous FDA-approved drugs, most notably the angiotensin II receptor antagonist, losartan.[3][4]

Physicochemical Properties:

  • Acidity (pKa): Tetrazoles have a pKa in the range of 4.5-4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2-4.5).[4] This comparable acidity allows them to mimic the ionic interactions of carboxylates at physiological pH.

  • Lipophilicity (logP/logD): The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[3] This can potentially improve membrane permeability and oral absorption.[6]

  • Size and Shape: The tetrazole ring is planar, similar to a carboxylate group, but it is slightly larger.[3] This increased size may necessitate adjustments in the binding pocket of the target.[6]

  • Hydrogen Bonding: Tetrazoles act as hydrogen bond donors and the deprotonated tetrazolate as an acceptor, mimicking the behavior of a carboxylic acid.[6]

Impact on Biological Systems:

  • Metabolic Stability: A key advantage of the tetrazole group is its enhanced metabolic stability. It is resistant to the metabolic pathways that affect carboxylic acids, such as β-oxidation and the formation of reactive acyl glucuronides.[6] While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[3]

  • Target Interactions: The tetrazole moiety in drugs like losartan has been shown to be crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II.[6] Modeling studies indicate that the tetrazole ring of losartan occupies the same space within the AT1 receptor as the carboxylic acid terminus of the natural ligand, angiotensin II.[3]

Case Study: Losartan

The development of the angiotensin II receptor antagonist losartan is a classic example of the successful application of tetrazole as a carboxylic acid bioisostere. The parent carboxylic acid compound exhibited good in vitro potency but suffered from poor oral bioavailability.[7] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significant decrease in the efficacious dose in rats.[7]

The Acylsulfonamide: A More Acidic Alternative

While simple sulfonamides (pKa ~9-10) are generally too weakly acidic to be effective carboxylic acid mimics, acylating the sulfonamide nitrogen dramatically increases its acidity.[4] This makes acylsulfonamides promising alternatives.

Physicochemical Properties:

  • Acidity (pKa): Acylsulfonamides have pKa values in the range of 3.5-4.5, closely matching that of carboxylic acids.[8]

  • Hydrogen Bonding: The two sulfonyl oxygens can participate in hydrogen bonding, similar to the oxygens of a carboxylate.[8]

  • Metabolic Stability: Acylsulfonamides generally exhibit greater hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[8]

Impact on Biological Systems:

In the development of Hepatitis C virus (HCV) NS3 protease inhibitors, the incorporation of an acylsulfonamide led to a significant increase in potency—up to 50-fold in the case of asunaprevir—compared to the parent carboxylic acid.[4] This improvement was attributed in part to multiple hydrogen bond interactions involving both oxygen atoms of the sulfonamide functional group.[4]

The Hydroxamic Acid: A Chelating Contender

Hydroxamic acids are another class of bioisosteres, though their application can be nuanced due to their strong metal-chelating properties.

Physicochemical Properties:

  • Acidity (pKa): Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8-9.[5]

  • Metabolic Stability: A significant drawback of hydroxamic acids is their potential for metabolic instability, as they can undergo hydrolysis back to the corresponding carboxylic acid.[5] However, their stability can be improved by introducing bulky substituents on the nitrogen atom.[5]

Impact on Biological Systems:

Benzhydroxamic acid esters have been identified as excellent bioisosteric replacements for anthranilic acids in the development of MAP/ERK kinase (MEK) inhibitors, leading to the clinical candidate PD 0325901.[9] The ester form is thought to be more resistant to metabolic degradation.[9]

Comparative Data Summary

The following table summarizes the key physicochemical properties of a carboxylic acid and its common bioisosteres based on a phenylpropionic acid scaffold.

Functional GrouppKalogD at pH 7.4
Carboxylic Acid 4.64 -0.49
1H-Tetrazole5.09-0.25
Acylsulfonamide4.94-1.02
Sulfonamide10.040.96
Hydroxamic Acid8.180.71

Data adapted from a systematic study on phenylpropionic acid derivatives.[10]

Experimental Protocols for Comparative Evaluation

To objectively compare a novel bioisostere with its parent carboxylic acid, a series of standardized experiments are essential.

Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile

This protocol describes a common and reliable method for synthesizing a tetrazole, a key bioisostere.

Diagram of the Synthesis Workflow

Nitrile Starting Nitrile (R-CN) Reaction [3+2] Cycloaddition Reflux (4-12h) Nitrile->Reaction Reagents Sodium Azide (NaN3) Silica Sulfuric Acid (Catalyst) DMF (Solvent) Reagents->Reaction Workup Filtration Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Tetrazole 5-Substituted-1H-Tetrazole Purification->Tetrazole Preparation Prepare 1 mM Sample Solution Titration Titrate with 0.1 M NaOH (or HCl for bases) Preparation->Titration Measurement Continuously Monitor pH with a Calibrated Meter Titration->Measurement Analysis Plot Titration Curve (pH vs. Volume) Measurement->Analysis Determination Identify Inflection Point pKa = pH at half-equivalence Analysis->Determination Incubation Incubate Test Compound (1µM) with Human Liver Microsomes (HLM) and NADPH at 37°C Sampling Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) Incubation->Sampling Quenching Stop Reaction with Cold Acetonitrile Containing an Internal Standard Sampling->Quenching Analysis Quantify Remaining Parent Compound by LC-MS/MS Quenching->Analysis Calculation Determine Half-Life (t½) and Intrinsic Clearance (Clint) Analysis->Calculation

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of novel therapeutics are built. For emerging classes of molecules such as substituted cyclopentanecarboxylic acids—a scaffold of growing interest in medicinal chemistry—the development and validation of robust analytical methods are of paramount importance. This guide provides a comprehensive comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of these compounds.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a mere recitation of protocols to delve into the causality behind experimental choices, ensuring a deep, practical understanding of method validation and cross-validation. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge of Substituted Cyclopentanecarboxylic Acids

Substituted cyclopentanecarboxylic acids present a unique set of analytical challenges. Their structural diversity, which is key to their therapeutic potential, can also lead to a wide range of polarities and chemical properties. Furthermore, many of these compounds lack a strong chromophore, which can limit the sensitivity of UV-based detection methods.[1][2] The acidic nature of these molecules also necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape in reversed-phase chromatography.

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision in the analytical workflow, driven by the specific requirements of the analysis at different stages of drug development.

  • HPLC-UV is a workhorse in many quality control laboratories. It is robust, cost-effective, and relatively simple to operate. For compounds with a suitable chromophore, it provides reliable quantification.[3] However, its sensitivity and selectivity can be limited, especially in complex biological matrices.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity determination.[4][5] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify an analyte even in the presence of co-eluting interferences.[6] However, the instrumentation is more complex and expensive, and the method can be susceptible to matrix effects.

This guide will explore the validation of both methods for a model substituted cyclopentanecarboxylic acid, followed by a detailed protocol for the cross-validation between the two techniques.

Foundational Principles: Method Validation According to ICH Q2(R1)

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[7] The core validation parameters that will be addressed for both HPLC-UV and LC-MS/MS are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Interconnectedness of core analytical method validation parameters.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of a model substituted cyclopentanecarboxylic acid. These are presented as robust starting points for method development and validation.

Protocol 1: HPLC-UV Method

This protocol is designed for the quantification of a substituted cyclopentanecarboxylic acid in a drug substance or formulated product.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Reference standard of the substituted cyclopentanecarboxylic acid

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm (or a more specific wavelength if the substituent provides a stronger chromophore)

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the working standard range.

4. Validation Experiments:

  • Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known impurities to demonstrate no interference at the analyte's retention time.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three levels (low, medium, high) across the range. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOQ/LOD: Determine by serial dilution of the standard solution and assess the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: LC-MS/MS Method

This protocol is tailored for the sensitive quantification of a substituted cyclopentanecarboxylic acid in a biological matrix (e.g., human plasma).

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal.

  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation (PPT).

2. LC-MS/MS Conditions:

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Program: (A rapid gradient is typical for bioanalysis)

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: ESI negative (for deprotonation of the carboxylic acid)

    • Monitor the specific MRM transition for the analyte and the internal standard. These must be optimized by infusing the pure compounds.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare separate stock solutions for the analyte and the IS in a suitable organic solvent.

  • Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with known concentrations of the analyte to prepare a calibration curve and QC samples at low, medium, and high concentrations.

  • Sample Extraction (PPT example): To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the IS. Vortex and centrifuge. Transfer the supernatant for analysis.

4. Bioanalytical Method Validation:

  • Follow the same core validation principles as the HPLC-UV method, with additional considerations for bioanalysis as per regulatory guidelines.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Evaluate the efficiency of the extraction procedure.

Cross-Validation: Bridging the Analytical Gap

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method from a development lab (perhaps using HPLC-UV) to a bioanalytical lab (using LC-MS/MS).[9] The goal is to ensure that the results are comparable and that any observed bias is within acceptable limits.[4][10]

Cross_Validation_Workflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analysis of QC Samples Data_Comp Statistical Comparison of Results M1_Analysis->Data_Comp M2_Val Full Method Validation M2_Analysis Analysis of QC Samples M2_Analysis->Data_Comp QC_Prep Prepare QC Samples (Low, Med, High) QC_Prep->M1_Analysis QC_Prep->M2_Analysis Report Cross-Validation Report Data_Comp->Report

Caption: Workflow for the cross-validation of two analytical methods.

Protocol 3: Cross-Validation of HPLC-UV and LC-MS/MS Methods

1. Objective: To demonstrate the comparability of results obtained from the validated HPLC-UV and LC-MS/MS methods for the quantification of the substituted cyclopentanecarboxylic acid.

2. Experimental Design:

  • Prepare a set of at least three levels of QC samples (low, medium, and high) in the relevant matrix.

  • Analyze a minimum of six replicates of each QC level using both the HPLC-UV and LC-MS/MS methods.

3. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and the coefficient of variation (%CV) for each QC level for both methods.

  • Determine the percent difference between the mean concentrations obtained by the two methods for each QC level using the following formula:

    % Difference = [(Mean_Method2 - Mean_Method1) / Mean_Method1] * 100

  • Acceptance Criteria: The percent difference for each QC level should not exceed ±15%. The %CV for each set of replicates should also be within ±15%.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two analytical methods for a model substituted cyclopentanecarboxylic acid. These values are representative and may vary depending on the specific compound and instrumentation.

Parameter HPLC-UV LC-MS/MS
Specificity Moderate to High (dependent on chromophore and matrix)Very High
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%CV) < 5%< 15%
LOD ~0.1 µg/mL~0.01 ng/mL
LOQ ~0.3 µg/mL~0.05 ng/mL
Robustness Generally HighModerate (sensitive to matrix effects)

Conclusion

The choice of an analytical method for substituted cyclopentanecarboxylic acids is a strategic decision that should be guided by the intended application. HPLC-UV offers a robust and reliable solution for routine quality control applications where sensitivity is not the primary concern. In contrast, LC-MS/MS is the indispensable tool for bioanalytical studies and trace-level analysis, providing unparalleled sensitivity and selectivity.

A thorough method validation, following the principles outlined in ICH Q2(R1), is non-negotiable for both techniques. Furthermore, when data from both methods are to be used in a regulatory submission, a rigorous cross-validation is essential to demonstrate the consistency and reliability of the analytical results. By understanding the strengths and limitations of each technique and adhering to a systematic validation and cross-validation approach, researchers and drug developers can ensure the generation of high-quality, defensible data, thereby supporting the advancement of novel therapeutics.

References

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). PMC. Available at: [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. Available at: [Link]

  • METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Agilent. Available at: [Link]

  • HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. (2013). ResearchGate. Available at: [Link]

  • A comprehensive LC/MS analysis of novel cyclopentenedione library. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2020). PMC. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. Available at: [Link]

  • Development and validation of a bioanalytical assay based on liquid chromatography-tandem mass spectrometry for measuring biomarkers of exposure of alternative plasticizers in human urine and serum. (2019). PubMed. Available at: [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2024). PubMed. Available at: [Link]

  • A comprehensive LC/MS analysis of novel cyclopentenedione library. (2016). PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available at: [Link]

  • Cyclopentanecarboxylic acid. Wikipedia. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2023). MDPI. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. Available at: [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. ResearchGate. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Available at: [Link]

  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva. e-Repositori UPF. Available at: [Link]

  • Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

peer-reviewed literature validating the synthesis of 1-arylcyclopentane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Arylcyclopentane carboxylic acids represent a privileged structural motif in medicinal chemistry, serving as the sterically congested core for non-peptide NK1 receptor antagonists (e.g., Netupitant), antitussives (e.g., Pentoxyverine), and amino acid analogs (e.g., Cycloleucine derivatives).

The synthesis of this scaffold is non-trivial due to the formation of a quaternary carbon center within a five-membered ring. The steric bulk adjacent to the reaction site often leads to elimination side reactions or stalled catalytic cycles. This guide objectively compares the three dominant synthetic methodologies, validating them against peer-reviewed literature.

Quick Selection Guide (Decision Matrix)
FeatureMethod A: Nitrile Dialkylation Method B: Pd-Catalyzed

-Arylation
Method C: Grignard Carboxylation
Primary Use Case Large-scale / Industrial manufacturingLate-stage functionalization / Complex substratesAcademic / Small-scale "Textbook" synthesis
Key Reagents Phenylacetonitrile, 1,4-dibromobutane, Base (NaOH/NaH)Cyclopentanecarboxylate, Aryl Halide, Pd(dba)₂, LigandAryl Grignard, Cyclopentanone, CO₂
Step Count 2 (Alkylation + Hydrolysis)1 (Direct Coupling)3-4 (Addition

Activation

Carboxylation)
Atom Economy HighModerate (Ligand/Base waste)Low
Safety Profile Moderate (Exotherms, Cyanide waste)High (Mild conditions)Low (Pyrophoric reagents)
Critical Bottleneck Hydrolysis: Sterically hindered nitrile requires harsh acid/base reflux.[1][2]Cost: Palladium catalysts and proprietary ligands (e.g., Q-Phos, P(t-Bu)₃).[2]Elimination: Tertiary alcohol intermediates prone to dehydration.[2]

Detailed Methodological Analysis

Method A: The Industrial Standard – Phase Transfer Catalyzed (PTC) Dialkylation

This is the most robust method for multi-gram to kilogram scale synthesis. It leverages the acidity of arylacetonitriles (


 in DMSO) to perform a double nucleophilic substitution on 1,4-dihalobutanes.
  • Mechanism: Sequential deprotonation of the benzylic position followed by

    
     attack.
    
  • Innovation: While early protocols used dangerous NaH/DMSO suspensions, modern literature (Makosza et al.) validates Liquid-Liquid Phase Transfer Catalysis (LL-PTC) using 50% NaOH and quaternary ammonium salts.[2] This avoids anhydrous conditions and suppresses side reactions.[2]

  • Critical Constraint: The resulting 1-arylcyclopentanecarbonitrile is exceptionally stable.[2] Hydrolysis to the acid requires forcing conditions (e.g.,

    
     at 
    
    
    
    for 48h) due to the "neopentyl-like" steric shielding of the cyano group.
Method B: The Precision Tool – Pd-Catalyzed -Arylation

Pioneered by Hartwig and Buchwald, this method disconnects the bond between the aryl ring and the quaternary carbon. It allows for the introduction of the aryl group onto a pre-formed cyclopentane ring.

  • Mechanism: Oxidative addition of Ar-X to Pd(0), followed by transmetallation with the zinc or alkali enolate of the ester, and reductive elimination.

  • Ligand Importance: Sterically bulky, electron-rich phosphines (e.g.,

    
    , Q-Phos) are required to force reductive elimination at the crowded quaternary center.[2]
    
  • Validation: J. Am. Chem. Soc. (2001) confirms yields >80% for electron-rich and electron-poor aryl halides, bypassing the harsh hydrolysis required in Method A.[2]

Method C: The Classical Route – Grignard Addition (Control)

Included as a baseline comparison. This route typically involves adding an Aryl Grignard to cyclopentanone to form 1-arylcyclopentanol, followed by conversion to a halide and subsequent carboxylation.[2]

  • Why it fails: The conversion of 1-arylcyclopentanol to 1-chloro-1-arylcyclopentane competes heavily with elimination to form 1-arylcyclopentene (thermodynamic product).[2] This route is not recommended for high-throughput synthesis.[2]

Validated Experimental Protocols

Protocol A: PTC Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Adapted from Makosza, M. et al. and standard industrial patents.

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • Setup: To a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, add phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (23.7 g, 0.11 mol), and TEBA (Triethylbenzylammonium chloride) (1.1 g, 5 mol%).

  • Reaction: Add 50% aq. NaOH (40 mL) dropwise while maintaining internal temperature

    
     (exothermic).
    
  • Completion: Stir vigorously at

    
     for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
    
  • Workup: Dilute with water (100 mL), extract with toluene (

    
     mL). Wash organics with water and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (bp ~150-155°C @ 15 mmHg) yields the nitrile (Yield: ~85-92%).[2]

Step 2: Hydrolysis to the Acid

  • Reaction: Combine the nitrile (10 g) with glacial acetic acid (20 mL) and conc.

    
      (20 mL).[2]
    
  • Conditions: Heat to reflux (

    
    ) for 24-48 hours. Note: The solution will turn dark.
    
  • Isolation: Pour onto crushed ice (200 g). The crude acid precipitates as a tan solid.

  • Purification: Dissolve in 10% NaOH, wash with ether (to remove unreacted nitrile), then acidify the aqueous layer with HCl to pH 1. Recrystallize from Hexane/Ethanol.[2]

Protocol B: Pd-Catalyzed -Arylation

Adapted from Hartwig, J. F. et al. (JACS 2001).[2][3]

  • Reagents: Charge a dry Schlenk tube with methyl cyclopentanecarboxylate (1.0 equiv), Aryl Bromide (1.0 equiv),

    
      (1-2 mol%), and 
    
    
    
    (2-4 mol%).
  • Base: Add LiHMDS (1.1 equiv, 1.0 M in THF) or

    
      under Argon.[2]
    
  • Reaction: Stir at room temperature (for activated aryl halides) or

    
     (for deactivated) for 12-18 hours.
    
  • Workup: Quench with saturated

    
    , extract with ether.
    
  • Purification: Flash chromatography on silica gel.

  • Saponification: Standard hydrolysis (LiOH, THF/H2O) yields the acid quantitatively under mild conditions compared to the nitrile route.

Visualized Mechanisms & Workflows

Diagram 1: Synthetic Decision Tree

Use this logic to select the optimal pathway for your substrate.

DecisionTree Start Target: 1-Arylcyclopentane Carboxylic Acid Scale What is the Reaction Scale? Start->Scale Small < 5 grams (Discovery) Scale->Small Med Chem Large > 100 grams (Process) Scale->Large Process Chem Substrate Is the Aryl Ring Sensitive? (e.g., Halogens, Esters) Small->Substrate MethodA METHOD A: Nitrile Dialkylation (PTC) Large->MethodA Cost Efficiency MethodB METHOD B: Pd-Catalyzed Alpha-Arylation Substrate->MethodB Yes (Sensitive) Hydrolysis Can it withstand 120°C Acidic Hydrolysis? Substrate->Hydrolysis No (Robust) Hydrolysis->MethodA Yes Hydrolysis->MethodB No

Caption: Decision matrix for selecting between Nitrile Alkylation (Method A) and Pd-Catalysis (Method B) based on scale and substrate stability.

Diagram 2: Catalytic Cycle (Method B - Hartwig/Buchwald)

The mechanism overcoming steric congestion at the quaternary center.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Enolate Enolate Binding (Transmetallation) OxAdd->Enolate + Enolate RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Steric Crowding RedElim->Pd0 Regeneration Product 1-Aryl Ester RedElim->Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed alpha-arylation. Bulky ligands facilitate the difficult reductive elimination step.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2] Journal of the American Chemical Society, 124(6), 12557–12565. [Link]
    
  • Makosza, M., & Jonczyk, A. (1976).[2] Phase-Transfer Catalyzed Alkylation of Nitriles.[2] Organic Synthesis, 55, 91. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[2] Accounts of Chemical Research, 36(4), 234–245. [Link]
    
  • He, Z. T., & Hartwig, J. F. (2019).[1] Palladium-catalyzed

    
    -arylation for the addition of small rings to aromatic compounds.[1][2] Nature Communications, 10, 4083.[1] [Link]
    
  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of

    
    -Aryl Carboxylic Acids via the Pd-Catalyzed Arylation of Malonates and Cyanoesters.[2] Journal of the American Chemical Society, 122(6), 1360–1370. [Link]
    

Sources

Safety Operating Guide

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Action Card (Immediate Safety)

Stop & Verify: Before handling waste, confirm the chemical identity.

  • Chemical Name: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid[1]

  • CAS Number: 854414-95-2 (Verify against container label)

  • Molecular Formula:

    
    [2]
    
  • Primary Hazard: Skin/Eye Irritant, Organic Acid.[3]

Critical Disposal Rule:

DO NOT pour down the drain. DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or inorganic acids. Dispose of as Hazardous Organic Waste .

Part 2: Chemical Profile & Hazard Identification[3][4][5]

Understanding the physicochemical nature of the compound is the first step in safe disposal. This compound is a lipophilic organic acid. Its disposal pathway is dictated by its flammability potential and acidity.

Physicochemical Properties Table[6]
PropertyValue / CharacteristicRelevance to Disposal
Physical State Solid (typically off-white powder)Must be disposed of in solid waste containers unless dissolved.
Solubility Low in water; High in organic solvents (DCM, MeOH)Do not attempt aqueous neutralization for drain disposal.
Acidity (pKa) ~4.5 - 5.0 (Estimated)Weak acid; compatible with other organic acids.
Flash Point > 110°C (Predicted)Combustible; suitable for high-temp incineration.
Hazard Classification (GHS)[5]
  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[3][5][6]

Part 3: Waste Segregation & Pre-Treatment

Effective disposal relies on strict segregation at the point of generation. Mixing this organic acid with incompatible streams can generate heat or toxic gases.[7]

Segregation Logic

The following decision tree illustrates the correct waste stream selection.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture Trace Contaminated Consumables (Gloves, Weigh Boats) StateCheck->Trace Debris BinSolid Solid Hazardous Waste Bin (Label: Organic Solids) Solid->BinSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinDebris Solid Hazardous Debris (Double Bagged) Trace->BinDebris BinHalo Halogenated Organic Waste (Label: Halogenated Solvents) SolventCheck->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste (Label: Flammable Solvents) SolventCheck->BinNonHalo No

Figure 1: Waste segregation decision tree. Ensure strict separation of halogenated and non-halogenated solvents if required by your local waste contractor.

Part 4: Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Chemical

Use this protocol for expired stocks or surplus raw material.

  • PPE Requirement: Nitrile gloves, safety goggles, lab coat.

  • Container Selection: Use a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Transfer:

    • Place the original container inside the waste jar if small.

    • If transferring powder, use a disposable spatula. Do not generate dust.[3][5][6]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid debris).

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or extraction layers.

  • pH Check: If the solution was part of an acidic workup, ensure the pH is not < 2.0. If highly acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion.

  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or Hexanes.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinsing: Triple rinse the flask with a small volume of the compatible solvent and add the rinsate to the waste container.

Scenario C: Spill Management (Emergency Procedure)

For spills > 5 grams or 50 mL.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up-level: Wear double nitrile gloves and an N95 dust mask (if solid powder is airborne).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Scrub the surface with a soap/water solution. Collect all cleaning materials as Solid Hazardous Waste .

Part 5: Regulatory & Compliance Framework

Adherence to these protocols ensures compliance with standard laboratory safety regulations (OSHA/EPA equivalents).

  • RCRA Classification: While this specific compound is likely not P-listed or U-listed (unless pure commercial grade discarded unused), it falls under the characteristic of Ignitability (D001) if in flammable solvent, or general Toxic Waste due to organic toxicity.

  • Incompatibility Alert:

    • Strong Oxidizers: Reaction with Nitric Acid or Perchlorates can cause violent combustion.

    • Bases: Reaction with strong bases (NaOH) generates heat and forms salts; while not dangerous, it alters the waste profile.

References

  • Kemix Pty Ltd. (n.d.). This compound Product Entry. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Cyclopentanecarboxylic acid (Structural Analog). Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from

  • PubChem. (2024).[8] Compound Summary: 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Smolecule. (n.d.). 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid (Structural Analog). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.